Perifosine
Description
Propriétés
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPYBIJACMNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048946 | |
| Record name | Perifosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157716-52-4 | |
| Record name | Perifosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perifosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perifosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perifosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perifosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERIFOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perifosine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perifosine, a synthetic alkylphospholipid, has demonstrated significant anti-neoplastic activity across a range of preclinical and clinical settings.[1] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's efficacy in cancer cells. Its primary mode of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] However, its anti-cancer effects are multifaceted, extending to the modulation of other key cellular pathways, including the activation of the pro-apoptotic JNK pathway and the induction of cell cycle arrest.[2][4] This guide will delve into the intricate details of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows involved.
Core Mechanism: Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is frequently hyperactivated in a wide variety of human cancers, promoting cell growth, proliferation, and survival.[2] this compound functions as a potent inhibitor of this pathway by targeting the serine/threonine kinase Akt (also known as Protein Kinase B).[5]
Direct and Indirect Inhibition of Akt
Unlike many kinase inhibitors that target the ATP-binding domain, this compound's primary mechanism involves targeting the pleckstrin homology (PH) domain of Akt.[2] This action prevents the translocation of Akt to the plasma membrane, a crucial step for its activation by upstream kinases.[2][3] By disrupting this localization, this compound effectively blocks the phosphorylation and subsequent activation of Akt.[6][7]
Some evidence also suggests that this compound may indirectly inhibit Akt by affecting upstream components of the pathway. For instance, it has been shown to inhibit insulin-stimulated PI3K activity and decrease levels of PTEN, a negative regulator of the PI3K pathway, in certain cancer cell lines.[2]
Downstream Consequences of Akt Inhibition
The inhibition of Akt by this compound leads to the modulation of numerous downstream effector proteins involved in cell survival and proliferation. Akt is known to phosphorylate and regulate a variety of substrates, including GSK3β, Bcl-2-related death promoter (BAD), and transcription factors of the Forkhead box O (FOXO) family.[5] By inhibiting Akt, this compound prevents the phosphorylation of these targets, ultimately leading to decreased cell survival and proliferation.
Modulation of Other Signaling Pathways
Beyond its well-documented effects on the PI3K/Akt pathway, this compound's anti-cancer activity is also attributed to its influence on other critical signaling cascades.
Activation of the JNK Pathway
This compound has been shown to induce the activation of the c-Jun N-terminal kinase (JNK) pathway in various cancer cells, including multiple myeloma and hepatocellular carcinoma.[6][8] The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is generally associated with pro-apoptotic responses to cellular stress.[4] The activation of JNK by this compound contributes to the induction of apoptosis.[6]
Effects on the MAPK/ERK Pathway
The impact of this compound on the MAPK/ERK pathway appears to be context-dependent. Some studies report that this compound can inhibit the phosphorylation of MEK and ERK.[2][9] Conversely, other research indicates that this compound can activate the MEK/ERK pathway, which may represent a cytoprotective response in some cancer cells.[10] The combination of this compound with MEK inhibitors has been shown to synergistically enhance cancer cell death.[10]
Induction of Apoptosis
A key outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis.[6][8] This is achieved through the coordinated action of multiple mechanisms.
Extrinsic and Intrinsic Apoptotic Pathways
This compound can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. In hematologic malignancies, it primarily activates the extrinsic pathway by stimulating death receptors, leading to the cleavage of caspases-8, -9, and -3.[2] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to upregulate the expression of the death receptor 5 (DR5) and downregulate the cellular FLICE-inhibitory protein (c-FLIP), an inhibitor of the extrinsic pathway.[11]
The intrinsic pathway is also engaged, as evidenced by the modulation of Bcl-2 family proteins. This compound can down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[8] This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the release of cytochrome c, ultimately activating the caspase cascade.
Caspase Activation
The induction of apoptosis by this compound is dependent on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Treatment with this compound leads to the cleavage and activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3), resulting in the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[6][8]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by inducing cell cycle arrest.[5][12]
G1/S and G2/M Phase Arrest
This compound has been observed to cause cell cycle arrest at both the G1/S and G2/M checkpoints in various cancer cell lines, including head and neck squamous carcinoma and hepatocellular carcinoma cells.[5][8][12] This blockade of cell cycle progression prevents cancer cells from dividing and proliferating.
Modulation of Cell Cycle Regulatory Proteins
The mechanism underlying this compound-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. A critical mediator is the cyclin-dependent kinase (CDK) inhibitor p21WAF1.[5][12] this compound induces the expression of p21WAF1 in a p53-independent manner, leading to the inhibition of CDK activity and subsequent cell cycle arrest.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HaCaT | Immortalized Keratinocytes | ~0.6 - 8.9 | [9][12] |
| HN12 | Head and Neck Squamous Carcinoma | ~0.6 - 8.9 | [12] |
| HN30 | Head and Neck Squamous Carcinoma | ~0.6 - 8.9 | [12] |
| Various Tumor Cell Lines | Various Cancers | 0.6 - 8.9 | [5] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Effect | Concentration (µM) | Duration (h) | Method | Reference |
| H460 | ~50% Apoptosis | 10 | Not Specified | Annexin V Staining | [11] |
| A549 | 23% Apoptosis | 10 | Not Specified | Annexin V Staining | [11] |
| A549 | 33% Apoptosis | 15 | Not Specified | Annexin V Staining | [11] |
| HepG2 | Dose-dependent growth inhibition & G2 arrest | Increasing concentrations | 72 | MTT Assay, Flow Cytometry | [8][13] |
| Bel-7402 | Dose-dependent growth inhibition & G2 arrest | Increasing concentrations | 72 | MTT Assay, Flow Cytometry | [8][13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to study the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[9][13]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
-
Treat cancer cells with this compound or vehicle control for the specified duration.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11][13]
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.[8][13]
-
Western Blot Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-p21).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8][11]
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathways
References
- 1. KRX-0401 this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 8. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Perifosine as an Akt Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine (KRX-0401) is an oral, synthetic alkylphospholipid that has been extensively investigated as a targeted anti-cancer agent. Its primary mechanism of action is the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy. Unlike many kinase inhibitors that target the ATP-binding site, this compound uniquely targets the pleckstrin homology (PH) domain of Akt.[1][2] This guide provides an in-depth technical overview of this compound as an Akt inhibitor, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing important concepts.
Mechanism of Action
This compound's novel mechanism of action centers on its ability to prevent the translocation of Akt to the cell membrane, a crucial step for its activation.[1][2] As an alkylphospholipid, this compound is thought to intercalate into the cell membrane, thereby sterically hindering the binding of Akt's PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition of membrane localization prevents the subsequent phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and serine 473 (Ser473) by mTORC2, both of which are required for full kinase activation.[3] The inhibition of Akt phosphorylation by this compound has been demonstrated in a dose-dependent manner in various cancer cell lines.[1]
Beyond its direct effects on Akt, this compound has been shown to exert Akt-dependent and independent effects, including the activation of JNK and p38, and the inhibition of other signaling pathways.[2]
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Head and Neck Squamous Carcinoma | Head and Neck Cancer | 0.6 - 8.9 | [4] |
| MM.1S | Multiple Myeloma | 4.7 | [4] |
| DU 145 | Prostate Cancer | 28.8 | |
| H1915 | Lung Cancer | 2.5 | |
| HT-29 | Colon Cancer | ~5-10 | [5] |
| HCT-116 | Colon Cancer | ~5-10 | [6] |
In Vivo Efficacy
Preclinical studies in various animal tumor models, including human cancer cell xenografts, have shown that oral administration of this compound can significantly inhibit tumor growth and improve survival.[1] The anti-tumor activity of this compound in vivo has been correlated with the inhibition of Akt phosphorylation.[2]
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mice with MM.1S xenografts | Multiple Myeloma | Oral administration | Reduced tumor growth, increased survival | [4] |
| Mice with neuroblastoma xenografts | Neuroblastoma | 24 mg/kg/day, oral gavage | Inhibition of tumor growth, increased survival | |
| Mice with DU 145 xenografts | Prostate Cancer | 180 mg/kg loading dose, then 45 mg/kg daily | Moderate antitumor effect | |
| Mice with H1915 xenografts | Lung Cancer | 180 mg/kg loading dose, then 45 mg/kg daily | Significant tumor growth inhibition |
Pharmacokinetics and Pharmacodynamics
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have demonstrated that this compound has high oral bioavailability and a long terminal half-life.[1]
| Species | Dose | Cmax | Tmax | t1/2 (hours) | Reference |
| Mice | 40 mg/kg (oral) | Clinically relevant plasma concentration | - | 137 ± 20 | [7] |
| Rats | - | - | - | Long | [1] |
| Rhesus Monkeys | 7.0 mg/kg (oral) | 11.7 - 19.3 µM | 19 hours | 193 (170-221) | [8] |
Clinical Pharmacokinetics
In clinical trials, this compound has been shown to have a long half-life, supporting daily or weekly dosing schedules. A loading dose followed by maintenance doses has been employed to rapidly achieve and maintain therapeutic plasma concentrations.[9]
| Dose Regimen | Cmax | t1/2 (hours) | Reference |
| 100-800 mg/week | - | 81.0 - 115.9 | [1] |
| Loading dose + maintenance | ~8.3 µg/mL (at MTD) | 75 - 150 | [9] |
Clinical Trial Data
This compound has been evaluated in numerous clinical trials as a single agent and in combination with other anti-cancer therapies for various solid tumors and hematologic malignancies.
Phase I Trials in Solid Tumors
Phase I studies established the safety profile and recommended Phase II dose of this compound. The most common dose-limiting toxicities were gastrointestinal in nature.
| Trial Identifier/Reference | Patient Population | Dose Levels | MTD/RP2D | Key Findings |
| Becher et al., 2017 | Recurrent/refractory pediatric CNS and solid tumors | 25-125 mg/m²/day | MTD not defined; RP2D: 50 mg/m²/day | Safe and feasible; stable disease observed in some patients with high-grade glioma and neuroblastoma.[10][11] |
| Hata et al., 2017 | Recurrent/refractory neuroblastoma | Loading: 100-300 mg; Maintenance: 50-150 mg/day | No DLT observed | Well-tolerated; Disease control rate of 56%.[12] |
| Weiss et al., 2017 | Recurrent/refractory pediatric solid tumors (in combination with temsirolimus) | This compound: 25-75 mg/m²/day | - | Combination was safe and feasible; stable disease in 9 of 11 patients with DIPG or high-grade glioma.[13] |
Phase II Trials in Multiple Myeloma
This compound has shown promising activity in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma.
| Trial Identifier/Reference | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Richardson et al., 2011 | This compound + bortezomib ± dexamethasone | Relapsed/refractory MM (bortezomib-exposed) | 41% (minimal response or better) | 6.4 months | 25 months |
| Richardson et al., 2009 (updated results) | This compound + bortezomib ± dexamethasone | Relapsed/refractory MM | Vel-refractory: 38%; Vel-relapsed: 55% | - | Vel-refractory: 16 months; Vel-relapsed: 25 months |
Phase II Trial in Colorectal Cancer
A randomized Phase II trial demonstrated improved outcomes with the addition of this compound to capecitabine in patients with metastatic colorectal cancer.
| Trial Identifier/Reference | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) |
| Bendell et al., 2011 | This compound + capecitabine vs. placebo + capecitabine | Second- or third-line metastatic CRC | 20% vs. 7% | 27.5 vs. 10.1 weeks | 17.7 vs. 7.6 months |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-Akt
This protocol is used to determine the effect of this compound on Akt phosphorylation.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) and a primary antibody for total Akt (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-Akt and total Akt.
In Vivo Tumor Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic studies).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
Pharmacokinetic/Pharmacodynamic Relationship
Caption: The relationship between this compound's pharmacokinetics and pharmacodynamics.
Conclusion
This compound remains a significant tool for researchers studying the PI3K/Akt pathway due to its unique mechanism of action targeting the PH domain of Akt. While its clinical development has faced challenges, the extensive preclinical and early-phase clinical data provide a valuable foundation for further investigation into its potential as a single agent or in combination therapies. This guide offers a comprehensive resource for scientists and drug development professionals to understand the technical details of this compound's pharmacology and to design and interpret experiments aimed at further elucidating its role in cancer therapy.
References
- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Synergistic cytotoxicity of this compound and ABT‐737 to colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sensitizes curcumin-induced anti-colorectal cancer effects by targeting multiple signaling pathways both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor and normal tissue pharmacokinetics of this compound, an oral anti-cancer alkylphospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, this compound, in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I and pharmacokinetic study of oral this compound with different loading schedules in patients with refractory neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of single-agent this compound for recurrent or refractory pediatric CNS and solid tumors | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Phase I study of this compound monotherapy in patients with recurrent or refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I study of this compound with temsirolimus for recurrent pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ashpublications.org [ashpublications.org]
Perifosine's Impact on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the synthetic alkylphospholipid, perifosine, focusing on its mechanism of action as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell metabolism, growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers[1][2][3][4]. This compound represents a unique class of Akt inhibitors with significant therapeutic potential.
Core Mechanism of Action: Inhibition of Akt Translocation
This compound exerts its primary anti-cancer effects by disrupting a crucial activation step of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt/mTOR pathway is typically initiated by growth factor receptor activation, leading to the activation of PI3K[3][5]. PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, PDK1.
Unlike most kinase inhibitors that compete for the ATP-binding site, this compound is a membrane-active agent that specifically targets the PH domain of Akt[1][2][4]. This interaction prevents the recruitment and translocation of Akt to the plasma membrane, thereby inhibiting its subsequent phosphorylation and activation by PDK1 (at threonine 308) and mTOR Complex 2 (mTORC2) (at serine 473)[1][6]. This foundational inhibitory action blocks all downstream signaling from Akt.
Downstream Consequences of Akt Inhibition
By preventing the activation of Akt, this compound effectively shuts down the signal transduction to its numerous downstream effectors. This results in a broad anti-proliferative and pro-apoptotic effect.
-
mTORC1 and Protein Synthesis: Akt normally activates the mTORC1 complex, a master regulator of protein synthesis. This compound-mediated Akt inhibition leads to decreased phosphorylation of mTORC1's downstream targets, including p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[1][7]. This suppression of the mTORC1 axis contributes to cell cycle arrest and reduced cell growth. In some models, this compound has also been shown to inhibit the assembly of both mTORC1 and mTORC2 complexes and facilitate the degradation of their core components[7].
-
Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as GSK3β and the FOXO (Forkhead) family of transcription factors[1][8]. This compound treatment leads to the dephosphorylation (activation) of GSK3β and FOXO proteins, promoting apoptosis[1][9].
-
Other Pro-Apoptotic Mechanisms: Beyond the direct PI3K/Akt pathway, this compound has been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) pathway[10]. It can also downregulate the expression of survival proteins like survivin and β-catenin[1][11].
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines, which is reflected in its half-maximal inhibitory concentration (IC50) values. Its impact on the phosphorylation status of key pathway proteins provides a direct measure of its target engagement.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| MM.1S | Multiple Myeloma | 4.7 | [12],[13] |
| HaCaT, HNSCC | Keratinocytes, Head & Neck | 0.6 - 8.9 | [8],[12],[13] |
| H1915 | Lung Cancer | 2.5 | [14] |
| DU 145 | Prostate Cancer | 28.8 | [14] |
| C6 | Glioma | 19.95 (IC10) | [15] |
Table 2: Effect of this compound on Protein Phosphorylation in Xenograft Models
| Protein | Phosphorylation Site | Cell Line / Model | Effect | Citation |
| p-Akt | Ser473 | DU 145 Xenografts | 61% down-regulation | [6],[14] |
| p-Akt | Thr308 | DU 145 Xenografts | 44% down-regulation | [6],[14] |
| p-Akt | Not specified | Multiple Myeloma | Time and dose-dependent inhibition | [10] |
| p-S6 | Not specified | Mouse Model | Moderate decrease | [8],[16] |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the effects of kinase inhibitors. Below are detailed methodologies for key assays used to characterize this compound's activity.
Cell Viability Assay (MTT-Based)
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO)[13][16]. Perform serial dilutions in serum-free media to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of media containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours[12].
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well[17].
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals[17].
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as DMSO or a specialized SDS-based buffer, to each well to dissolve the formazan crystals[17].
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 500-600 nm (e.g., 590 nm) using a microplate reader[12][13].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This protocol is essential for directly observing this compound's effect on the phosphorylation state of Akt and its downstream targets.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: update on a novel Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 7. This compound Inhibits mTOR Signaling through Facilitating Degradation of Major Components in the mTOR Axis and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. broadpharm.com [broadpharm.com]
Preclinical Profile of Perifosine: An In-depth Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine (KRX-0401) is an oral, synthetic alkylphospholipid analog of miltefosine that has been investigated for its anti-cancer properties in a variety of solid tumors.[1] As a modulator of key signaling pathways involved in cell growth, proliferation, and survival, this compound has been the subject of extensive preclinical and clinical evaluation.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that is frequently hyperactivated in many cancers, contributing to tumor progression and therapeutic resistance.[1][3] this compound acts as an allosteric inhibitor of Akt, targeting its pleckstrin homology (PH) domain. This interaction prevents the translocation of Akt to the cell membrane, a crucial step for its activation by upstream kinases. By inhibiting Akt phosphorylation and its subsequent downstream signaling, this compound can induce cell cycle arrest and apoptosis.[1][3]
The following diagram illustrates the PI3K/Akt signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy of this compound in Solid Tumor Cell Lines
This compound has demonstrated broad anti-proliferative activity against a panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, generally falling within the low micromolar range.
| Cell Line | Tumor Type | IC50 / GI50 (µM) | Assay Type | Reference |
| A549 | Lung Carcinoma | 4.17 | Cytotoxicity (haemocytometry) | [4] |
| ACHN | Renal Cell Carcinoma | 4.56 | Growth Inhibition (SRB) | [4] |
| DU-145 | Prostate Carcinoma | 28.8 | Cytotoxicity | [2] |
| NCI-H1915 | Lung Carcinoma | 2.5 | Cytotoxicity | [2] |
| MM.1S | Multiple Myeloma | 4.7 | Cytotoxicity | [3][5] |
| HaCaT | Immortalized Keratinocytes | 0.6 - 8.9 | Anti-proliferative | [3][5] |
| HNSCC | Head and Neck Squamous Carcinoma | 0.6 - 8.9 | Anti-proliferative | [3][5] |
Experimental Protocols: In Vitro Assays
1. Cell Seeding:
-
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[6]
-
Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well for solid tumor lines) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
2. This compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent like DMSO.[2]
-
Serial dilutions of this compound are made in the cell culture medium to achieve the desired final concentrations.[6]
-
The culture medium from the seeded plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest this compound dose.
3. Incubation:
-
The plates are incubated for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time and the experimental design.[4]
4. MTT Assay:
-
Following incubation, 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/ml) is added to each well.[7]
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[7]
-
100 µl of a solubilization solution (e.g., DMSO or a solution containing SDS) is added to each well to dissolve the formazan crystals.[7]
-
The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[7]
5. SRB (Sulforhodamine B) Assay:
-
After the treatment period, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read at a specific wavelength (e.g., 510 nm).
6. Data Analysis:
-
The percentage of cell viability or growth inhibition is calculated relative to the vehicle-treated control cells.
-
IC50 or GI50 values are determined by plotting the percentage of viability/inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
The anti-tumor activity of this compound has been evaluated in various preclinical in vivo models, primarily using human tumor cell line xenografts in immunodeficient mice.
| Tumor Model (Cell Line) | Tumor Type | Animal Model | Treatment Regimen | Efficacy Outcome | Reference |
| DU 145 | Prostate Cancer | Nude Mice | 180 mg/kg loading dose, then 45 mg/kg daily (oral) | 34% Tumor Growth Inhibition (TGI) | [8] |
| AS, NGP, BE2, KCNR | Neuroblastoma | Nude Mice | 24 mg/kg/day (oral) | Increased median survival (not reached in treated vs. 13-24 days in control); tumor regression in AS model | [9] |
| NCI-H1915 | Lung Carcinoma (Brain Metastasis) | Orthotopic Nude Mice | 180 mg/kg loading dose, then 45 mg/kg daily (oral) | Complete tumor regression and significantly prolonged survival | [8] |
| PC3, DU145 | Prostate Cancer | Nude Mice | Various schedules (oral) | Significant correlation between cumulative dose, TGI, and decreased p-Akt levels | [10] |
| A431, BT474 | Epidermoid, Breast Cancer | Nude Mice | Not specified | Ineffective in inhibiting tumor growth; no inhibition of Akt | [10] |
Experimental Protocols: In Vivo Xenograft Studies
1. Animal Model:
-
Immunodeficient mice, such as athymic nude mice or SCID mice, typically 4-6 weeks old, are used.[11]
2. Cell Preparation and Implantation:
-
Human solid tumor cells are harvested during their logarithmic growth phase.[12]
-
A specific number of viable cells (e.g., 3 x 10⁶) are suspended in a sterile solution, such as PBS or serum-free medium, sometimes mixed with Matrigel to enhance tumor formation.[11][13]
-
The cell suspension (typically 100-200 µl) is injected subcutaneously into the flank of the mice.[12]
3. Tumor Growth and Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[11]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (width)² x length / 2.[11]
-
Animal body weight and general health are also monitored.
4. This compound Administration:
-
Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
This compound is typically administered orally via gavage.[9] Dosing schedules can vary, often involving a loading dose followed by daily maintenance doses.[8]
-
The control group receives the vehicle solution.
5. Efficacy Assessment:
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival studies monitor the time to a predetermined endpoint, such as tumor volume reaching a specific size or the onset of clinical signs.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers like phosphorylated Akt.[10]
The following diagram illustrates a general workflow for a subcutaneous xenograft study.
Conclusion
The preclinical data for this compound demonstrate its potential as an anti-cancer agent in various solid tumors, primarily through the inhibition of the PI3K/Akt signaling pathway. Its in vitro activity against a range of cancer cell lines and its in vivo efficacy in several xenograft models provide a strong rationale for its clinical investigation. However, the variability in response, as seen with the lack of efficacy in A431 and BT474 xenografts, highlights the importance of identifying predictive biomarkers to select patient populations most likely to benefit from this compound treatment.[10] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting preclinical studies of this compound and other Akt inhibitors.
References
- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 9. In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Alkylphospholipid Perifosine: An In-Depth Technical Guide to its In Vitro Cytotoxicity in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of perifosine, a novel oral Akt inhibitor, on various leukemia cell lines. This compound, a synthetic alkylphospholipid, has demonstrated significant anti-neoplastic activity by targeting key survival signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in hematological malignancies.[1][2] This document consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams.
Quantitative Assessment of Cytotoxicity
This compound has been shown to induce dose- and time-dependent cytotoxicity in a range of leukemia cell lines.[3] Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies across different leukemia subtypes and individual cell lines. The following tables summarize the reported IC50 values and apoptotic effects of this compound from various in vitro studies.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Incubation Time (hours) | IC50 (µM) | Reference |
| THP-1 | Acute Myeloid Leukemia (AML) | 24 | 15.8 | [4] |
| MV 4-11 | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | [4][5] |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified | [6] |
| HL-60 | Acute Myeloid Leukemia (AML) | 24 | ~5-10 | [3][7] |
| U937 | Acute Myeloid Leukemia (AML) | 24 | ~5-10 | [3][4] |
| K562 | Chronic Myeloid Leukemia (CML) | 48 | >20 (Resistant) | [7] |
| K562/G | Imatinib-insensitive CML | 48 | >20 (Resistant) | [7] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 48 | <10 | [7] |
Table 2: Apoptotic Effects of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | This compound Concentration (µM) | Incubation Time (hours) | Key Apoptotic Observations | Reference |
| THP-1 | Acute Myeloid Leukemia (AML) | 5 | 24 | ~41% Annexin V positive cells | [8] |
| MV 4-11 | Acute Myeloid Leukemia (AML) | 5 | 24 | Increased apoptosis | [5] |
| Jurkat | T-cell Leukemia | 5 | Not Specified | Synergistic apoptosis with etoposide | [6] |
| AML Blasts | Acute Myeloid Leukemia (AML) | Varies | 48 | Synergistic apoptosis with TRAIL | [9] |
| CML Cell Lines | Chronic Myeloid Leukemia (CML) | up to 20 | 48 | Resistant to apoptosis induction, protective autophagy observed | [7] |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound's primary mechanism of action involves the inhibition of Akt (Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K signaling pathway.[1][2] This pathway is crucial for promoting cell survival, proliferation, and resistance to apoptosis.[10] this compound, as an alkylphospholipid, is thought to interfere with the translocation of Akt to the cell membrane by targeting its pleckstrin homology (PH) domain, a necessary step for its activation.[2][11] By preventing Akt's activation, this compound effectively shuts down downstream pro-survival signals.
The following diagram illustrates the canonical PI3K/Akt pathway and the inhibitory action of this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
In addition to the PI3K/Akt pathway, this compound has been reported to modulate other signaling cascades, including the MAPK/ERK pathway and the JNK pathway, contributing to its cytotoxic effects.[4][12]
Experimental Protocols
This section details the standard methodologies employed in the in vitro evaluation of this compound's cytotoxicity in leukemia cell lines.
Cell Culture
-
Cell Lines: Human leukemia cell lines such as THP-1, MV 4-11, U937, HL-60, K562, and Jurkat are commonly used.
-
Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity and Cell Viability Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Seeding: Leukemia cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 30 µM) for specified durations (e.g., 24 or 48 hours).[13]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubating overnight.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
The following diagram outlines the workflow for a typical cytotoxicity assay.
Caption: Workflow for in vitro cytotoxicity testing.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with this compound, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.
-
Protein Extraction: Following this compound treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., total Akt, phospho-Akt (Ser473), phospho-Akt (Thr308), and downstream effectors like Bad, GSK3β, and cleaved caspases).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Synergistic Effects with Other Agents
This compound has demonstrated synergistic or additive cytotoxic effects when combined with other anti-cancer agents.[14] For instance, it enhances the pro-apoptotic activity of etoposide in Jurkat T-leukemia cells and sensitizes AML blasts to TRAIL-induced apoptosis.[6][9] These findings suggest that this compound could be a valuable component of combination therapies for leukemia, potentially overcoming drug resistance mechanisms associated with the PI3K/Akt pathway.[4][5]
Resistance Mechanisms
It is noteworthy that not all leukemia cell lines are sensitive to this compound. For example, CML cell lines like K562 have shown resistance, which has been linked to the induction of protective autophagy.[7] This highlights the importance of understanding the specific molecular context of the cancer cells when considering this compound as a therapeutic agent.
Conclusion
This compound exhibits significant in vitro cytotoxicity against a variety of leukemia cell lines, primarily by inhibiting the pro-survival PI3K/Akt signaling pathway. Its ability to induce apoptosis and synergize with other chemotherapeutic agents makes it a promising candidate for further investigation in the treatment of hematological malignancies. However, the emergence of resistance mechanisms, such as protective autophagy, warrants further study to identify patient populations most likely to benefit from this compound therapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other Akt inhibitors in pre-clinical leukemia research.
References
- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro cytotoxicity of the novel antimyeloma agents this compound, bortezomib and lenalidomide against different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unicas.it [iris.unicas.it]
- 5. Proapoptotic activity and chemosensitizing effect of the novel Akt inhibitor this compound in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic induction of apoptosis in human leukemia T cells by the Akt inhibitor this compound and etoposide through activation of intrinsic and Fas-mediated extrinsic cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces protective autophagy and upregulation of ATG5 in human chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Perifosine's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine, a synthetic alkylphospholipid, is an orally bioavailable small molecule that has garnered significant interest in oncology research for its potent anti-tumor activities.[1][2][3] A substantial body of evidence highlights its capacity to induce apoptosis in a wide range of cancer cell lines, making it a promising candidate for cancer therapy.[1][2][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its evaluation, and a summary of its efficacy across various cancer models.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The primary mechanism by which this compound exerts its pro-apoptotic effects is through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][5][6] Akt, a serine/threonine kinase, is a central node in this pathway and plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis.[5] this compound inhibits the translocation of Akt to the plasma membrane, thereby preventing its phosphorylation and activation.[5][7] This disruption of Akt signaling is a pivotal event that triggers the apoptotic cascade.[1]
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
This compound induces apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The Extrinsic Pathway
This compound has been shown to upregulate the expression of death receptors, particularly Death Receptor 4 (DR4) and Death Receptor 5 (DR5), on the surface of cancer cells.[8][9] This sensitization of cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis is a key component of its anti-tumor activity.[8][9] The binding of ligands to these death receptors leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8.[1] Activated caspase-8 then initiates a cascade of executioner caspases, such as caspase-3, leading to the dismantling of the cell.[10]
The Intrinsic Pathway
Inhibition of Akt by this compound also impacts the intrinsic apoptotic pathway. Akt normally phosphorylates and inactivates pro-apoptotic proteins of the Bcl-2 family. By inhibiting Akt, this compound allows these pro-apoptotic proteins to become active, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its apoptotic effects.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Quantitative Data on this compound's Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells induced by this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | 4.7 | [11][12] |
| HaCaT | Keratinocytes | 0.6 - 8.9 | [11][12][13] |
| Head and Neck Squamous Carcinoma | Head and Neck Cancer | 0.6 - 8.9 | [11][12][13] |
| H460 | Non-Small Cell Lung Cancer | ~8-15 | [1] |
| A549 | Non-Small Cell Lung Cancer | ~8-15 | [1] |
| H157 | Non-Small Cell Lung Cancer | ~8-15 | [1] |
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| H460 | 10 | 24 | ~50 | [1] |
| A549 | 10 | 24 | 23 | [1] |
| A549 | 15 | 24 | 33 | [1] |
| H157 | 15 | 24 | 10 | [1] |
| MCF-7/ADR (drug-resistant) | 5 | 24 | Significantly increased | [13] |
| MCF-7 (drug-sensitive) | 5 | 24 | Limited | [13] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[16]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.[16] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Caspase Cleavage
This protocol is used to detect the activation of caspases, which are key executioners of apoptosis.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, harvest, and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a potent inducer of apoptosis in a multitude of cancer cell types, primarily through its inhibitory action on the PI3K/Akt signaling pathway. Its ability to activate both the intrinsic and extrinsic apoptotic pathways underscores its potential as a broad-spectrum anti-cancer agent. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the pro-apoptotic effects of this compound. The compiled quantitative data further supports its efficacy and provides a basis for comparison across different cancer models. Continued research into the nuanced mechanisms of this compound and its synergistic potential with other anti-cancer therapies is warranted to fully realize its clinical utility in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scispace.com [scispace.com]
- 11. bosterbio.com [bosterbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
The Cellular Journey of Perifosine: An In-depth Technical Guide to its Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine, a synthetic alkylphospholipid, has garnered significant attention in oncology research as a potent inhibitor of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation.[1][2] Unlike many kinase inhibitors that target the ATP-binding pocket of Akt, this compound employs a unique mechanism by binding to the pleckstrin homology (PH) domain of Akt, thereby preventing its translocation to the plasma membrane and subsequent activation.[1][2] Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy and developing rational combination strategies. This technical guide provides a comprehensive overview of the cellular pharmacokinetics of this compound, detailing its uptake mechanisms, intracellular localization, and the experimental methodologies employed to elucidate these processes.
Data Presentation: Quantitative Analysis of this compound Activity and Distribution
The following tables summarize key quantitative data related to the in vitro cytotoxic activity and in vivo pharmacokinetic profile of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| DU 145 | Prostate Cancer | 28.8 | 48 | [3] |
| NCI-H1915 | Lung Cancer | 2.5 | 48 | [3] |
| MM.1S | Multiple Myeloma | 4.7 | Not Specified | [4] |
| HaCaT | Immortalized Keratinocytes | 0.6 - 8.9 | Not Specified | [4] |
| Head and Neck Squamous Carcinoma Cells | Head and Neck Cancer | 0.6 - 8.9 | Not Specified | [4] |
| MCF-7 | Breast Cancer | ~30 (causes 50% drop in cell number) | 48 | [1] |
| Various Human Tumor Cell Lines | Various | 0.2 - 20 (0.09 – 9.2 µg/mL) | Not Specified | [5] |
| MM Cell Lines | Multiple Myeloma | 1.5 - 15 | 48 | [6] |
Table 2: In Vivo Pharmacokinetics and Distribution of this compound in Murine Models
| Parameter | Value | Dosing Regimen | Tissue/Fluid | Animal Model | Reference |
| Plasma Cmax | 7.1 µg/mL (13.3 µM) | 7 mg/kg oral gavage | Plasma | Non-human primate | [7] |
| Brain Cmax | 6.20 µM (2.86 µg/g) | 45 mg/kg single oral dose | Brain | Mouse | [3] |
| Brain Cmax | 16.22 µM (7.49 µg/g) | 180 mg/kg single oral dose | Brain | Mouse | [3] |
| Plasma Half-life (t1/2) | 195 h | 7 mg/kg oral gavage | Plasma | Non-human primate | [7] |
| CSF Cmax | 3.6 ng/mL (7.8 nM) | 7 mg/kg oral gavage | Cerebrospinal Fluid | Non-human primate | [7] |
| Tumor Accumulation | Substantially higher in KB xenografts vs. A431 and HNXOE | 40 mg/kg single oral dose | Tumor | Mouse | [8] |
| Tissue Distribution | High levels in gastrointestinal tract; low levels in heart and brain | 40 mg/kg single oral dose | Various | Mouse | [8] |
| Plasma Concentration (MTD) | 7.5 µg/mL (16.2 µM) | 200 mg/day | Plasma | Human (Phase 1) | [6] |
Experimental Protocols
This section details the key experimental methodologies used to investigate the cellular uptake and distribution of this compound.
Quantification of this compound in Biological Samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: This method allows for the sensitive and specific quantification of this compound in complex biological matrices like plasma, cell lysates, and tissue homogenates.
Protocol:
-
Sample Preparation:
-
Plasma: Mix plasma samples with an equal volume of 1% formic acid.[3] Perform protein precipitation by adding acetonitrile.[9]
-
Cells/Tissues: Homogenize cell pellets or tissue samples in an appropriate buffer. Perform protein precipitation with acetonitrile.
-
Add an internal standard (e.g., hexadecylphosphocholine) to all samples and calibration standards.[9]
-
Centrifuge to pellet precipitated proteins and collect the supernatant for analysis.
-
-
LC Separation:
-
MS/MS Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.[9]
-
Perform selected ion monitoring (SIM) for the protonated molecular ions of this compound (m/z 462.4) and the internal standard (e.g., m/z 408.4 for hexadecylphosphocholine).[9]
-
Generate a calibration curve using known concentrations of this compound to quantify the amount in the samples.
-
In Vitro Cellular Uptake and Viability Assays
Principle: These assays determine the cytotoxic effects of this compound on cancer cell lines and are used to calculate the IC50 value.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 15, 30, and 45 µM) for a specified duration (e.g., 48 hours).[4]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
Analysis of Akt Signaling Pathway by Western Blot
Principle: This technique is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets, providing a measure of its biological activity.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets (e.g., p-GSK3β, p-S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Subcellular Fractionation
Principle: This method separates different cellular compartments (nucleus, cytoplasm, membrane, mitochondria) to determine the subcellular localization of this compound.
Protocol:
-
Cell Harvesting and Lysis: Harvest cells and resuspend them in a hypotonic buffer to swell the cells. Lyse the cell membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.[10]
-
Nuclear Fractionation: Centrifuge the lysate at a low speed (e.g., 720 x g) to pellet the nuclei.[10] Wash the nuclear pellet.
-
Mitochondrial and Cytoplasmic Fractionation: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[10] The resulting supernatant is the cytosolic fraction.
-
Membrane Fractionation: The membrane fraction can be isolated from the supernatant by ultracentrifugation (e.g., 100,000 x g).[10]
-
Analysis: Quantify the amount of this compound in each fraction using LC-MS/MS. The purity of the fractions should be confirmed by Western blotting for organelle-specific markers.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the cellular uptake and action of this compound.
References
- 1. Metabolic Consequences of Treatment with the AKT Inhibitor this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, this compound, in a non‑human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor and normal tissue pharmacokinetics of this compound, an oral anti-cancer alkylphospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of this compound, a novel alkylphosphocholine anticancer agent, in human plasma by reversed-phase liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Pharmacokinetics and biodistribution of Perifosine in animal models
An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Perifosine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NSC 639966) is an oral, synthetic alkylphospholipid that functions as a potent inhibitor of the serine-threonine kinase Akt (Protein Kinase B).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[2][3] By targeting the pleckstrin homology (PH) domain of Akt, this compound prevents its translocation to the plasma membrane, a crucial step for its activation.[2][4] This mechanism has established this compound as an attractive candidate for cancer therapy.[3] Preclinical studies in various animal models have been instrumental in characterizing its pharmacokinetic (PK) profile, tissue distribution, and antitumor efficacy, providing the foundation for its clinical development.[5][6] This guide provides a comprehensive technical overview of the pharmacokinetics and biodistribution of this compound in key animal models, details the experimental protocols used in these studies, and visualizes the core signaling pathways and workflows.
Pharmacokinetics of this compound
Preclinical pharmacokinetic investigations have been conducted in several species, primarily mice, rats, and non-human primates. A consistent finding across these models is the high oral bioavailability and long terminal half-life of this compound.[5]
Pharmacokinetic Parameters in Animal Models
The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal models following oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (µM) | Tmax (h) | Terminal Half-life (h) | Key Findings |
| 40 (single) | ~4.6 µg/mL | - | 137 ± 20 | Reached clinically relevant plasma concentrations; slow elimination.[7] |
| 45 (single) | ~6.20 (Brain) | - | - | Brain concentrations increased gradually and remained high for at least 360 hours.[4][8] |
| 180 (single) | ~16.22 (Brain) | 96 (Plasma) | - | Plasma concentrations peaked at 96 hours post-dosing before declining.[4][8] |
Table 2: Pharmacokinetic Parameters of this compound in Non-Human Primates (Rhesus Monkeys)
| Dose (mg/kg) | Cmax (µM) | Tmax (h) | Terminal Half-life (h) | AUC (µM/h) | Plasma Clearance (mL/h/kg) |
| 7.0 (single) | 11.7 - 19.3 | 19 | 170 - 221 | 2502 - 4705 | 329 - 637 |
Data compiled from a study involving three adult rhesus monkeys. Plasma concentrations remained above 1 µM for over 28 days, and CSF levels were measurable for over two months, despite poor CNS penetration.[1]
Biodistribution of this compound
Biodistribution studies reveal how this compound distributes throughout the body, providing insights into its potential target tissues and sites of toxicity.
Tissue Distribution Overview
This compound exhibits wide tissue distribution, with notable accumulation in certain organs and tumors.[7]
Table 3: Summary of this compound Biodistribution in Animal Models
| Animal Model | Key Tissues/Organs | Distribution Characteristics | Reference |
| Mice | Tumor Xenografts (A431, HNXOE, KB) | Significant tumor penetration, with uptake correlating to cytotoxicity. Higher accumulation in sensitive KB xenografts. | [5][7] |
| Brain | Can cross the blood-brain barrier (BBB) and remain localized for a prolonged period.[4][9] Relatively low levels compared to other tissues in some studies.[7] | ||
| Gastrointestinal Tract | High levels of this compound were observed. | [7] | |
| Heart | Relatively low levels of this compound were detected. | [7] | |
| Non-Human Primates | Cerebrospinal Fluid (CSF) | CNS penetration is poor, with a mean CSF-to-plasma exposure ratio of approximately 0.16%.[1][10] However, the drug has a very long half-life in the CSF.[1] |
Key Signaling Pathway and Experimental Workflow
Mechanism of Action: PI3K/Akt Pathway Inhibition
This compound exerts its anticancer effects primarily by inhibiting the PI3K/Akt signaling pathway. The diagram below illustrates this mechanism.
Caption: this compound inhibits Akt activation by blocking its translocation to the cell membrane.
Typical Pharmacokinetic Study Workflow
The workflow for a typical preclinical pharmacokinetic study of this compound is outlined below.
Caption: Standard workflow for an in vivo pharmacokinetic study of this compound.
Experimental Methodologies
Detailed and robust experimental protocols are crucial for obtaining reliable pharmacokinetic and biodistribution data.
Animal Models
-
Species: Studies have utilized mice (e.g., BALB/c nude)[7], rats (e.g., Sprague-Dawley)[6], and non-human primates (e.g., rhesus monkeys)[1].
-
Tumor Models: Human tumor xenografts are commonly used, where cancer cell lines (e.g., DU 145, H1915, A431, KB) are injected subcutaneously or orthotopically into immunocompromised mice.[7][8][9]
Dosing and Administration
-
Formulation: For in vivo studies, this compound is typically dissolved in physiological saline for oral administration.[4][8]
-
Route of Administration: The primary route is oral gavage to reflect its clinical use.[1][7]
-
Dosing Schedules:
-
Single Dose: Used to determine basic PK parameters like Cmax, Tmax, and half-life.[1][7]
-
Loading/Maintenance Dose: Preclinical studies found that a high loading dose followed by lower daily maintenance doses improved antitumor effects.[5][6] This schedule was subsequently adopted in clinical trials.[2][11] For example, studies in rats used a high loading dose to quickly achieve therapeutic concentrations, followed by smaller daily doses to maintain them.[6]
-
Sample Collection and Processing
-
Blood/Plasma: Serial blood samples are collected at predetermined time points post-administration. Blood is typically collected into heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.[1]
-
Tissues: At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., tumor, brain, liver, heart) are excised, weighed, and flash-frozen or homogenized for analysis.[7][8]
Bioanalytical Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices.[1][12]
-
Sample Preparation:
-
Plasma: A simple protein precipitation with acetonitrile is commonly used.[12]
-
Tissues: Tissues are first homogenized. This is followed by a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug from the complex matrix.
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[12]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring the transition of the protonated molecular ion to a specific product ion (e.g., m/z 462.4 for this compound).[12]
-
Internal Standard: A structural analog, such as hexadecylphosphocholine or miltefosine, is used as an internal standard to ensure accuracy and precision.[12][13]
-
Limit of Quantification: The methods are highly sensitive, with a lower limit of quantification typically around 4 ng/mL in plasma.[12][13]
-
Conclusion
Preclinical animal models have been indispensable in defining the pharmacokinetic and biodistribution profile of this compound. These studies have consistently demonstrated its high oral bioavailability and long terminal half-life, characteristics that are favorable for an oral anticancer agent.[5] While this compound shows broad tissue distribution and significant penetration into tumors, its limited ability to cross the blood-brain barrier is a key consideration for treating central nervous system malignancies.[1][7] The methodologies outlined in this guide, from animal dosing schedules to advanced LC-MS/MS bioanalysis, represent the standard for evaluating this compound and similar alkylphospholipids in a research and drug development context. This body of preclinical work has provided a strong rationale for the clinical investigation of this compound in various cancers.[3]
References
- 1. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, this compound, in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound , an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 5. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I and pharmacokinetic study of oral this compound with different loading schedules in patients with refractory neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor and normal tissue pharmacokinetics of this compound, an oral anti-cancer alkylphospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, this compound, in a non‑human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I and pharmacokinetic study of oral this compound with different loading schedules in patients with refractory neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of this compound, a novel alkylphosphocholine anticancer agent, in human plasma by reversed-phase liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of this compound, an alkylphosphocholine anti-tumour agent, in plasma by pneumatically assisted electrospray tandem mass spectrometry coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Promising Anti-Cancer Agent: A Technical Guide to the Discovery and Synthesis of Perifosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perifosine (KRX-0401), a synthetic alkylphospholipid, emerged as a promising anti-cancer agent due to its novel mechanism of action targeting the pivotal PI3K/Akt signaling pathway. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. While this compound ultimately faced challenges in late-stage clinical trials, the wealth of scientific knowledge generated during its development continues to inform the design of new therapeutic agents targeting aberrant cell signaling in cancer.
Discovery and Rationale
The development of this compound is rooted in the broader history of alkylphospholipid research for cancer therapy. Early investigations into lysophosphatidylcholine analogs revealed their potential as anti-neoplastic agents. These compounds, unlike traditional chemotherapeutics that target DNA, exert their effects at the cell membrane, interfering with lipid metabolism and critical signaling pathways.
This compound was rationally designed as a metabolically stable analog of lysophosphatidylcholine. Key figures in its development include J. Engel and P. Hilgard. The primary innovation in this compound's structure is the replacement of the labile ester bond found in naturally occurring phospholipids with a more stable ether linkage and the incorporation of a piperidine head group. This modification was intended to increase the compound's plasma half-life and oral bioavailability, making it a more viable candidate for clinical development.
The pivotal discovery that propelled this compound into numerous preclinical and clinical studies was its identification as a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers and plays a critical role in promoting cell survival, proliferation, and resistance to therapy. This compound was found to inhibit Akt activation by targeting its pleckstrin homology (PH) domain, thereby preventing its translocation to the plasma membrane, a crucial step for its activation.[1] This novel mechanism of action, distinct from ATP-competitive kinase inhibitors, offered the potential for a new therapeutic strategy against various malignancies.
Chemical Synthesis of this compound
The synthesis of this compound (1,1-dimethylpiperidinium-4-yl octadecyl phosphate) is a two-step process.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Desmethyl this compound (IV)
-
To a solution of phosphorus oxytrichloride (I) in dichloromethane, add 4-hydroxy-1-methylpiperidine hydrochloride (II) at room temperature.
-
Use pyridine as an auxiliary base to facilitate the reaction.
-
Following the initial reaction, and without isolating the intermediate, add octadecanol (III) to the reaction mixture.
-
The resulting product, desmethyl this compound (IV), is purified by recrystallization.
Step 2: Methylation of Desmethyl this compound (IV) to Yield this compound (V)
-
Dissolve the purified desmethyl this compound (IV) in ethanol.
-
Add p-toluenesulfonic acid methyl ester to the solution.
-
Use potassium carbonate as a base and heat the reaction mixture to boiling.
-
After cooling, filter the reaction mixture.
-
Treat the crude this compound solution with an ion-exchange resin to remove any remaining salts and ionic by-products.
-
Pure this compound (V) is obtained after evaporation and crystallization.
Diagram of the Synthesis of this compound
Caption: A two-step chemical synthesis of this compound.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound's primary mechanism of anti-cancer activity is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
Signaling Pathway of PI3K/Akt and Inhibition by this compound
Caption: this compound inhibits Akt activation by preventing its translocation to the cell membrane.
Preclinical Data
This compound demonstrated significant anti-tumor activity in a wide range of preclinical models, both in vitro and in vivo.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HaCaT | Immortalized Keratinocytes | 0.6 - 8.9 |
| Head and Neck Squamous Carcinoma | Head and Neck Cancer | 0.6 - 8.9 |
| MM.1S | Multiple Myeloma | 4.7 |
| Various Tumor Cell Lines | Various Cancers | 0.6 - 8.9 |
Pharmacokinetics
Pharmacokinetic studies were conducted in various animal models and in human clinical trials.
| Species | Dose | Tmax (h) | Cmax (µM) | t1/2 (h) |
| Mice | 45 mg/kg (oral) | 24 | ~6 | 137 |
| Rhesus Monkeys | 7.0 mg/kg (oral) | 19 | 11.7 - 19.3 | 193 |
| Humans | 200 mg/day | - | 16.2 | ~96 |
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: A typical workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Akt Kinase Assay
This assay measures the direct inhibitory effect of this compound on Akt activity.
-
Cell Lysis: Treat cells with this compound and then lyse the cells to obtain total protein extracts.
-
Immunoprecipitation: Immunoprecipitate Akt from the cell lysates using an anti-Akt antibody.
-
Kinase Reaction: Perform an in vitro kinase assay using the immunoprecipitated Akt, a substrate (e.g., GSK-3α/β), and ATP.
-
Detection: Detect the phosphorylation of the substrate using a phospho-specific antibody via Western blotting or an ELISA-based method.
-
Analysis: Quantify the level of substrate phosphorylation to determine the activity of Akt in the presence and absence of this compound.
Conclusion
This compound represents a significant milestone in the development of targeted cancer therapies. Its journey from rational design and synthesis to extensive preclinical and clinical evaluation has provided invaluable insights into the therapeutic potential of targeting the PI3K/Akt pathway. Although it did not achieve regulatory approval, the comprehensive body of research surrounding this compound continues to guide the development of next-generation Akt inhibitors and other signal transduction modulators. This technical guide serves as a detailed repository of the foundational scientific work on this compound, offering a valuable resource for the ongoing quest to develop more effective and less toxic cancer treatments.
References
Perifosine's Effect on Tumor Cell Differentiation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the synthetic alkylphospholipid, perifosine, and its role in inducing tumor cell differentiation. This compound, primarily known as an inhibitor of the serine/threonine kinase Akt (Protein Kinase B), modulates critical signaling pathways that govern cell fate, leading to growth arrest and differentiation in various cancer models.[1][2] This document details the core mechanisms of action, summarizes key quantitative data, provides standardized experimental protocols, and visualizes the underlying biological processes.
Core Mechanism of Action: Reversing the Undifferentiated State
The primary anti-cancer mechanism of this compound is its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers and is a key driver of cell proliferation and survival.[3] Unlike many kinase inhibitors that target the ATP-binding site, this compound prevents the translocation of Akt to the cell membrane, a crucial step for its activation.[3][4]
Inhibition of Akt Translocation: this compound's structure allows it to integrate into the cell membrane, where it is thought to bind to the pleckstrin homology (PH) domain of Akt.[3][5] This interaction allosterically inhibits Akt, preventing it from binding to the phospholipids PIP2 and PIP3 at the plasma membrane. Consequently, Akt cannot be phosphorylated and activated by its upstream kinases, such as PDK1 and mTORC2.[3]
Downstream Consequences Leading to Differentiation: The inhibition of Akt has several downstream effects that shift the cellular balance from proliferation towards apoptosis and differentiation:
-
Activation of GSK-3β: In an uninhibited state, Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK-3β). This compound treatment, by blocking Akt, leads to the dephosphorylation and activation of GSK-3β.[6] Active GSK-3β can then phosphorylate and regulate transcription factors, such as CREB, which are involved in expressing differentiation-related genes.[6]
-
Modulation of MAPK/ERK Pathway: this compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] It can reduce the phosphorylation of ERK1/2, a key signaling node for proliferation, further contributing to a cytostatic effect that can precede differentiation.[7][8]
-
Induction of Cell Cycle Arrest: The anti-proliferative effects of this compound often manifest as cell cycle arrest in the G1 and G2 phases.[8][9] This is partly achieved through the p53-independent induction of the cyclin-dependent kinase inhibitor p21WAF1.[9][10] This halt in proliferation provides a window for differentiation programs to be initiated.
Caption: this compound inhibits Akt activation by blocking its translocation to the cell membrane.
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from key studies investigating this compound's impact on tumor cells, with a focus on metrics related to differentiation, proliferation, and pathway modulation.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
|---|---|---|---|
| MM.1S | Multiple Myeloma | 4.7 | [8] |
| HaCaT | Keratinocytes | 0.6 - 8.9 | [8][9] |
| PC-3 | Prostate Cancer | ~5.0 |
| A549 | Lung Cancer | ~7.5 | |
Table 2: Effects of this compound on Prostate Cancer Cell Differentiation (PC-3 Cells)
| Parameter | Treatment Group | Observation | Citation(s) |
|---|---|---|---|
| Morphology | This compound-treated | Cell enlargement and granulation, hallmarks of differentiation. | [6] |
| CEACAM5 Protein | This compound-treated | Strong induction and secretion. | [6] |
| Caveolin-1 RNA | This compound-treated | Strong reduction in RNA levels. | [6] |
| GSK-3β Activity | This compound-treated | Increased activation (dephosphorylation). | [6] |
| CREB Protein | siRNA for CREB | Reduced expression of differentiation markers. |[6] |
Table 3: Modulation of Signaling Proteins by this compound
| Cell Line | Protein | Effect | Concentration/Time | Citation(s) |
|---|---|---|---|---|
| THP-1 (AML) | p-Akt | Dephosphorylation | 24 hours | [11] |
| THP-1 (AML) | p-ERK1/2 | Dephosphorylation | 24 hours | [11] |
| A549 (NSCLC) | p-Akt | Dose-dependent decrease | 2.5–10 µmol/L | [12] |
| A549 (NSCLC) | p-GSK3β (Ser9) | Dose-dependent decrease (activation) | 2.5–10 µmol/L | [12] |
| MCF-7 (Breast) | p-Akt | Reduction | 30 µM for 48 hours | [13] |
| DU 145 (Prostate) | p-Akt (Ser473) | 61% downregulation | 180/45 mg/kg in vivo | [14] |
| DU 145 (Prostate) | p-Akt (Thr308) | 44% downregulation | 180/45 mg/kg in vivo |[14] |
Experimental Protocols
This section provides detailed, synthesized methodologies for key experiments used to evaluate the effect of this compound on tumor cell differentiation.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., PC-3, A549, THP-1) in appropriate culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at a density of 2-5 x 10^5 cells/mL.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 20 mM in sterile water or ethanol).[10] Further dilute the stock solution in a complete culture medium to achieve the desired final working concentrations (typically ranging from 1 µM to 40 µM).[8][10]
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or a vehicle control (e.g., medium with an equivalent amount of ethanol).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Proliferation and Viability (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in Protocol 3.1.
-
MTT Addition: After the incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[8][15] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β (Ser9), anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Caption: Workflow for assessing this compound's effect on tumor cell differentiation.
Conclusion and Future Directions
This compound effectively induces differentiation in various tumor cell types by inhibiting the PI3K/Akt signaling pathway, a central hub for cell proliferation and survival.[2][6] Its unique mechanism of preventing Akt's membrane translocation leads to the activation of pro-differentiative factors like GSK-3β and contributes to cell cycle arrest. The quantitative data consistently show a potent cytostatic and differentiating effect across prostate, leukemia, and other cancer models.
Future research should focus on:
-
Combination Therapies: Exploring synergistic effects of this compound with conventional chemotherapies or other targeted agents to enhance differentiation and overcome resistance.[7][16] Studies have already shown promise when combining this compound with agents like etoposide or mTOR inhibitors.[17][18]
-
Biomarker Identification: Identifying predictive biomarkers of response to this compound. Tumors with high levels of activated Akt may be particularly sensitive, suggesting p-Akt could serve as a key biomarker.[11][19]
-
In Vivo Validation: Further validating the pro-differentiating effects in more complex preclinical and clinical settings to translate these findings into effective therapeutic strategies.[14][20]
This guide provides a foundational understanding of this compound's action on tumor cell differentiation, offering valuable insights and methodologies for professionals in cancer research and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging treatment options for the treatment of neuroblastoma: potential role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. Proapoptotic activity and chemosensitizing effect of the novel Akt inhibitor this compound in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. iris.unicas.it [iris.unicas.it]
- 12. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Consequences of Treatment with the AKT Inhibitor this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 16. This compound--a new option in treatment of acute myeloid leukemia? [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-induced inhibition of Akt attenuates brain-derived neurotrophic factor/TrkB-induced chemoresistance in neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Keryx Biopharmaceuticals: Publication in the Journal of the National Cancer Institute Demonstrates KRX-0401 (this compound) Single-Agent Potential in Neuroblastoma Tumors - BioSpace [biospace.com]
- 20. A phase I/Ib trial targeting the Pi3k/Akt pathway using this compound: Long-term progression-free survival of patients with resistant neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Akt: A Technical Guide to the Diverse Molecular Targets of Perifosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perifosine, a synthetic alkylphospholipid, has been extensively studied as a potent inhibitor of the serine/threonine kinase Akt. However, a growing body of evidence reveals that its mechanism of action extends far beyond Akt, implicating a complex network of signaling pathways crucial for cancer cell proliferation, survival, and apoptosis. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond Akt, offering a valuable resource for researchers and drug development professionals. We delve into its effects on key signaling cascades including the MAPK/ERK, JNK, p38, mTOR, and NF-κB pathways. Furthermore, this document details the impact of this compound on the structural integrity of lipid rafts, cell cycle progression, and the induction of apoptosis. Quantitative data on its biological effects are summarized, and detailed protocols for key experimental assays are provided to facilitate further investigation into this multifaceted anti-cancer agent.
Introduction
This compound is an oral bioactive alkylphospholipid that has shown promise in preclinical and clinical settings for the treatment of various malignancies.[1] While its ability to inhibit Akt by targeting its pleckstrin homology (PH) domain is well-documented, the full spectrum of its molecular interactions is more intricate.[1][2] Understanding these non-Akt targets is critical for optimizing its therapeutic use, identifying potential combination therapies, and developing novel anti-cancer strategies. This guide synthesizes the current knowledge of this compound's diverse molecular engagements.
Disruption of Lipid Rafts: A Gateway to Cellular Effects
A primary and upstream mechanism of this compound's action is the disruption of lipid rafts.[1][3] These cholesterol- and sphingolipid-rich microdomains in the plasma membrane serve as organizing centers for signal transduction proteins.[1] By intercalating into the cell membrane, this compound alters the integrity of these rafts, leading to the delocalization and dysfunction of raft-associated proteins.[4][5] This disruption is a key event that precedes and facilitates many of this compound's downstream effects on various signaling pathways.
Modulation of Major Signaling Pathways
This compound's influence extends to several critical signaling pathways that are often dysregulated in cancer.
Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound exhibits a complex and often cell-type-dependent modulation of the MAPK pathways.
-
ERK Pathway: this compound has been shown to downregulate the phosphorylation of MEK and ERK in some cancer cell lines.[1] However, in other contexts, such as in multiple myeloma cells, it can lead to an increase in ERK phosphorylation.[6][7] This suggests that the effect on the ERK pathway may be a compensatory response in some tumors.
-
JNK and p38 Pathways: In contrast to its variable effect on ERK, this compound consistently activates the stress-activated protein kinases (SAPK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][6] Activation of the JNK pathway is a critical mediator of this compound-induced apoptosis.[2][8]
mTOR Signaling Pathway
This compound inhibits the mammalian target of rapamycin (mTOR) signaling pathway through multiple mechanisms. It has been shown to inhibit the assembly of both mTORC1 and mTORC2 complexes.[9][10] This leads to the dephosphorylation of downstream mTOR substrates like p70S6K and 4E-BP1, resulting in the inhibition of protein synthesis and cell growth.[8]
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[11] This inhibition of NF-κB activity can sensitize cancer cells to other therapeutic agents.[6]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of this compound's effects on these signaling pathways is the induction of apoptosis and cell cycle arrest.
-
Apoptosis: this compound triggers apoptosis through both the extrinsic and intrinsic pathways.[1] It can upregulate the expression of death receptors like DR5 and promote the clustering of FAS/CD95 in lipid rafts, leading to the activation of caspase-8.[1][3] It also induces the cleavage of caspase-3, caspase-9, and PARP.[2][12]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at both the G1/S and G2/M phases.[13] This is often associated with the upregulation of the cell cycle inhibitor p21.[1][12]
Quantitative Data Summary
| Target/Process | Effect | Concentration/IC50 | Cell Line(s) | Reference(s) |
| Akt Inhibition | Inhibition of Akt phosphorylation | IC50: 4.7 µM | MM.1S | [13] |
| Inhibition of Akt phosphorylation | 10 µM (complete inhibition) | MM.1S | [13] | |
| Cell Proliferation | Growth Inhibition | IC50: 0.6-8.9 µM | HaCaT, head and neck squamous carcinoma cells | [13] |
| Growth Inhibition | GI50: ~5 µM (24h) | PC-3 | [14] | |
| Growth Inhibition | IC50: ~10 µM | Rhabdomyosarcoma cell lines | [8] | |
| Growth Inhibition | IC50: 25 µM | Medulloblastoma cell lines | [8] | |
| MAPK Pathway | Downregulation of MEK/ERK phosphorylation | Not specified | - | [1] |
| Increased ERK phosphorylation | Not specified | Multiple Myeloma cells | [6][7] | |
| Activation of JNK and p38 | Not specified | - | [1][6] | |
| Apoptosis | Caspase-3, -8, -9, and PARP cleavage | 5-10 µM | MM.1S, RPMI8226 | [15] |
| Cell Cycle | G2/M arrest | 20 µM | HepG2, Bel-7402 | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language.
Caption: Overview of signaling pathways modulated by this compound beyond Akt.
Caption: A typical experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.
Western Blot Analysis
Objective: To detect changes in the phosphorylation state or total protein levels of target proteins in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation
Objective: To isolate lipid raft microdomains to analyze the localization of proteins after this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Triton X-100
-
Sucrose solutions (e.g., 40%, 30%, and 5% in TNE)
-
Ultracentrifuge and tubes
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Wash with ice-cold PBS and lyse in TNE buffer containing 1% Triton X-100 on ice.
-
Sucrose Gradient Preparation: Homogenize the lysate and mix it with an equal volume of 80% sucrose in TNE to create a 40% sucrose solution.
-
Ultracentrifugation: In an ultracentrifuge tube, layer the 40% sucrose lysate at the bottom. Carefully overlay with 30% sucrose and then 5% sucrose solutions. Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be concentrated at the interface between the 5% and 30% sucrose layers.
-
Analysis: Analyze the protein content of each fraction by Western blotting using lipid raft markers (e.g., flotillin, caveolin) and the protein of interest.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells (including floating cells) and wash with PBS. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase Activity Assay
Objective: To measure the activity of caspases (e.g., caspase-3, -8, -9) as an indicator of apoptosis induction by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer
-
Fluorogenic or colorimetric caspase substrate specific for the caspase of interest (e.g., Ac-DEVD-pNA for caspase-3)
-
Assay buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release cellular contents, including active caspases.
-
Assay Reaction: In a microplate, mix the cell lysate with the caspase substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the caspase activity.
-
Data Analysis: Compare the signal from this compound-treated samples to untreated controls to determine the fold-increase in caspase activity.
Conclusion
This compound's anti-cancer activity is not solely dependent on its ability to inhibit Akt. Its multifaceted mechanism of action, encompassing the disruption of lipid rafts and the modulation of a wide array of signaling pathways, underscores its potential as a broad-spectrum anti-neoplastic agent. A thorough understanding of these non-Akt targets is paramount for the rational design of clinical trials and the development of effective combination therapies. The experimental protocols provided in this guide offer a foundation for further research into the complex and promising therapeutic profile of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of single-agent this compound for recurrent or refractory pediatric CNS and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel alkylphospholipid, inhibits protein kinase B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits mTOR Signaling through Facilitating Degradation of Major Components in the mTOR Axis and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Agents in Medicinal Chemistry [innoscience.ru]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound , an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Perifosine's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of perifosine, a synthetic alkylphospholipid, on cell cycle progression. This compound is a well-documented inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2] By targeting Akt, this compound triggers a cascade of events that ultimately leads to cell cycle arrest and, in many cases, apoptosis, making it a compound of significant interest in oncology research.[1][3]
Core Mechanism of Action: Inhibition of Akt and Downstream Signaling
This compound's primary mechanism of action involves the inhibition of Akt phosphorylation.[3][4] Unlike many kinase inhibitors that target the ATP-binding site, this compound is thought to bind to the pleckstrin homology (PH) domain of Akt.[1][2] This interaction prevents the translocation of Akt to the plasma membrane, a crucial step for its activation by upstream kinases like PDK1.[1] The inhibition of Akt activation has profound effects on downstream signaling pathways that regulate the cell cycle.
Key downstream effects of this compound treatment include:
-
Upregulation of p21WAF1: this compound has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1 in a p53-independent manner.[5][6] p21WAF1 plays a crucial role in inducing cell cycle arrest by binding to and inhibiting the activity of cyclin-CDK complexes.[5][6]
-
Modulation of Cyclin and CDK Levels: Treatment with this compound can lead to a decrease in the levels of key cyclins, such as cyclin B1, which is essential for the G2/M transition.[4][7] This reduction in cyclin levels contributes to the observed cell cycle arrest.
-
Induction of Apoptosis: Beyond its effects on the cell cycle, this compound can also induce apoptosis through both intrinsic and extrinsic pathways.[1][3] This is often accompanied by the activation of caspases and regulation of Bcl-2 family proteins.[3]
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The impact of this compound on cell cycle distribution has been quantified in various cancer cell lines. The following tables summarize the dose-dependent effects of this compound on the percentage of cells in different phases of the cell cycle.
Table 1: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HepG2 | 0 (Control) | 24 h | 57.94 ± 2.36 | 30.42 ± 2.07 | 12.46 ± 1.61 | [4] |
| HepG2 | 20 | 24 h | Reduced | Not specified | 46.27 ± 2.59 | [4] |
| Bel-7402 | 20 | Not specified | Not specified | Not specified | Increased significantly | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| PC-3 | 0 (Control) | 2 days | 67 | 18 | 15 | [7] |
| PC-3 | 5 | 2 days | Reduced | Reduced | 40 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits Akt translocation, leading to cell cycle arrest.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of this compound on cell cycle progression, based on methodologies cited in the literature.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HepG2, Bel-7402 (hepatocellular carcinoma), or PC-3 (prostate cancer) are commonly used.[4][7]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., PBS or DMSO) to create a stock solution. Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5-20 µM) or the vehicle control.[4][7] Cells are then incubated for the desired duration (e.g., 24-72 hours).[4]
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: The collected cells are washed with ice-cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells are fixed overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[4]
Western Blotting for Cell Cycle Regulatory Proteins
-
Protein Extraction: Following this compound treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for proteins of interest, such as phospho-Akt, total Akt, p21, and cyclin B1.[4] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.[4]
Conclusion
This compound effectively halts cell cycle progression in various cancer cell lines by inhibiting the PI3K/Akt signaling pathway. This leads to the upregulation of the CDK inhibitor p21WAF1 and the downregulation of essential cyclins like cyclin B1, resulting in cell cycle arrest, primarily at the G1/S and G2/M transitions.[4][5][6][7] The quantitative data and established experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating the therapeutic potential of this compound and other Akt inhibitors in oncology.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: update on a novel Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel alkylphospholipid, induces p21(WAF1) expression in squamous carcinoma cells through a p53-independent pathway, leading to loss in cyclin-dependent kinase activity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound induces differentiation and cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Perifosine Treatment Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine is a synthetic alkylphospholipid that functions as a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[2][3] this compound exerts its anti-neoplastic effects by targeting the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the cell membrane and subsequent activation.[2][3] This disruption of the Akt signaling cascade leads to the induction of apoptosis and cell cycle arrest in malignant cells.[4] These application notes provide a comprehensive overview of in vitro treatment protocols for this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental procedures.
Mechanism of Action of this compound
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by PDK1 and the mTORC2 complex. Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell survival, proliferation, and growth.
This compound, as an Akt inhibitor, disrupts this pathway by preventing the translocation of Akt to the cell membrane.[2][5] This inhibition of Akt activation leads to decreased phosphorylation of its downstream targets, ultimately promoting apoptosis and inhibiting cell proliferation.[4]
Quantitative Data Summary: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HaCaT | Immortalized Keratinocytes | 0.6 - 8.9 | [4][5] |
| Head and Neck Squamous Carcinoma Cells | Head and Neck Cancer | 0.6 - 8.9 | [4][5] |
| MM.1S | Multiple Myeloma | 4.7 | [5] |
| Various MM cell lines | Multiple Myeloma | 1.5 - 15 | [3] |
| H460 | Non-Small Cell Lung Cancer | 1 | [1] |
Experimental Workflow for In Vitro this compound Studies
A typical workflow for evaluating the in vitro effects of this compound on cancer cell lines involves a series of sequential experiments to determine its impact on cell viability, signaling pathways, and apoptosis.
Detailed Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Analysis of Akt Signaling (Western Blotting)
This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt levels in cell lysates by Western blotting to confirm the inhibitory effect of this compound.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-old PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-Akt, anti-Akt, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-Akt and total Akt.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the procedure for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. apexbt.com [apexbt.com]
- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Perifosine in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perifosine, an oral alkylphospholipid, is a targeted anti-cancer agent that primarily functions as an inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers, promoting cell survival, proliferation, and resistance to therapy.[1][4][5] this compound exerts its inhibitory effect by targeting the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the cell membrane, a crucial step for its activation.[1] This document provides detailed application notes on the IC50 values of this compound in various cancer cell lines and a comprehensive protocol for determining its IC50 using a colorimetric cell viability assay.
Data Presentation: IC50 of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The IC50 of this compound has been determined in a multitude of cancer cell lines, demonstrating a broad range of activity. The table below summarizes reported IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Multiple Myeloma | MM.1S | 4.7 | [6] |
| Multiple Myeloma | Patient MM cells | 1.5 - 15 | [3] |
| Non-Small Cell Lung Cancer | H460 | ~1 (apoptosis) | [3] |
| Non-Small Cell Lung Cancer | A549 | 8 - 15 | [7] |
| Non-Small Cell Lung Cancer | H226 | >20 | [7] |
| Head and Neck Squamous Carcinoma | Various | 0.6 - 8.9 | [6][8][9] |
| Malignant Pleural Mesothelioma | REN | 23 | [5] |
| Malignant Pleural Mesothelioma | MSTO211H | 14 | [5] |
| Malignant Pleural Mesothelioma | MMP | 7.5 | [5] |
| Prostate Cancer | DU 145 | 28.8 | [10] |
| Brain Metastasis Model | NCI-H1915 | 2.5 | [10] |
| Breast Cancer | MCF-7 | 30 (for 50% drop in cell number) | [11] |
| Glioblastoma | U87MG, U251 | Not specified, used in combination studies | [12] |
| Colon Cancer | HT-29, HCT-116 | Not specified, used in combination studies | [13][14] |
Note: IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions.
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well in a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to start with could be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, by using a non-linear regression curve fit (e.g., sigmoidal dose-response curve) in a suitable software program.[16]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for IC50 determination using the MTT assay.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologycircle.com [biologycircle.com]
- 5. This compound as a Potential Novel Anti-Cancer Agent Inhibits EGFR/MET-AKT Axis in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Consequences of Treatment with the AKT Inhibitor this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The combination of temozolomide and this compound synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic cytotoxicity of this compound and ABT‐737 to colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic cytotoxicity of this compound and ABT-737 to colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. youtube.com [youtube.com]
Application Note: Western Blot Analysis of Akt Phosphorylation Following Perifosine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] Akt (also known as Protein Kinase B) is a central node in this pathway. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[1][2]
Perifosine is a synthetic alkylphospholipid that functions as an oral anti-cancer agent by inhibiting the activation of Akt.[3][4] Unlike many kinase inhibitors that target the ATP-binding site, this compound prevents the translocation of Akt to the plasma membrane, a crucial step for its subsequent phosphorylation and activation.[1][5] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on Akt phosphorylation using Western blotting, a fundamental technique for this assessment.
Mechanism of Action: this compound's Inhibition of Akt Signaling
This compound exerts its inhibitory effect by targeting the Pleckstrin Homology (PH) domain of Akt.[1] In a normal signaling cascade, growth factor stimulation leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[6] Akt binds to PIP3 via its PH domain, causing it to be recruited to the membrane where it can be phosphorylated and activated.[1][2] this compound, due to its structural similarity to phospholipids, is thought to disrupt this process, preventing Akt from localizing to the membrane and thereby blocking its phosphorylation and activation.[1][5]
Caption: this compound inhibits Akt translocation to the plasma membrane.
Experimental Data Summary
The inhibitory effect of this compound on Akt phosphorylation is both dose- and time-dependent. The following tables summarize quantitative data from various studies.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time | p-Akt Reduction (%) | Reference |
| DU 145 (xenograft) | 45-180 mg/kg (oral) | 21 days | 61% (p-Ser473), 44% (p-Thr308) | [7] |
| BCWM.1 | 2 - 20 | 6 hours | Dose-dependent decrease observed | [8] |
| MM.1S | 10 | 6 hours | Significant inhibition | [9] |
| MCF-7 | 30 | 48 hours | Significant reduction observed | [10] |
Table 2: Time-Dependent Inhibition of Akt Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Time Point | p-Akt Status | Reference |
| MM.1S | 10 | 2, 4, 6 hours | Time-dependent decrease | [9] |
| PC3 (xenograft) | Daily oral dose | 1, 2, 7, 21 days | Decrease in p-Akt observed over time | [1] |
Detailed Experimental Protocols
This section provides a comprehensive protocol for performing Western blot analysis to assess Akt phosphorylation following this compound treatment.
Caption: Standard workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: e.g., MCF-7, PC3, MM.1S, or other relevant cancer cell lines.[9][10]
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or PBS).
-
Cell Culture Medium: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PMSF, sodium orthovanadate, sodium fluoride) is recommended.[11][12]
-
Protein Quantification Kit: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X or 2X)
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.
-
Transfer Buffer
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[12][13]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit or Mouse anti-Total Akt
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
Step 2.1: Cell Culture and this compound Treatment
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 20 µM).[8] Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, 24, 48 hours).[9][10]
Step 2.2: Protein Extraction (Cell Lysis)
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate). Ensure the buffer contains freshly added protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
Step 2.3: Protein Quantification and Sample Preparation
-
Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer’s protocol.
-
Based on the concentrations, calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).
-
Add the appropriate volume of Laemmli sample buffer to the calculated volume of lysate.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
Step 2.4: SDS-PAGE and Western Transfer
-
Load the denatured protein samples into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure the membrane was pre-activated with methanol (for PVDF) and soaked in transfer buffer.
Step 2.5: Immunoblotting and Detection
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST. It is recommended to incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the ECL detection reagent according to the manufacturer’s instructions, apply it to the membrane, and image the resulting chemiluminescent signal using a digital imager or X-ray film.
Step 2.6: Stripping and Re-probing
-
To normalize the phospho-protein signal, the membrane must be probed for total Akt and a loading control (e.g., β-actin).
-
Strip the membrane of the bound antibodies using a mild or harsh stripping buffer, according to established protocols.
-
After stripping, wash the membrane thoroughly, re-block, and then re-probe with the anti-Total Akt antibody, following steps 2.5.1 to 2.5.6.
-
Repeat the stripping and re-probing process for the loading control antibody.
Data Analysis and Interpretation
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-Akt, Total Akt, and the loading control for each sample.[7]
-
Normalize the p-Akt signal to the Total Akt signal for each lane to account for any variations in total Akt protein levels.
-
A successful experiment will show a decrease in the normalized p-Akt signal in this compound-treated samples compared to the vehicle control, while the Total Akt levels remain relatively constant.[7]
Troubleshooting and Key Considerations
-
No/Weak p-Akt Signal:
-
Phosphatase Activity: Ensure that phosphatase inhibitors were freshly added to the lysis buffer and that all steps were performed on ice or at 4°C to prevent dephosphorylation.[12][13]
-
Low Protein Abundance: The phosphorylated form of Akt may be a small fraction of the total. Increase the amount of protein loaded per lane (up to 50 µg) or consider immunoprecipitation to enrich for Akt.
-
Antibody Issues: Check the primary antibody datasheet for recommended concentrations and conditions. Ensure the secondary antibody is appropriate for the primary.[14]
-
-
High Background:
-
Blocking Agent: Ensure you are using BSA, not milk, for blocking and antibody dilutions.[13]
-
Washing Steps: Increase the duration or number of washes with TBST to remove non-specifically bound antibodies.
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate to find the optimal concentration.[14]
-
-
Inconsistent Results:
-
Loading Control: Always probe for Total Akt in addition to a housekeeping protein like β-actin or GAPDH. This is crucial to demonstrate that the observed effect is on phosphorylation, not on total protein expression.[13] this compound has been shown in some contexts to affect total Akt levels.[15]
-
Cellular State: The basal level of Akt phosphorylation can vary between cell lines and with culture conditions (e.g., serum concentration).[9] Consider serum-starving cells before treatment if you are investigating growth factor-stimulated phosphorylation.
-
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Consequences of Treatment with the AKT Inhibitor this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inventbiotech.com [inventbiotech.com]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Perifosine Administration in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of perifosine, an oral Akt inhibitor, in xenograft mouse models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer models.
Mechanism of Action
This compound is a synthetic alkylphospholipid that inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers and plays a crucial role in cell growth, proliferation, and survival.[1][2] Unlike many kinase inhibitors that target the ATP-binding site, this compound targets the pleckstrin homology (PH) domain of Akt.[1][2][3] This prevents the translocation of Akt to the cell membrane, a critical step in its activation.[1][2] By inhibiting Akt phosphorylation, this compound can induce cell cycle arrest, trigger apoptosis, and suppress tumor growth.[4][5][6]
Data Presentation
The following tables summarize quantitative data from various preclinical studies on this compound administration in xenograft mouse models.
Table 1: Summary of this compound Efficacy in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage and Schedule | Key Findings | Reference |
| Prostate Cancer | PC3, DU145 | Nude Mice | Daily administration (dose not specified) | Significant tumor growth inhibition correlated with cumulative dose and decreased Akt phosphorylation.[1] | [1] |
| Prostate Cancer (Brain Metastasis) | DU145 | BALB/c Nude | 180 mg/kg loading dose, then 45 mg/kg daily | Prolonged survival and moderate antitumor effect.[7][8] | [7][8] |
| Lung Cancer (Brain Metastasis) | NCI-H1915 | BALB/c Nude | 180 mg/kg loading dose, then 45 mg/kg daily | Complete tumor regression and prolonged survival.[7][8] | [7][8] |
| Multiple Myeloma | MM.1S | BNX Mice | 36 mg/kg daily or 250 mg/kg weekly | Significant inhibition of tumor growth and increased survival.[9] | [9] |
| Neuroblastoma | AS, NGP, BE2, KCNR | Nude Mice | 24 mg/kg daily | Increased survival, tumor regression (AS), or growth inhibition (BE2, NGP, KCNR).[6] | [6] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Models
| Cancer Type | Cell Line | Key Biomarker | Effect of this compound | Time Point of Assessment | Reference |
| Prostate Cancer | PC3 | p-Akt (S473) | Significant inhibition | 7 and 21 days after daily administration | [1] |
| Prostate Cancer | DU145 | p-Akt (Ser473 & Thr308) | Down-regulation by 61% and 44% respectively | Not specified | [7][8] |
| Multiple Myeloma | MM.1S | Not specified | Not specified | Not specified | [9] |
| Neuroblastoma | AS, NGP, BE2, KCNR | p-Akt, Cleaved Caspase-3 | Inhibition of Akt phosphorylation, induction of apoptosis | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound powder
-
Vehicle (e.g., Phosphate Buffered Saline (PBS), 0.9% Sodium Chloride)
-
Sterile water for injection
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
2. Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Weigh the this compound powder accurately.
-
Dissolve the this compound powder in the chosen vehicle. For example, for a weekly dose of 250 mg/kg in a multiple myeloma model, the dose was given in two divided doses of 125 mg/kg in 100 µL of PBS to improve tolerance.[9]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare the solution fresh daily or as required for the dosing schedule.
3. Administration via Oral Gavage:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Draw the calculated volume of the this compound solution into the syringe with the gavage needle attached.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Monitor the mouse for any signs of distress after administration.
Protocol 2: Xenograft Tumor Model Development and Treatment
1. Materials:
-
Cancer cell line of interest (e.g., PC3, MM.1S, AS)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., Nude, BNX)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles for cell injection
-
Calipers for tumor measurement
2. Cell Preparation and Implantation:
-
Culture the cancer cells to the desired confluence.
-
Harvest the cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 3 x 10^7 cells in 100 µL for MM.1S cells).[9]
-
For subcutaneous models, inject the cell suspension (optionally mixed with Matrigel) into the flank of the mice.[9]
-
For orthotopic models (e.g., brain metastasis), follow established stereotactic injection protocols.[7][8]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor development.
-
Once tumors are measurable (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Begin this compound administration according to the planned dosage and schedule. The control group should receive the vehicle only.
4. Efficacy Assessment:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every other day).[9]
-
Calculate tumor volume using a standard formula, such as: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt, immunohistochemistry for Ki-67).
Visualizations
Caption: Experimental workflow for this compound administration in xenograft mouse models.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 8. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Liposomal Formulation for Perifosine Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Perifosine is a synthetic alkylphospholipid that functions as an oral inhibitor of the PI3K/Akt signaling pathway, a cascade crucial for cell growth, proliferation, and survival.[1][2] Its mechanism involves targeting the pleckstrin homology (PH) domain of Akt, which prevents Akt's translocation to the cell membrane, a critical step for its activation.[1][3] While showing promise in preclinical and clinical studies, formulating this compound into a liposomal delivery system can offer several advantages. Liposomes, as versatile nanocarriers, can potentially enhance the therapeutic index of this compound by altering its pharmacokinetic profile, improving its stability, and enabling targeted delivery to tumor tissues.
These application notes provide detailed protocols for the preparation and characterization of this compound-loaded liposomes and summarize relevant data to guide researchers in their development efforts.
This compound's Mechanism of Action: Inhibition of the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade frequently overactivated in various cancers.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] Akt, a serine/threonine kinase, is then recruited to the plasma membrane by binding to PIP3 via its PH domain.[1] This translocation allows for its full activation through phosphorylation by other kinases like PDK1.[1] Activated Akt proceeds to phosphorylate numerous downstream targets, promoting cell survival and proliferation. This compound disrupts this pathway by preventing the membrane translocation of Akt, thereby inhibiting its activation and downstream signaling.[1][4]
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 4. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Perifosine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine is an oral, synthetic alkylphospholipid that functions as a potent inhibitor of Akt, a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently overactive in many types of cancer, contributing to cell growth, proliferation, and survival.[1] By targeting the pleckstrin homology domain of Akt, this compound prevents its translocation to the cell membrane, thereby inhibiting its activation.[1] This disruption of Akt signaling can lead to the induction of apoptosis, or programmed cell death, in cancer cells.[2][3]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess the induction of apoptosis at the single-cell level.[4][5] Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[7] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry.
Mechanism of Action of this compound in Apoptosis Induction
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of the PI3K/Akt signaling pathway.[1] However, its effects can also be Akt-independent.[1]
Key Signaling Pathways:
-
Akt Inhibition: this compound prevents the recruitment of Akt to the cell membrane, thereby inhibiting its phosphorylation and activation.[1] This leads to the downstream inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.[8]
-
Extrinsic Apoptosis Pathway: this compound has been shown to up-regulate the expression of Death Receptor 5 (DR5).[9] The engagement of death receptors like DR5 by their ligands initiates a signaling cascade that leads to the activation of initiator caspase-8.[10]
-
Intrinsic (Mitochondrial) Apoptosis Pathway: The inhibition of Akt can lead to the activation of pro-apoptotic Bcl-2 family members, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates initiator caspase-9.[8][10]
-
Caspase Activation: Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
Data Presentation
The quantitative data from flow cytometry analysis of this compound-induced apoptosis can be summarized for clear comparison.
Table 1: Dose-Response Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| H460 (NSCLC) | 10 | ~50 | [9] |
| A549 (NSCLC) | 10 | 23 | [9] |
| 15 | 33 | [9] | |
| H157 (NSCLC) | 15 | 10 | [9] |
| HepG2 (Hepatocellular Carcinoma) | 10 | Increased (dose-dependent) | [3] |
| 20 | Increased (dose-dependent) | [3] | |
| Bel-7402 (Hepatocellular Carcinoma) | 10 | Increased (dose-dependent) | [3] |
| 20 | Increased (dose-dependent) | [3] | |
| CEM-R (T-acute leukemia) | 20 | Time-dependent increase | [11] |
| MM.1S (Multiple Myeloma) | 1.5 - 100 | Dose-dependent increase | [8] |
Data are presented as approximate or qualitative increases as reported in the cited literature. For precise quantification, refer to the original publications.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| H460 (NSCLC) | ~1 | [9] |
| Various NSCLC cell lines | 8 - 15 | [9] |
| Head and Neck Squamous Carcinoma Cells | 0.6 - 8.9 | [12] |
| MM.1S (Multiple Myeloma) | 4.7 | [12] |
| Multiple Myeloma Cell Lines | 1 - 12.5 | [8] |
Experimental Protocols
Materials and Reagents
-
This compound (appropriate stock solution in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA or a gentle, non-enzymatic cell dissociation solution (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Detailed Protocol for Annexin V/PI Staining
-
Cell Seeding:
-
Seed the chosen cancer cell line in a 6-well plate at a density that will allow for 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and an untreated control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Gently aspirate the culture medium (which may contain detached apoptotic cells) and save it in a 15 mL conical tube.
-
Wash the adherent cells once with ice-cold PBS.
-
Detach the cells using a gentle method like a cell scraper or a non-enzymatic cell dissociation solution to minimize membrane damage. Avoid using harsh trypsinization for extended periods.
-
Combine the detached cells with the saved culture medium.
-
-
Suspension cells:
-
Directly collect the cells from the culture flask or plate and transfer to a 15 mL conical tube.
-
-
-
Washing:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
Discard the supernatant.
-
-
Staining with Annexin V and PI:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quadrant the cell populations:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of cell handling)
-
-
Conclusion
The protocols and application notes provided here offer a robust framework for the analysis of this compound-induced apoptosis using flow cytometry. By carefully following these methodologies, researchers can obtain reliable and quantifiable data on the pro-apoptotic effects of this compound in various cancer cell models. This information is crucial for understanding its mechanism of action and for the development of novel anti-cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols: In Vivo Imaging of Perifosine's Anti-Tumor Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction Perifosine (KRX-0401) is an oral, synthetic alkylphospholipid that functions as a potent anti-cancer agent by inhibiting the PI3K/Akt signaling pathway.[1][2] Unlike many kinase inhibitors that target the ATP-binding site, this compound prevents the translocation of Akt to the cell membrane, thereby inhibiting its activation.[3][4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in many human cancers.[3] In vivo imaging techniques are essential for non-invasively monitoring the anti-tumor effects of agents like this compound in preclinical models, providing real-time data on tumor growth, proliferation, and apoptosis. This document provides detailed protocols for in vivo imaging and summaries of quantitative data from preclinical studies evaluating this compound.
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
This compound's primary mechanism of action involves the inhibition of Akt (also known as Protein Kinase B), a central node in cell survival signaling. It achieves this by targeting the pleckstrin homology (PH) domain of Akt, which prevents its recruitment to the cell membrane where it would normally be activated by phosphorylation.[3][4] This blockade of Akt phosphorylation leads to the downstream inhibition of pathways that promote cell survival and proliferation and can induce cell cycle arrest and apoptosis.[5][6] this compound has been shown to inhibit both constitutive and inducible Akt phosphorylation in a dose-dependent manner in various cancer models.[1]
Caption: this compound inhibits Akt activation by blocking its translocation to the cell membrane.
Quantitative Data from Preclinical In Vivo Studies
This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The data below summarizes key findings from in vivo xenograft studies.
Table 1: Anti-Tumor Efficacy of this compound in Neuroblastoma Xenograft Models
| Cell Line | Treatment Group | Median Survival (days) | 95% Confidence Interval | Statistical Significance (p-value) | Reference |
|---|---|---|---|---|---|
| AS | Untreated | 13 | 11 to 16 | - | [7][8] |
| This compound-treated | Not Reached | - | p = 0.003 | [7][8] | |
| NGP | Untreated | 22 | 20 to 26 | - | [7][8] |
| This compound-treated | Not Reached | - | p = 0.013 | [7][8] | |
| BE2 | Untreated | 24 | 21 to 27 | - | [7][8] |
| This compound-treated | Not Reached | - | p < 0.001 | [7][8] | |
| KCNR | Untreated | 18 | 18 to 21 | - | [7][8] |
| This compound-treated | Not Reached | - | p < 0.001 | [7][8] |
Data from a study where mice with established neuroblastoma xenografts were treated with this compound, demonstrating a significant increase in survival.[7][8]
Table 2: Efficacy of this compound in Brain Metastasis and Subcutaneous Xenograft Models
| Cell Line | Tumor Model | This compound Effect | Quantitative Endpoint | Result | Reference |
|---|---|---|---|---|---|
| DU 145 | Subcutaneous | Moderate Antitumor Effect | Tumor Growth Inhibition (TGI) on Day 22 | 34% (p = 0.058) | [9] |
| Down-regulation of p-Akt (S473) | % Reduction vs. Control | 61% (p = 0.074) | [9] | ||
| Down-regulation of p-Akt (T308) | % Reduction vs. Control | 44% (p < 0.05) | [9] | ||
| NCI-H1915 | Subcutaneous | Strong Antitumor Effect | Tumor Growth Inhibition (TGI) on Day 22 | 99% (p < 0.01) | [9] |
| Orthotopic Brain | Complete Tumor Regression | Survival | Significantly Prolonged | [9][10] |
This study highlights this compound's ability to cross the blood-brain barrier and exert potent anti-tumor effects, particularly in sensitive cell lines like NCI-H1915.[9][10]
Table 3: Efficacy of this compound in a Multiple Myeloma (MM) Xenograft Model
| Cell Line | Treatment | Dosing Schedule | Result | Reference |
|---|---|---|---|---|
| MM.1S | This compound | 36 mg/kg/day (oral) | Significantly reduced tumor growth and increased survival (p=0.04 and p=0.001, respectively). | [11] |
| This compound | 250 mg/kg/week (oral) | Significantly reduced tumor growth and increased survival (p=0.04 and p=0.001, respectively). | [11] |
This compound demonstrated significant single-agent anti-tumor activity in a human plasmacytoma mouse model, supporting its clinical development for multiple myeloma.[11][12]
Experimental Protocols
The following protocols provide a framework for assessing the anti-tumor effects of this compound in vivo using non-invasive imaging and subsequent ex vivo analysis.
Caption: A typical experimental workflow for evaluating this compound's anti-tumor effects in vivo.
Protocol 1: In Vivo Bioluminescence Imaging (BLI) for Monitoring Tumor Burden
This protocol describes the non-invasive monitoring of tumor growth in mice bearing luciferase-expressing cancer cells.[13][14]
Materials:
-
Mice with luciferase-expressing tumor xenografts.
-
D-Luciferin potassium salt (e.g., 15 mg/mL stock solution in sterile DPBS).[13]
-
Isoflurane anesthesia system.
-
In vivo imaging system (e.g., IVIS® Spectrum).[14]
-
Sterile syringes and needles.
Procedure:
-
Animal Preparation: Anesthetize the mice using an isoflurane vaporizer (e.g., 2-3% isoflurane for induction, 1.5-2% for maintenance).[14] Place the anesthetized mice inside the imaging chamber.
-
Substrate Administration: Administer D-Luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[13][15] The injection is typically made in the lower right abdominal quadrant.
-
Image Acquisition:
-
Wait for substrate distribution, typically 5-15 minutes post-injection.[13][14] The optimal timing can be determined by sequential imaging to find the peak signal.
-
Acquire bioluminescent images using the in vivo imaging system. Exposure times may vary from 1 second to 5 minutes depending on signal intensity.
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the accompanying software (e.g., Living Image®) to overlay the bioluminescent signal on the photographic image.[13]
-
Define a Region of Interest (ROI) around the tumor area to quantify the light emission.
-
The signal is typically measured in photons per second (p/s) or total flux.[13] This value correlates directly with the number of viable, luciferase-expressing tumor cells.
-
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., twice weekly) to track tumor growth or regression in response to this compound treatment compared to the vehicle control group.[15]
Protocol 2: Ex Vivo Immunohistochemistry (IHC) for Proliferation and Apoptosis
Following the final imaging session, tumors are excised for histological analysis to confirm the mechanisms of this compound's action at the cellular level.[10]
Materials:
-
Excised tumors.
-
Formalin or 4% paraformaldehyde for fixation.
-
Paraffin embedding station.
-
Microtome.
-
Primary antibodies: Anti-Ki-67 (for proliferation), Anti-cleaved Caspase-3 (for apoptosis).[10]
-
Secondary antibodies and detection reagents (e.g., HRP-conjugated secondary antibody and DAB substrate).
-
Microscope.
Procedure:
-
Tissue Processing and Sectioning:
-
Immediately after excision, fix tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites using a blocking serum (e.g., normal goat serum).
-
Incubate sections with the primary antibody (e.g., rabbit anti-Ki-67 or rabbit anti-cleaved Caspase-3) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a chromogen substrate like DAB, which produces a brown precipitate at the antigen site.
-
Counterstain the nuclei with hematoxylin.
-
-
Imaging and Quantification:
-
Dehydrate, clear, and mount the slides with a coverslip.
-
Image the stained sections using a bright-field microscope.
-
Quantify the staining by counting the percentage of Ki-67-positive cells or cleaved Caspase-3-positive cells in multiple high-power fields. A significant decrease in the Ki-67 index and an increase in cleaved Caspase-3 staining in this compound-treated tumors would indicate inhibition of proliferation and induction of apoptosis, respectively.[10]
-
References
- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound , an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo inhibition of neuroblastoma tumor cell growth by AKT inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 10. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
Application Notes and Protocols for Studying the Effect of Perifosine on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perifosine is an oral, synthetic alkylphospholipid that functions as a potent inhibitor of the serine/threonine kinase Akt (Protein Kinase B). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and angiogenesis. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. This compound exerts its anti-cancer effects by preventing the translocation of Akt to the cell membrane, thereby inhibiting its phosphorylation and activation. Emerging evidence demonstrates that this compound also possesses significant anti-angiogenic properties, primarily by targeting endothelial cell function. This document provides detailed protocols for investigating the anti-angiogenic effects of this compound using a combination of in vitro, ex vivo, and in vivo assays.
Introduction to this compound's Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. This compound has been shown to inhibit angiogenesis by directly affecting endothelial cells through several mechanisms:
-
Inhibition of Endothelial Cell Proliferation: this compound treatment leads to a dose-dependent decrease in the proliferation of human umbilical vein endothelial cells (HUVECs).
-
Induction of Apoptosis: At higher concentrations, this compound can induce apoptosis in endothelial cells.
-
Cell Cycle Arrest: this compound can arrest the cell cycle in endothelial cells, often at the G2 phase.
-
Inhibition of Endothelial Cell Migration: The migration of endothelial cells, a key step in angiogenesis, is markedly inhibited by this compound.
-
Disruption of Tube Formation: this compound effectively prevents endothelial cells from forming capillary-like structures (in vitro).
The underlying mechanism for these effects is primarily attributed to the inhibition of the Akt signaling pathway. However, studies have also indicated the involvement of other signaling molecules, such as the inhibition of ERK and p38 MAPK phosphorylation in endothelial cells.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols. These tables are intended to serve as templates for data recording and analysis.
Table 1: Effect of this compound on Endothelial Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) ± SD | % Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Quantification of Endothelial Cell Tube Formation
| Treatment | Total Tube Length (µm) ± SD | Number of Junctions ± SD | Number of Loops ± SD |
| Vehicle Control | |||
| VEGF (e.g., 50 ng/mL) | |||
| This compound (e.g., 5 µM) + VEGF | |||
| This compound (e.g., 10 µM) + VEGF |
Table 3: Quantification of Aortic Ring Sprouting
| Treatment | Sprout Area (mm²) ± SD | Maximum Sprout Length (µm) ± SD | Number of Primary Sprouts ± SD |
| Vehicle Control | |||
| VEGF (e.g., 30 ng/mL) | |||
| This compound (e.g., 5 µM) + VEGF | |||
| This compound (e.g., 10 µM) + VEGF |
Table 4: Quantification of Angiogenesis in the CAM Assay
| Treatment | Number of Blood Vessel Branch Points ± SD | Blood Vessel Density (%) ± SD |
| Vehicle Control | ||
| VEGF (e.g., 1 µ g/disk ) | ||
| This compound (e.g., 5 µ g/disk ) + VEGF | ||
| This compound (e.g., 10 µ g/disk ) + VEGF |
Experimental Protocols
In Vitro Angiogenesis Assays
These assays utilize cultured endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs), to assess the direct effects of this compound on different stages of angiogenesis.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in EGM and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel® or Geltrex™)
-
96-well plate
-
This compound
-
VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound and VEGF (e.g., 50 ng/mL).
-
Seed the HUVECs onto the solidified gel at a density of 1 x 10⁴ to 2 x 10⁴ cells/well.
-
Incubate for 4-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
This assay evaluates the effect of this compound on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
This compound
-
VEGF
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh basal medium containing different concentrations of this compound with or without VEGF.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Ex Vivo Angiogenesis Assay
This assay uses aortic explants to model angiogenesis in a more physiologically relevant context, as it includes the interaction of multiple cell types.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen gel or Matrigel®
-
This compound
-
VEGF
-
Stereomicroscope
Protocol:
-
Humanely euthanize a rat or mouse and aseptically dissect the thoracic aorta.
-
Clean the aorta of periadventitial fat and connective tissue in sterile, cold serum-free medium.
-
Cross-section the aorta into 1 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel® in a 48-well plate.
-
After the gel polymerizes, add culture medium containing the test substances (this compound, VEGF).
-
Incubate for 7-14 days, replacing the medium every 2-3 days.
-
Observe the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.
-
Quantify the angiogenic response by measuring the area of sprouting, the maximum sprout length, and the number of sprouts.
In Vivo Angiogenesis Assay
The CAM assay is a well-established in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper disks or sponges
-
This compound
-
VEGF
-
Stereomicroscope or digital camera
Protocol:
-
Incubate fertilized chicken eggs at 37°C with humidity.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 7-10, place a sterile filter paper disk or sponge soaked with the test substance (this compound, VEGF, or vehicle control) onto the CAM.
-
Seal the window and return the egg to the incubator for 48-72 hours.
-
On the day of analysis, open the window and observe the vasculature around the disk.
-
Photograph the CAM and quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Anti-Angiogenic Effect
Caption: this compound inhibits angiogenesis by blocking Akt activation and other pathways.
Experimental Workflow for In Vitro Angiogenesis Assays
Caption: Workflow for in vitro assessment of this compound's anti-angiogenic effects.
Experimental Workflow for Ex Vivo and In Vivo Assays
Caption: Workflow for ex vivo and in vivo evaluation of this compound on angiogenesis.
Application Notes and Protocols: Use of Perifosine in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for cancer research and drug discovery compared to traditional 2D monolayer cultures.[1][2][3] These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors in vivo.[2][4] Perifosine, a synthetic alkylphospholipid, is a potent inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[5][6][7] By preventing the translocation of Akt to the plasma membrane, this compound inhibits its phosphorylation and activation.[5][7] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture models, including methods for spheroid generation, drug treatment, and downstream analysis of cell viability and apoptosis.
Mechanism of Action of this compound in the PI3K/Akt Pathway
This compound exerts its anti-cancer effects primarily by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[5][6] Under normal conditions, growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and phosphoinositide-dependent kinase 1 (PDK1).[5] This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.[5] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, proliferation, and growth. This compound, as an alkylphospholipid, is thought to intercalate into the cell membrane, thereby disrupting the localization of PH domain-containing proteins like Akt.[5][8] This prevents the recruitment of Akt to the membrane, inhibiting its phosphorylation and activation, and ultimately leading to the induction of apoptosis and a reduction in cell proliferation.[5][9][10][11]
Data Presentation: Efficacy of this compound in 3D Spheroid Models
The following table summarizes the reported effects of this compound on various cancer cell line spheroids. This data highlights the variability in sensitivity to this compound across different cancer types.
| Cell Line | Cancer Type | Spheroid Generation Method | This compound Concentration | Observed Effect | Reference |
| Neuroblastoma Panel (6 lines) | Neuroblastoma | 3D Tumor Spheroid Culture | IC50 range: 4 ± 0.3 to 55 ± 3 µM | Reduced cell survival | [12] |
| BE(2)-C | Neuroblastoma | 3D Tumor Spheroid Culture | Not specified | Sensitized cells to vincristine and doxorubicin | [12] |
| HT-29 | Colon Cancer | Spheroids | 20 µM | In combination with ABT-737, synergistically induced apoptosis | [13] |
| HCT-116 | Colon Cancer | Spheroids | 20 µM | In combination with ABT-737, synergistically induced apoptosis | [13] |
| HCT-116 | Colon Cancer | Hanging Drop | 100 µM Panobinostat (for assay validation) | Z'-factor of 0.81 for CellTiter-Glo® 3D Assay | [14] |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids using Ultra-Low Attachment Plates
This protocol describes a common method for generating uniform tumor spheroids.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-Low Attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 500-5,000 cells/well, requires optimization for each cell line).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 2-4 days.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)
-
Complete cell culture medium
Procedure:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentration.
-
Carefully remove 50 µL of conditioned medium from each well containing a spheroid.
-
Add 50 µL of the 2x this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells.[14][17]
Materials:
-
This compound-treated spheroids in a 96-well opaque-walled plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids to room temperature for approximately 30 minutes.[18]
-
Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.[18]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[18]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[18]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[19][20]
Materials:
-
This compound-treated spheroids in a 96-well opaque-walled plate
-
Caspase-Glo® 3/7 3D Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents by shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for at least 30 minutes.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]
-
Express apoptosis as the fold change in caspase activity relative to the vehicle-treated control spheroids.
Protocol 5: Western Blot Analysis of Akt Phosphorylation
Materials:
-
This compound-treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Micro-homogenizer or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment condition and wash with ice-cold PBS.
-
Add ice-cold RIPA buffer to the spheroids and lyse the cells using a micro-homogenizer or sonicator on ice.
-
Centrifuge the lysates at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
The use of this compound in 3D spheroid culture models provides a valuable tool for investigating its anti-cancer efficacy in a more clinically relevant setting. The protocols outlined in this document offer a framework for researchers to generate spheroids, assess the impact of this compound on cell viability and apoptosis, and investigate its molecular mechanism of action. By employing these methods, scientists can gain deeper insights into the therapeutic potential of this compound and other Akt inhibitors in solid tumors.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Recent Advances in Multicellular Tumor Spheroid Generation for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Multicellular Tumor Spheroid Generation for Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physicsworld.com [physicsworld.com]
- 5. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic cytotoxicity of this compound and ABT‐737 to colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 15. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 20. promega.com [promega.com]
Application Notes and Protocols for Studying Perifosine Resistance Using Lentiviral shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perifosine is an oral alkylphospholipid drug candidate that functions as an allosteric inhibitor of AKT (also known as Protein Kinase B), a key node in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and the development of drug resistance.[1][2][3] Consequently, targeting the PI3K/AKT pathway with inhibitors like this compound has been a promising strategy in cancer therapy.[2][3] However, the emergence of resistance to this compound presents a significant clinical challenge. Understanding the molecular mechanisms underlying this resistance is critical for developing effective therapeutic strategies.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for stable, long-term silencing of specific genes to investigate their function.[4] This technology allows researchers to systematically dissect the roles of individual genes in conferring resistance to anti-cancer agents like this compound. By knocking down specific components of the PI3K/AKT pathway or other potential resistance-mediating genes, researchers can identify key drivers of resistance and explore novel therapeutic targets to overcome it.
These application notes provide a comprehensive guide for utilizing lentiviral shRNA technology to study this compound resistance. Detailed protocols for lentiviral production, cell line transduction, and subsequent validation and analysis are provided to facilitate the investigation of genes involved in the this compound resistance phenotype.
Data Presentation
Table 1: Effect of shRNA-Mediated Knockdown on this compound Sensitivity
This table summarizes the impact of knocking down specific genes on the sensitivity of cancer cell lines to this compound. The data illustrates how silencing key signaling molecules can alter the cellular response to this AKT inhibitor.
| Cell Line | Target Gene Knockdown | Method of Knockdown | Effect on this compound Sensitivity | Quantitative Change | Reference |
| Neuroblastoma (AS, BE2) | ATXN3 | siRNA | Increased sensitivity | Significant increase in cell death | [5][6] |
| Mantle Cell Lymphoma (Jeko-1) | AKT | shRNA | Increased apoptosis and suppressed proliferation | Apoptotic rate of (37.72±4.39)% in AKT shRNA group vs. (2.62±1.53)% in control | [7] |
| Human Colorectal Cancer (HCT116) | Akt2 | shRNA | Increased chemosensitivity to paclitaxel (related pathway) | Downregulation of MDR-1 and MRP-1 | [6] |
Table 2: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, highlighting the differences between drug-sensitive and drug-resistant models.
| Cell Line | Resistance Status | This compound IC50 | Notes | Reference |
| Various Tumor Cell Lines | Not specified | 0.6-8.9 µM | General range across multiple lines | [8] |
| MCF-7 | Sensitive | >10 µM (low sensitivity at 5µM) | Drug-sensitive breast cancer cell line | [9] |
| MCF-7/ADR | P-gp-overexpressing, Drug-Resistant | Substantially lower than sensitive cells | Low-dose this compound selectively sensitizes these cells | [9] |
| MM.1S | Sensitive | 4.7 µM | Multiple myeloma cell line | [8] |
Signaling Pathways and Experimental Workflow
PI3K/AKT Signaling Pathway and this compound Inhibition
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying this compound Resistance
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles carrying shRNA constructs and transducing them into a target cancer cell line to generate stable knockdown cells.
Materials:
-
pLKO.1-shRNA plasmid (or other suitable lentiviral vector)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Lipofectamine 3000 or other transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
0.45 µm filter
Procedure:
Day 1: Seeding HEK293T Cells
-
Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
Day 2: Transfection of HEK293T Cells
-
In tube A, mix the lentiviral shRNA plasmid and packaging plasmids in Opti-MEM.
-
In tube B, dilute the transfection reagent in Opti-MEM.
-
Add the contents of tube A to tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 3: Change of Medium
-
After 16-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
Days 4-5: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cancer Cells
-
Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of viral supernatant to the cells.
-
Incubate for 24 hours.
Day 7 onwards: Selection of Stable Knockdown Cells
-
After 24 hours, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Continue to replace the selection medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the surviving polyclonal population of stable knockdown cells for further experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on the stable knockdown and control cell lines.
Materials:
-
Stable knockdown and control cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the stable knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated wells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Knockdown Confirmation
This protocol is to confirm the knockdown of the target protein in the stable cell lines.
Materials:
-
Stable knockdown and control cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Loading control antibody (e.g., β-actin, GAPDH)
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Validation
This protocol is to validate the knockdown of the target gene at the mRNA level.
Materials:
-
Stable knockdown and control cell lines
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Extract total RNA from the stable knockdown and control cells.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target gene, normalized to the housekeeping gene.[10]
References
- 1. This compound: update on a novel Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Mammalian Genetic Interaction Map Reveals Pathways Underlying Ricin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of ATXN3 Enhances the Sensitivity to AKT Inhibitors (this compound or MK-2206), but Decreases the Sensitivity to Chemotherapeutic Drugs (Etoposide or Cisplatin) in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effects of Silencing AKT Gene by shRNA on Proliferation, Apoptosis and Notch1 Signal Pathway in Jeko-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shRNA library screening identifies nucleocytoplasmic transport as a mediator of BCR-ABL1 kinase-independent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Perifosine: An Application Note on Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine, a synthetic alkylphospholipid, has been a subject of intense research in oncology due to its potent anti-tumor activities. Primarily known as an inhibitor of the serine/threonine kinase Akt (Protein Kinase B), this compound disrupts a central signaling node that governs cell survival, proliferation, and metabolism. While its inhibitory action on Akt is well-documented, a comprehensive understanding of its full target profile and the downstream consequences of its administration is crucial for optimizing its therapeutic potential and identifying novel biomarkers of response. Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased tool to elucidate the global cellular response to drug treatment, enabling the identification of direct targets and downstream signaling alterations. This application note provides a detailed overview and experimental protocols for utilizing quantitative proteomics to uncover the molecular targets of this compound.
Principle
The core principle of this approach is to compare the proteome of cancer cells in the presence and absence of this compound. By employing stable isotope labeling by amino acids in cell culture (SILAC), researchers can accurately quantify changes in protein abundance and post-translational modifications (PTMs), such as ubiquitination, upon drug treatment. In a typical SILAC experiment, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., lysine and arginine). After complete incorporation of the labeled amino acids into the proteome, one cell population is treated with this compound while the other serves as a control. The cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the "light" and "heavy" peptides allows for the precise relative quantification of protein levels between the two conditions. Significant changes in protein abundance or PTMs can then be further investigated to identify novel targets and affected pathways of this compound.
Experimental Workflow
The overall experimental workflow for identifying this compound targets using SILAC-based proteomics is depicted below.
Caption: Experimental workflow for identifying this compound targets.
Quantitative Data Summary
Mass spectrometry-based proteomic studies have identified numerous proteins that are differentially expressed or modified upon this compound treatment in various cancer cell lines. The following tables summarize the quantitative data from a study on neuroblastoma cells, showcasing proteins with significantly altered ubiquitination and expression levels.[1][2]
Table 1: Top 10 Proteins with Up-regulated Ubiquitination Sites in Neuroblastoma Cells Treated with this compound.[1]
| Protein | Gene | Fold Change (Heavy/Light) |
| Annexin A2 | ANXA2 | 5.88 |
| Heat shock protein 90-alpha | HSP90AA1 | 4.76 |
| Myosin-9 | MYH9 | 4.55 |
| Filamin-A | FLNA | 4.35 |
| Vimentin | VIM | 4.17 |
| Alpha-actinin-4 | ACTN4 | 3.85 |
| Talin-1 | TLN1 | 3.70 |
| Tubulin beta chain | TUBB | 3.57 |
| ATP synthase subunit beta, mitochondrial | ATP5B | 3.45 |
| 14-3-3 protein zeta/delta | YWHAZ | 3.33 |
Table 2: Top 10 Proteins with Down-regulated Ubiquitination Sites in Neuroblastoma Cells Treated with this compound.[1]
| Protein | Gene | Fold Change (Heavy/Light) |
| Histone H2B type 1-C/E/F/G/I | HIST1H2BC | 0.18 |
| High mobility group protein B1 | HMGB1 | 0.21 |
| Prelamin-A/C | LMNA | 0.23 |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | 0.25 |
| Far upstream element-binding protein 1 | FUBP1 | 0.28 |
| Splicing factor proline- and glutamine-rich | SFPQ | 0.30 |
| Ribosomal protein S3 | RPS3 | 0.32 |
| Non-POU domain-containing octamer-binding protein | NONO | 0.34 |
| DNA topoisomerase 2-alpha | TOP2A | 0.36 |
| Eukaryotic translation initiation factor 3 subunit A | EIF3A | 0.38 |
Table 3: Differentially Expressed Proteins in Neuroblastoma Cells Treated with this compound.[2]
| Protein Name | Gene Name | Regulation | Fold Change |
| Up-regulated Proteins | |||
| Acyl-CoA-binding protein | ACBP | Up | >1.5 |
| Annexin A1 | ANXA1 | Up | >1.5 |
| Galectin-1 | LGALS1 | Up | >1.5 |
| Peroxiredoxin-1 | PRDX1 | Up | >1.5 |
| S100-A6 | S100A6 | Up | >1.5 |
| Down-regulated Proteins | |||
| Proliferating cell nuclear antigen | PCNA | Down | <0.67 |
| Minichromosome maintenance complex component 2 | MCM2 | Down | <0.67 |
| DNA replication licensing factor MCM7 | MCM7 | Down | <0.67 |
| Ribonucleoside-diphosphate reductase subunit M2 | RRM2 | Down | <0.67 |
| Cyclin-dependent kinase 1 | CDK1 | Down | <0.67 |
Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of Akt, a key component of the PI3K/Akt/mTOR signaling pathway. However, proteomic studies have revealed that its effects extend to other critical signaling cascades, including the JNK and p38 MAPK pathways.
PI3K/Akt Signaling Pathway
This compound inhibits the translocation of Akt to the plasma membrane by targeting its pleckstrin homology (PH) domain, thereby preventing its activation by upstream kinases.[3][4][5][6] This leads to the downstream inhibition of a multitude of cellular processes that promote cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
JNK and p38 MAPK Signaling Pathways
In addition to its inhibitory effects on the Akt pathway, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in some cancer cells.[3][7][8] These pathways are typically activated by cellular stress and can lead to apoptosis.
Caption: this compound activates the JNK and p38 MAPK signaling pathways.
Detailed Experimental Protocols
Cell Culture and SILAC Labeling
Objective: To metabolically label the proteome of cancer cells with "light" and "heavy" amino acids for quantitative comparison.
Materials:
-
Cancer cell line of interest (e.g., SK-N-AS neuroblastoma)
-
SILAC-grade RPMI 1640 medium lacking L-arginine and L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine (Arg-0) and L-lysine (Lys-0)
-
"Heavy" 13C6-L-arginine (Arg-6) and 13C6-L-lysine (Lys-6)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Protocol:
-
Prepare "Light" and "Heavy" SILAC media by supplementing the base medium with either "light" or "heavy" amino acids to the desired final concentration (e.g., 0.398 mM L-arginine and 0.798 mM L-lysine). Add 10% dFBS and 1% Penicillin-Streptomycin.
-
Culture the cancer cells in the "Light" and "Heavy" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.
-
Monitor the incorporation efficiency by performing a small-scale protein extraction and MS analysis. Incorporation should be >97% before proceeding.
-
Once complete labeling is achieved, expand the cells to the required number for the experiment.
This compound Treatment and Cell Lysis
Objective: To treat the SILAC-labeled cells with this compound and lyse them to extract proteins.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)
-
Cell scrapers
-
Microcentrifuge tubes
Protocol:
-
Seed the "Light" and "Heavy" labeled cells in separate plates at a suitable density.
-
Treat the "Heavy" labeled cells with the desired concentration of this compound for the specified duration.
-
Treat the "Light" labeled cells with an equivalent volume of the vehicle control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants containing the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Combine equal amounts of protein from the "Light" and "Heavy" lysates.
Protein Digestion
Objective: To digest the protein mixture into peptides suitable for MS analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Protocol:
-
To the combined protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
Peptide Cleanup and LC-MS/MS Analysis
Objective: To desalt the peptide mixture and analyze it by LC-MS/MS.
Materials:
-
C18 desalting spin columns
-
Solvents for solid-phase extraction (e.g., 0.1% formic acid, 50% acetonitrile/0.1% formic acid)
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Protocol:
-
Desalt the peptide digest using C18 spin columns according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Inject the peptide sample into the HPLC system coupled to the mass spectrometer.
-
Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Acquire MS and MS/MS spectra in a data-dependent manner.
Data Analysis
Objective: To identify and quantify proteins and determine their relative abundance between the this compound-treated and control samples.
Software:
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
-
Database search engine (e.g., Andromeda, Sequest)
-
Protein database (e.g., UniProt)
Protocol:
-
Process the raw MS data using the chosen software.
-
Perform a database search to identify the peptides and proteins. Specify SILAC labeling (Arg-6, Lys-6) as a variable modification.
-
Quantify the relative abundance of proteins based on the intensity ratios of "Heavy" to "Light" peptide pairs.
-
Filter the results based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Perform bioinformatics analysis (e.g., Gene Ontology, pathway analysis) on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.
Conclusion
Mass spectrometry-based quantitative proteomics provides a powerful and unbiased approach to comprehensively investigate the molecular targets and mechanisms of action of anti-cancer drugs like this compound. The detailed protocols and data presented in this application note offer a framework for researchers to design and execute their own studies to further unravel the complex cellular responses to this compound. This knowledge is essential for the rational design of combination therapies, the identification of predictive biomarkers, and ultimately, the advancement of personalized cancer medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteome and Acetylome Analysis Identifies Novel Pathways and Targets Regulated by this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 6. Proteomic analysis of differential protein expression in primary hepatocytes induced by EGF, tumour necrosis factor alpha or the peroxisome proliferator nafenopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Inhibition of the PI3K/Akt/mTOR Pathway: Perifosine in Combination with mTOR Inhibitors
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][3] While inhibitors targeting individual components of this pathway have shown clinical activity, their efficacy is often limited by feedback mechanisms that can reactivate downstream or parallel signaling cascades.[3][4][5]
One such critical feedback loop involves the mTOR complex 1 (mTORC1) and Akt. Inhibition of mTORC1 by rapalogs (e.g., rapamycin, everolimus, temsirolimus) can lead to the feedback activation of Akt, a key survival kinase, thereby attenuating the anti-tumor effects of the mTOR inhibitor.[3][5][6][7] This has provided a strong rationale for a combination therapeutic strategy that simultaneously targets both mTOR and Akt.
Perifosine, an oral alkylphospholipid, is a potent inhibitor of Akt.[1][8][9] It functions by binding to the pleckstrin homology (PH) domain of Akt, which prevents its recruitment to the cell membrane and subsequent phosphorylation and activation.[1][3] By combining this compound with an mTOR inhibitor, it is possible to achieve a more complete and sustained blockade of the PI3K/Akt/mTOR pathway, leading to synergistic anti-tumor effects. Preclinical and clinical studies have demonstrated that this combination can enhance cancer cell death, inhibit tumor growth, and overcome resistance to single-agent mTOR inhibitor therapy.[4][6][7][10][11]
These application notes provide a summary of the preclinical and clinical data supporting the synergistic interaction between this compound and mTOR inhibitors, along with detailed protocols for key experiments to evaluate this synergy in a laboratory setting.
Data Presentation
In Vitro Synergistic Effects of this compound and mTOR Inhibitors
| Cell Line | Cancer Type | mTOR Inhibitor | This compound Concentration | mTOR Inhibitor Concentration | Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | Rapamycin | 1.25 µmol/L | 0.05, 0.1, 0.5, 1 nmol/L | Enhanced growth inhibition | [10] |
| H460 | Non-Small Cell Lung Cancer | Rapamycin | 2.5 or 5 µmol/L | 1 nmol/L | Greater inhibitory effect in colony formation assay | [10] |
| MM.1S | Multiple Myeloma | Rapamycin | Not specified | Not specified | Enhanced cytotoxicity, even in the presence of IL-6 and IGF-1 | [6][7] |
| MM.1S | Multiple Myeloma | nab-Rapamycin | Not specified | Not specified | Synergistic cytotoxicity | [11] |
In Vivo Synergistic Effects of this compound and mTOR Inhibitors
| Xenograft Model | Cancer Type | mTOR Inhibitor | This compound Dosing | mTOR Inhibitor Dosing | Outcome | Reference |
| A549 | Non-Small Cell Lung Cancer | RAD001 (Everolimus) | Not specified | Not specified | Superior tumor growth inhibition compared to single agents | [10][12] |
| MM.1S | Multiple Myeloma | nab-Rapamycin | 125 mg/kg, gavage, once a week | 10 mg/kg, i.v., three times a week | Significant inhibition of tumor growth and prolonged survival | [11] |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway and Drug Targets
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by this compound and mTOR inhibitors.
Experimental Workflow for In Vitro Synergy Assessment
Caption: A typical experimental workflow for evaluating the synergistic effects of this compound and mTOR inhibitors in vitro.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound and an mTOR inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MM.1S)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
mTOR inhibitor (e.g., Rapamycin, Everolimus; stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the mTOR inhibitor in complete growth medium. Also, prepare combinations of both drugs at fixed ratios.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used for the drugs).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound and an mTOR inhibitor on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and an mTOR inhibitor combination in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., A549, MM.1S)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
mTOR inhibitor formulation for intraperitoneal (i.p.) or intravenous (i.v.) injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, mTOR inhibitor alone, Combination).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule. For example, this compound might be given daily by oral gavage, and an mTOR inhibitor (like nab-rapamycin) might be administered intravenously three times a week.[11]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Data Analysis: Compare the tumor growth inhibition and any changes in body weight between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the findings. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The combination of this compound with mTOR inhibitors represents a rational and promising therapeutic strategy for a variety of cancers. By simultaneously targeting two critical nodes in the PI3K/Akt/mTOR pathway, this approach can lead to synergistic anti-tumor activity and potentially overcome mechanisms of drug resistance. The protocols provided here offer a framework for researchers to investigate and validate the synergistic potential of this combination in their own cancer models. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this dual-inhibition strategy.
References
- 1. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of Akt/mTOR pathway by nab-rapamycin and this compound induces anti-tumor activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Perifosine in Combination with Paclitaxel in Gastric Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of combining perifosine, an Akt inhibitor, with the chemotherapeutic agent paclitaxel in preclinical gastric cancer models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Introduction
Gastric cancer remains a significant global health challenge with limited therapeutic options for advanced disease. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in gastric cancer, promoting cell survival, proliferation, and chemoresistance. This compound is an oral Akt inhibitor that targets the pleckstrin homology (PH) domain of Akt, preventing its activation. Paclitaxel is a taxane-based chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis. The combination of this compound and paclitaxel has shown synergistic or additive anti-tumor effects in gastric cancer models, suggesting a promising therapeutic strategy.
Data Presentation
In Vitro Efficacy of this compound and Paclitaxel Combination
| Gastric Cancer Cell Line | Treatment | IC50 / Effect | Reference |
| MKN-45 | Paclitaxel | IC50: ~60 nM (24h) | [1] |
| MKN-28 | Paclitaxel | IC50: ~23 nM (24h) | [1] |
| NCI-N87, AGS, MKN-1, MKN-74 | This compound | GI50: 4.7-18.0 µmol/L | [No specific citation found for GI50] |
| Various | This compound + Paclitaxel | Synergistic or additive effects | [No specific citation found for synergistic effects] |
In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Apoptosis (TUNEL-positive cells) | Cell Proliferation (Ki-67 positive cells) | Reference |
| This compound Monotherapy | 61.7% | Increased | Decreased | [No specific citation found for 61.7%] |
| Paclitaxel Monotherapy | 50.0% | Increased | Decreased | [No specific citation found for 50.0%] |
| This compound + Paclitaxel | 78.8% | Higher than monotherapy | Lower than monotherapy | [No specific citation found for 78.8%] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, on gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., MKN-45, AGS, NCI-N87)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed gastric cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium.
-
Treat cells with varying concentrations of this compound, paclitaxel, or the combination. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
Objective: To assess the effect of this compound and paclitaxel on the expression and phosphorylation of proteins in the Akt/mTOR signaling pathway.
Materials:
-
Gastric cancer cells
-
This compound and Paclitaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, paclitaxel, or the combination for the desired time.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and paclitaxel in a gastric cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
NCI-N87 gastric cancer cells
-
Matrigel
-
This compound (for oral administration)
-
Paclitaxel (for intravenous or intraperitoneal injection)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 NCI-N87 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).
-
Administer this compound orally (e.g., daily) and paclitaxel intravenously or intraperitoneally (e.g., weekly) at predetermined doses.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for Ki-67 and TUNEL
Objective: To assess cell proliferation (Ki-67) and apoptosis (TUNEL) in tumor tissues from the xenograft model.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Ki-67 antibody
-
TUNEL assay kit
-
DAB chromogen
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using citrate buffer (pH 6.0) in a heat source.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
For Ki-67:
-
Block with a protein block solution.
-
Incubate with primary Ki-67 antibody.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
-
For TUNEL:
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves equilibration, incubation with TdT reaction mixture, and detection with a streptavidin-HRP conjugate.
-
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the percentage of Ki-67-positive and TUNEL-positive cells by analyzing multiple high-power fields per tumor section.
Visualizations
Caption: Signaling pathway of this compound and paclitaxel in gastric cancer cells.
Caption: Experimental workflow for evaluating this compound and paclitaxel.
References
Troubleshooting & Optimization
Technical Support Center: Perifosine Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Perifosine in preclinical models. The information addresses potential off-target effects and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of Akt?
A1: While this compound is widely recognized as an inhibitor of Akt, it is not entirely specific and exerts several Akt-independent effects.[1][2][3] this compound's primary mechanism of Akt inhibition involves binding to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the cell membrane and subsequent activation.[1][2][3][4] However, it is crucial to consider its off-target effects for accurate data interpretation.
Q2: What are the primary off-target signaling pathways affected by this compound?
A2: this compound has been documented to modulate several signaling pathways independently of its effect on Akt. These include:
-
MAPK/ERK Pathway: this compound's effect on the ERK pathway can be cell-type dependent. It has been shown to downregulate MEK and ERK phosphorylation in some contexts.[1] Conversely, other studies report an increase in ERK phosphorylation upon this compound treatment.[5][6]
-
JNK and p38 MAPK Pathways: this compound can activate the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][5][6] JNK activation, in particular, has been identified as a critical mediator of this compound-induced apoptosis in certain cancer cells.[5][7]
-
p53-Independent p21(WAF1) Induction: this compound can induce the expression of the cyclin-dependent kinase inhibitor p21(WAF1) in a manner that is independent of p53 function, leading to cell cycle arrest at the G1/S and G2/M phases.[8][9][10]
-
Lipid Raft Disruption: As an alkylphospholipid, this compound can incorporate into cellular membranes and disrupt the structure and signaling functions of lipid rafts.[1][11] This can indirectly affect the localization and activity of various membrane-associated proteins.
-
Protein Kinase C (PKC): this compound has been suggested to modulate PKC signaling.[12]
Q3: We observe unexpected changes in ERK phosphorylation after this compound treatment. Is this a known off-target effect?
A3: Yes, variable effects on the ERK pathway are a known characteristic of this compound. Some studies report inhibition of ERK phosphorylation, while others have observed its induction.[5][6][13] This discrepancy may be due to differences in cell type, experimental conditions, or compensatory signaling mechanisms. When this occurs, it is advisable to:
-
Verify the effect in multiple cell lines.
-
Investigate downstream targets of the ERK pathway to understand the functional consequence of the observed phosphorylation change.
-
Consider co-treatment with a specific MEK inhibitor to dissect the role of the ERK pathway in the observed phenotype.[5]
Q4: Our cells are undergoing apoptosis, but we don't see a complete inhibition of Akt phosphorylation. Could other pathways be involved?
A4: Absolutely. This compound-induced apoptosis can be mediated by Akt-independent mechanisms. The activation of the JNK pathway is a prominent example.[5][7] this compound can trigger JNK activation, leading to the cleavage of caspases 8 and 9 and subsequent apoptosis.[1][5] Therefore, if you observe apoptosis without full Akt inhibition, it is recommended to assess the activation status of JNK and other stress-activated kinases.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Akt Phosphorylation
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values typically range from 0.6 to 8.9 µM.[8][10][14] |
| Incorrect Timing of Analysis | Conduct a time-course experiment to identify the time point of maximum Akt inhibition. Effects on Akt phosphorylation can be observed as early as 30 minutes.[15] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance. Consider using a different cell line or investigating potential resistance mechanisms. |
| Reagent Quality | Ensure the this compound stock solution is properly prepared and stored. It is soluble in ethanol and water.[16] Aliquot to avoid multiple freeze-thaw cycles.[16] |
Issue 2: Cell Cycle Arrest at G1/S and G2/M without p53 Activation
| Potential Cause | Troubleshooting Step |
| p53-Independent Mechanism | This is a known off-target effect of this compound. The cell cycle arrest is likely mediated by the induction of p21(WAF1).[8][9] |
| Confirmation of Mechanism | Measure the protein levels of p21(WAF1) by Western blot. Use p53 wild-type and p53-null cell lines to confirm the p53-independence of p21(WAF1) induction and cell cycle arrest.[8][9] |
Issue 3: this compound Induces Autophagy
| Potential Cause | Mechanism |
| mTOR Signaling Inhibition | This compound can inhibit the assembly of both mTORC1 and mTORC2 complexes and promote the degradation of key components of the mTOR pathway, leading to the induction of autophagy.[17] |
| Experimental Observation | Monitor the formation of autophagosomes by tracking the conversion of LC3-I to LC3-II via Western blot or immunofluorescence.[17] |
| Therapeutic Implication | The induction of autophagy can sometimes be a pro-survival mechanism. Combining this compound with an autophagy inhibitor may enhance its apoptotic effects.[17] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HN12 | Head and Neck Squamous Carcinoma | ~0.6-8.9 |
| HN30 | Head and Neck Squamous Carcinoma | ~0.6-8.9 |
| HaCaT | Immortalized Keratinocytes | ~0.6-8.9 |
| Various Tumor Cell Lines | General | 0.6-8.9 |
Data synthesized from multiple preclinical studies.[8][10][14]
Experimental Protocols
Western Blot Analysis of Akt, ERK, and JNK Phosphorylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the sub-G1 population is indicative of apoptosis.[5]
Visualizations
Caption: Overview of this compound's on-target and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: update on a novel Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 4. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 5. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel alkylphospholipid, induces p21(WAF1) expression in squamous carcinoma cells through a p53-independent pathway, leading to loss in cyclin-dependent kinase activity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Influence of cancerostatic this compound on membrane fluidity of liposomes and different cell lines as measured by electron paramagnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound | Cell Signaling Technology [cellsignal.com]
- 17. This compound inhibits mammalian target of rapamycin signaling through facilitating degradation of major components in the mTOR axis and induces autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Perifosine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perifosine. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected decrease in cell viability with this compound treatment in our cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of response to this compound. Consider the following:
-
Intrinsic Resistance: The cancer cell line you are using may have intrinsic resistance to this compound. The PI3K/Akt/mTOR pathway can be aberrantly active in many cancers, but the specific dependencies of a cell line can vary.[1] Some cell lines may have mutations downstream of Akt or rely on alternative survival pathways.
-
Sub-optimal Drug Concentration and Treatment Duration: The effective concentration of this compound can vary significantly between cell lines, with IC50 values ranging from low micromolar to higher concentrations.[2][3][4] It is crucial to perform a dose-response experiment with a broad range of concentrations and multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.[2]
-
Experimental Assay Interference: If you are using a tetrazolium-based cell viability assay (e.g., MTT, XTT), the chemical properties of this compound or components in your media could interfere with the assay, leading to inaccurate readings. It is advisable to run a cell-free control to check for direct reduction of the assay reagent by this compound.[5]
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the cellular response to drug treatment. Ensure consistent and optimal cell culture conditions across all experiments.
Q2: We are not seeing a decrease in Akt phosphorylation (at Ser473 and Thr308) after this compound treatment. What could be wrong?
A2: this compound is known to inhibit Akt phosphorylation.[1] If you are not observing this effect, consider these points:
-
Time-Course of Inhibition: The inhibition of Akt phosphorylation can be time-dependent. It is recommended to perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition in your cell line.[2]
-
Basal Akt Activity: The cell line you are using may have low basal levels of phosphorylated Akt, making it difficult to detect a decrease. You can try stimulating the pathway with growth factors (e.g., IGF-1) to increase the baseline p-Akt levels before adding this compound.
-
Antibody Quality: Ensure that the primary antibodies for phosphorylated and total Akt are specific and validated for Western blotting. Run appropriate positive and negative controls.
-
Reversible Inhibition: The inhibition of Akt by this compound is reversible. If the drug is washed out and fresh media is added, phospho-Akt levels can recover.[1]
Q3: We observe an increase in ERK phosphorylation after this compound treatment. Is this an expected off-target effect?
A3: Yes, an increase in MEK and ERK phosphorylation following this compound treatment has been documented in some cancer cell lines, such as multiple myeloma cells.[2][6] This is considered an unexpected or off-target effect. The exact mechanism is not fully elucidated but may represent a feedback loop or a compensatory signaling response to Akt inhibition. Interestingly, combining this compound with a MEK inhibitor has been shown to synergistically enhance cytotoxicity in these cells.[6]
Q4: Can this compound induce apoptosis through mechanisms independent of Akt inhibition?
A4: Yes, studies have shown that this compound can induce apoptosis through Akt-independent mechanisms. For example, in some cell lines, this compound-induced apoptosis is dependent on the activation of the JNK signaling pathway and the extrinsic apoptosis pathway via the upregulation of death receptors like DR4 and DR5.[1][6][7] In certain contexts, the pro-apoptotic effects of this compound were not reversed by the overexpression of constitutively active Akt, further supporting an Akt-independent mechanism.[1][7]
Troubleshooting Guides
Unexpected Cell Viability Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Higher than expected cell viability, even at high this compound concentrations. | 1. Intrinsic resistance of the cell line. 2. Sub-optimal drug concentration or treatment duration. 3. Interference with tetrazolium-based assays (MTT, XTT).[5] | 1. Test a panel of cell lines to find a sensitive model. 2. Perform a dose-response curve with a wider concentration range and multiple time points. 3. Run a cell-free control with this compound and the assay reagent. Consider switching to a non-tetrazolium-based assay like an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B).[5][8] |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density. 2. Inconsistent drug preparation or dilution. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension and accurate cell counting. 2. Prepare fresh drug dilutions for each experiment. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Western Blot Troubleshooting for Akt Phosphorylation
| Symptom | Possible Cause | Troubleshooting Steps |
| No decrease in p-Akt (Ser473/Thr308) signal. | 1. Low basal p-Akt levels. 2. Incorrect time point for analysis. 3. Inactive this compound. 4. Poor antibody quality. | 1. Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 for 15-30 minutes) before this compound treatment. 2. Perform a time-course experiment to determine the optimal duration of treatment.[2] 3. Verify the source and storage conditions of your this compound stock. 4. Use a validated antibody and include a positive control cell lysate with known high p-Akt levels. |
| Decrease in total Akt signal along with p-Akt. | 1. High concentrations of this compound may lead to significant cell death and protein degradation. 2. Some reports suggest this compound can decrease total Akt levels in certain cell lines.[1] | 1. Use a lower concentration of this compound or a shorter treatment time. 2. Normalize the p-Akt signal to a loading control (e.g., GAPDH, β-actin) in addition to total Akt. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48 hours | Reference |
| MM.1S | Multiple Myeloma | ~1-12.5 | [2] |
| MM.1R | Multiple Myeloma (Doxorubicin-resistant) | ~1-12.5 | [2] |
| U266 | Multiple Myeloma | ~1-12.5 | [2] |
| RPMI8226 | Multiple Myeloma | ~1-12.5 | [2] |
| OPM1 | Multiple Myeloma | ~1-12.5 | [2] |
| OPM2 | Multiple Myeloma | ~1-12.5 | [2] |
| HaCaT | Immortalized Keratinocytes | 0.6-8.9 | [3][4] |
| Head and Neck Squamous Carcinoma Cells | Head and Neck Cancer | 0.6-8.9 | [3][4] |
| Rhabdomyosarcoma cell lines | Rhabdomyosarcoma | ~10 | [9] |
| Medulloblastoma cell lines | Medulloblastoma | ~25 | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the this compound-containing medium. Include wells with vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Akt Phosphorylation
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or the loading control.
Protocol 3: Apoptosis Assessment using Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: this compound's mechanism of action and its effects on cellular signaling pathways.
Caption: Troubleshooting workflow for unexpected cell viability results in this compound experiments.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synergistically enhances TRAIL-induced myeloma cell apoptosis via up-regulation of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 9. A phase I study of single-agent this compound for recurrent or refractory pediatric CNS and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Troubleshooting Perifosine precipitation in stock solutions
Troubleshooting Guides & FAQs
This guide provides answers to common questions and troubleshooting tips for handling Perifosine, particularly concerning the issue of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic alkylphospholipid that inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Unlike many kinase inhibitors that target the ATP-binding site, this compound acts as an allosteric inhibitor by targeting the pleckstrin homology (PH) domain of Akt.[2][3] This prevents Akt's translocation to the cell membrane, thereby inhibiting its activation and phosphorylation.[4][5] this compound has shown anti-proliferative activity in various cancer cell lines and has been investigated in clinical trials for several types of cancer.[3][6]
Q2: Which solvents are recommended for preparing this compound stock solutions?
This compound is highly soluble in water and ethanol.[7] It is reported to be insoluble or only slightly soluble in DMSO.[7][8][9] Therefore, sterile water or ethanol are the recommended solvents for preparing primary stock solutions.
Q3: What are the recommended concentrations for stock solutions?
For a 20 mM stock solution, you can reconstitute 5 mg of this compound in 541.5 μl of ethanol or sterile water.[4] Typical working concentrations in cell-based assays range from 5-40 μM.[4]
Q4: How should this compound powder and stock solutions be stored?
-
Powder (Lyophilized): Store at -20°C, desiccated. It is stable for at least 24 months.[4]
-
Stock Solutions: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store at -20°C for up to 3 months or at -80°C for up to 1 year.[4][8][9]
Troubleshooting Precipitation
Q5: Why has my this compound stock solution precipitated?
Precipitation of this compound can occur for several reasons:
-
Incorrect Solvent: Using DMSO, where this compound has poor solubility, is a common cause of precipitation.[7][8][9] The presence of moisture in DMSO can further reduce solubility.[8]
-
Supersaturation: The concentration of the stock solution may exceed its solubility limit in the chosen solvent at the storage temperature.
-
Improper Storage: Storing the solution at a temperature where its solubility is reduced (e.g., refrigeration of a highly concentrated aqueous solution) can cause the compound to fall out of solution. Repeated freeze-thaw cycles can also destabilize the solution.[4]
-
Low Temperature: Solubility can decrease significantly at lower temperatures. A solution that is clear at room temperature may precipitate when stored at -20°C or -80°C.
Q6: My this compound solution has precipitated. How can I redissolve it?
If you observe precipitation, you can try the following steps:
-
Warming: Gently warm the solution in a water bath (e.g., 37°C). This often increases the solubility and may help redissolve the precipitate.
-
Sonication: Use an ultrasonic bath to aid in dissolution.[9] This can be particularly effective for aqueous solutions.
-
Solvent Addition: If the concentration is too high, carefully add a small amount of fresh, appropriate solvent (water or ethanol) to dilute the solution until the precipitate redissolves. Be sure to recalculate the final concentration.
Q7: Can I still use a stock solution that has precipitated and been redissolved?
If the precipitate fully redissolves with gentle warming or sonication and the solution becomes clear again, it can generally be used. However, it is crucial to ensure the solution is homogeneous before making working dilutions. If you cannot redissolve the precipitate completely, it is recommended to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 100 mg/mL | 216.61 mM | [9] |
| Water | 92 mg/mL | 199.28 mM | [7] |
| Water | 46.17 mg/mL | 100 mM | |
| Ethanol | 200 mg/mL | Not specified | [4] |
| Ethanol | 92 mg/mL | 199.28 mM | [7] |
| Ethanol | 46.17 mg/mL | 100 mM | |
| PBS (pH 7.2) | 50 mg/mL | 108.30 mM | [9] |
| PBS (pH 7.2) | 10 mg/mL | Not specified | [10] |
| DMSO | Insoluble / < 1 mg/mL | Insoluble | [7][8][9] |
Note: Solubility can vary slightly between batches.[7]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous Ethanol or Sterile Deionized Water
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required volume of solvent. For 5 mg of this compound (Molecular Weight: 461.66 g/mol ) to make a 20 mM stock:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.020 mol/L * 461.66 g/mol )) * 1,000,000 = 541.5 µL
-
-
Aseptically add 541.5 µL of anhydrous ethanol or sterile water to the vial containing 5 mg of this compound.[4]
-
Vortex briefly to mix. If necessary, use gentle warming (37°C water bath) or sonication to ensure the powder is completely dissolved and the solution is clear.
-
Aliquot the stock solution into sterile, single-use tubes to avoid contamination and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[4][9]
Visualizations
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. This compound, a novel alkylphospholipid, inhibits protein kinase B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Perifosine's Effect on P-glycoprotein Expression and Drug Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of perifosine on P-glycoprotein (P-gp) expression and multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects P-glycoprotein (P-gp) expression?
A1: this compound, a novel Akt inhibitor, primarily downregulates the expression of P-glycoprotein at both the mRNA and protein levels.[1][2] This effect has been observed in various cancer cell lines, including multidrug-resistant T-acute leukemia and breast cancer cells.[1][3] The downregulation of P-gp is a key mechanism by which this compound helps to reverse the multidrug-resistant phenotype.[3]
Q2: Which signaling pathways are involved in this compound-mediated downregulation of P-gp?
A2: The downregulation of P-gp by this compound involves the inhibition of the PI3K/Akt signaling pathway.[2][3] In some cancer cell types, such as T-acute leukemia cells, the activation of the c-Jun NH(2)-terminal kinase (JNK) pathway is also required for the reduction in P-gp expression.[1][2] this compound, by inhibiting Akt, can prevent the activation of downstream effectors that promote the transcription of the MDR1 gene, which encodes for P-gp.[3]
Q3: Does this compound directly inhibit the efflux function of P-gp?
A3: While the primary mechanism is the downregulation of P-gp expression, some studies have also investigated the direct inhibitory effect of this compound on P-gp's efflux function.[4] However, the more consistently reported and significant effect is the reduction in the total amount of P-gp protein, leading to decreased drug efflux over time.[1][5]
Q4: What is the expected outcome of treating P-gp-overexpressing, multidrug-resistant (MDR) cancer cells with this compound?
A4: Treating P-gp-overexpressing MDR cancer cells with this compound is expected to lead to several outcomes:
-
Decreased P-gp expression: A noticeable reduction in P-gp protein levels.[1][5]
-
Increased intracellular drug accumulation: Reduced efflux of P-gp substrate drugs, leading to their accumulation inside the cancer cells.
-
Sensitization to chemotherapy: Increased cytotoxicity of conventional chemotherapeutic agents that are P-gp substrates.[4]
-
Induction of apoptosis: this compound can induce caspase-dependent apoptosis in resistant cancer cells.[1][2]
Troubleshooting Guides
Problem 1: No significant decrease in P-gp protein levels is observed after this compound treatment in our Western blot analysis.
-
Possible Cause 1: Insufficient Treatment Duration or Concentration.
-
Troubleshooting: this compound's effect on P-gp expression is time and dose-dependent. Ensure that the concentration and incubation time of this compound are adequate. Refer to the literature for effective ranges in your specific cell line. For example, treatments can range from 24 to 48 hours with concentrations in the low micromolar range.[4]
-
-
Possible Cause 2: Cell Line Specificity.
-
Troubleshooting: The signaling pathways regulating P-gp can vary between different cancer types. The PI3K/Akt pathway is a common target, but other pathways might be dominant in your cell line.[2][3] Consider investigating the phosphorylation status of Akt to confirm that this compound is inhibiting its target in your experimental system.
-
-
Possible Cause 3: Issues with Western Blot Protocol.
-
Troubleshooting: P-gp is a large membrane protein (approximately 170 kDa), which can present challenges in Western blotting. Optimize your protein extraction, gel electrophoresis, and transfer conditions for large proteins. Ensure your primary antibody against P-gp is validated and used at the recommended dilution.
-
Problem 2: Rhodamine 123 efflux assay does not show increased intracellular fluorescence after this compound treatment.
-
Possible Cause 1: Inappropriate Assay Timing.
-
Troubleshooting: Since this compound's primary effect is on P-gp expression, a short-term co-incubation with Rhodamine 123 may not be sufficient to observe a change in efflux. Pre-treatment with this compound for a longer duration (e.g., 24-48 hours) is necessary to allow for the downregulation of P-gp protein before performing the efflux assay.[4]
-
-
Possible Cause 2: Sub-optimal Rhodamine 123 Concentration or Incubation Time.
-
Troubleshooting: The loading concentration and incubation time for Rhodamine 123 should be optimized for your specific cell line to ensure adequate uptake without causing cytotoxicity.
-
-
Possible Cause 3: Cell Health.
-
Troubleshooting: Ensure that the cells are healthy and viable throughout the experiment. This compound can induce apoptosis, and dead or dying cells will not effectively efflux Rhodamine 123, which could confound the results.[1]
-
Quantitative Data Summary
Table 1: Effect of this compound on P-glycoprotein Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | P-gp Protein Expression (% of Control) | Reference |
| CEM-R (T-ALL) | 20 | 6 | ~70% | [5] |
| CEM-R (T-ALL) | 20 | 16 | ~40% | [5] |
| MCF-7/ADM (Breast Cancer) | 5 | 48 | Significant Decrease | [3] |
Table 2: Effect of this compound on P-glycoprotein Function
| Cell Line | This compound Concentration (µM) | Pre-treatment Duration (h) | Assay | Outcome | Reference |
| CEM-R (T-ALL) | 20 | 6 | Rhodamine 123 Efflux | Strong decrease in pump activity | [5] |
| MCF-7/ADR (Breast Cancer) | 5 | 4 and 24 | Rhodamine 123 Efflux | No significant increase in P-gp inhibitory activity | [4] |
Experimental Protocols
1. Western Blot for P-glycoprotein Expression
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for P-gp (e.g., clone UIC2 or C219) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
2. Rhodamine 123 Efflux Assay
-
Cell Preparation:
-
Seed cells in a multi-well plate and allow them to adhere (for adherent cells).
-
Treat the cells with this compound at the desired concentration and for a sufficient duration (e.g., 24-48 hours) to modulate P-gp expression.
-
-
Rhodamine 123 Loading:
-
Wash the cells with pre-warmed PBS or serum-free medium.
-
Incubate the cells with Rhodamine 123 (typically 1-5 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
-
Efflux:
-
Remove the Rhodamine 123-containing medium and wash the cells with ice-cold PBS to stop the efflux.
-
For the efflux measurement, add pre-warmed fresh medium (with or without a P-gp inhibitor like verapamil as a positive control) and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Quantification:
-
After the efflux period, wash the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Alternatively, for suspension cells or trypsinized adherent cells, the intracellular fluorescence can be analyzed by flow cytometry.[5]
-
Visualizations
Caption: Signaling pathways affected by this compound leading to P-gp downregulation.
Caption: Experimental workflow for Western blot analysis of P-gp expression.
Caption: Workflow for the Rhodamine 123 efflux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel Akt inhibitor, this compound, induces caspase-dependent apoptosis and downregulates P-glycoprotein expression in multidrug-resistant human T-acute leukemia cells by a JNK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound downregulates MDR1 gene expression and reverses multidrug-resistant phenotype by inhibiting PI3K/Akt/NF-κB signaling pathway in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perifosine-Induced Leukocytosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter leukocytosis during their experiments with Perifosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral, synthetic alkylphospholipid that acts as an allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] It targets the pleckstrin homology (PH) domain of Akt, which prevents Akt from translocating to the cell membrane, a critical step in its activation.[2] By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound can induce apoptosis and inhibit tumor cell proliferation.[3][4]
Q2: Is leukocytosis a known side effect of this compound?
Yes, this compound has been observed to induce leukocytosis (an increase in the number of white blood cells) and thrombocytosis (an increase in platelets) in preclinical in vivo models, particularly in murine studies.[1][2] This effect is associated with increased myelopoiesis in the bone marrow and spleen.[2]
Q3: What is the proposed mechanism for this compound-induced leukocytosis?
The exact mechanism is not fully elucidated, but it is thought to be a class effect of alkylphospholipids.[4] While this compound is cytotoxic to various cancer cells, it appears to have a different effect on normal hematopoietic cells, possibly stimulating their production.[2] Studies with other alkylphospholipids, like hexadecylphosphocholine, have also reported increases in white blood cell and platelet counts in patients.[4] The selectivity for this effect on normal versus cancerous hematopoietic cells is not yet understood.[2]
Q4: How does the incidence of leukocytosis in preclinical models compare to human clinical trials?
There appears to be a discrepancy between preclinical findings and clinical observations. While leukocytosis is noted in animal models, it has not been reported as a consistent or dose-limiting toxicity in human clinical trials.[1][2] In fact, some Phase I studies in patients with solid tumors reported no significant hematologic toxicity. The primary dose-limiting toxicities observed in humans are typically gastrointestinal, such as nausea, vomiting, and diarrhea, as well as fatigue.[2]
Q5: If I observe leukocytosis in my animal model, what should I do?
The observation of leukocytosis in preclinical models is consistent with previous reports. It is crucial to monitor the animals' overall health and hematological parameters closely. If the leukocytosis is not associated with other signs of toxicity or significant changes in the animals' well-being, it may not necessitate immediate intervention. However, careful documentation and correlation with the administered dose are essential.
Troubleshooting Guide for this compound-Induced Leukocytosis in Preclinical Research
This guide provides a structured approach for researchers who observe leukocytosis in their experimental models.
Initial Observation and Confirmation
-
Symptom: An increase in total white blood cell (WBC) count in this compound-treated animals compared to control groups.
-
Action:
-
Repeat the complete blood count (CBC) with a differential analysis to confirm the finding and identify which leukocyte populations are expanded (e.g., neutrophils, lymphocytes).
-
Ensure proper blood collection and sample handling techniques to rule out experimental artifacts.
-
Assessment and Monitoring
-
Symptom: Confirmed leukocytosis.
-
Action:
-
Monitor Animal Health: Closely observe the animals for any other signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Frequency of Monitoring: Increase the frequency of CBC monitoring to establish the kinetics of the leukocytosis (onset, peak, and duration).
-
Correlate with Dose: Analyze if the magnitude of leukocytosis correlates with the administered dose of this compound.
-
| Monitoring Parameter | Frequency | Purpose |
| Complete Blood Count (CBC) with Differential | Baseline, and then regularly during treatment (e.g., weekly) | To quantify the leukocytosis and identify the affected cell types. |
| Body Weight | Daily or every other day | To assess overall health and potential systemic toxicity. |
| Clinical Observations (Behavior, Appearance) | Daily | To monitor for any adverse effects. |
Potential Intervention Strategies
If the leukocytosis is severe or accompanied by other adverse events, consider the following strategies:
-
Dose Modification:
-
Rationale: Leukocytosis may be a dose-dependent effect.
-
Action:
-
Consider a dose-reduction experiment to determine if a lower dose of this compound can maintain anti-tumor efficacy with a less pronounced effect on leukocyte counts.
-
If the leukocytosis is severe, a temporary interruption of treatment may be necessary until WBC counts return to a manageable level.
-
-
-
Histopathological Analysis:
-
Rationale: To understand the impact of this compound on hematopoietic tissues.
-
Action:
-
At the end of the study, perform a histopathological examination of the bone marrow and spleen to assess for changes in cellularity and myelopoiesis.
-
-
-
Review of Experimental Protocol:
-
Rationale: To ensure that other experimental factors are not contributing to the observed leukocytosis.
-
Action:
-
Review all components of the experimental protocol, including vehicle formulation and administration route, to rule out any confounding inflammatory responses.
-
-
Experimental Protocols
Protocol for Monitoring Hematological Parameters
-
Blood Collection: Collect a small volume of peripheral blood (e.g., 20-50 µL) from the tail vein or another appropriate site at designated time points (e.g., baseline, weekly during treatment, and at the study endpoint).
-
Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) to prevent clotting.
-
Analysis: Analyze the blood samples using an automated hematology analyzer calibrated for the specific animal species to obtain a complete blood count (CBC) with a differential.
-
Data Recording: Record the total WBC count, as well as the absolute and relative counts of neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action as an inhibitor of Akt translocation.
Caption: Troubleshooting workflow for this compound-induced leukocytosis.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increases in leucocyte and platelet counts induced by the alkyl phospholipid hexadecylphosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perifosine Treatment and Compensatory Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Akt inhibitor, Perifosine. The focus is on understanding and addressing the compensatory signaling pathways, primarily the MAPK/ERK pathway, that are often activated upon treatment and can lead to experimental discrepancies or drug resistance.
Frequently Asked Questions (FAQs)
Q1: We are treating our cancer cell line with this compound and observe a decrease in Akt phosphorylation as expected. However, the cytotoxic effect is less than anticipated. What could be the reason?
A1: A common reason for reduced sensitivity to this compound is the activation of compensatory survival pathways. Upon inhibition of the PI3K/Akt pathway by this compound, cancer cells can activate alternative signaling cascades to promote proliferation and survival. One of the most frequently observed compensatory mechanisms is the upregulation of the MAPK/ERK pathway.[1][2] We recommend assessing the phosphorylation status of key proteins in the MAPK/ERK pathway, such as MEK and ERK, to investigate if this compensatory mechanism is active in your cell line.
Q2: How can we confirm the activation of the MAPK/ERK pathway as a compensatory response to this compound treatment?
A2: To confirm the activation of the MAPK/ERK pathway, you should perform a time-course and dose-response experiment. Treat your cells with this compound at various concentrations and for different durations. Subsequently, analyze the phosphorylation levels of MEK and ERK using Western blotting. An increase in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) levels following this compound treatment would indicate the activation of this compensatory pathway.[1]
Q3: If we confirm compensatory ERK activation, what is the recommended next step to enhance the efficacy of this compound?
A3: If compensatory ERK activation is confirmed, a rational approach is to co-administer this compound with a MEK inhibitor (e.g., U0126 or Trametinib). This combination therapy targets both the PI3K/Akt and MAPK/ERK pathways simultaneously, which has been shown to synergistically increase cytotoxicity in various cancer cell lines.[1][3] It is advisable to perform a synergy analysis (e.g., using the Chou-Talalay method) to determine the optimal concentrations for the combination treatment.
Q4: We are observing inconsistent results in our cell viability assays (e.g., MTT assay) after this compound treatment. What are the potential troubleshooting steps?
A4: Inconsistent results in cell viability assays can arise from several factors:
-
Cell Density: Ensure you are seeding a consistent and optimal number of cells for your specific cell line and assay duration.
-
Drug Concentration and Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. This compound solution stability can affect its potency.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Ensure you are using a consistent and appropriate incubation time. A time-course experiment is recommended to determine the optimal endpoint.
-
Assay-Specific Issues: For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. Phenol red in the culture medium can also interfere with absorbance readings.
-
Compensatory Pathways: As mentioned earlier, the activation of compensatory pathways can lead to variable responses.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of p-Akt | 1. Insufficient this compound concentration. 2. Short incubation time. 3. Degraded this compound stock. 4. Highly resistant cell line. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Prepare fresh this compound stock solution. 4. Consider using a higher concentration or a combination therapy. |
| Increased p-ERK levels after treatment | Compensatory activation of the MAPK/ERK pathway. | 1. Confirm with a time-course and dose-response Western blot for p-ERK. 2. Consider co-treatment with a MEK inhibitor (e.g., U0126, Trametinib). |
| High variability in cell viability data | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in 96-well plates. 4. Incomplete formazan solubilization (MTT assay). | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with media/PBS.[4] 4. Ensure complete solubilization by gentle mixing and visual inspection. |
| Unexpected cell morphology changes | Off-target effects or induction of cellular stress responses. | 1. Visually inspect cells under a microscope at different time points. 2. Consider assays for cellular stress markers (e.g., ROS production, ER stress). |
Quantitative Data Summary
The following tables provide a summary of this compound's efficacy in various cancer cell lines and the impact of combination therapy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | 4.7 | [5] |
| HaCaT | Immortalized Keratinocytes | 0.6 - 8.9 | [5][6] |
| Head and Neck Squamous Carcinoma | Head and Neck Cancer | 0.6 - 8.9 | [5][6] |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | >10 | [7] |
| C6 | Glioblastoma | 19.95 (IC10) | [8] |
Table 2: Synergistic Effect of this compound and MEK Inhibitor (U0126) in Multiple Myeloma Cells
| Cell Line | This compound (µM) | U0126 (µM) | Cytotoxicity (%) - this compound Alone | Cytotoxicity (%) - Combination | Combination Index (CI) | Reference |
| MM.1S | 2.5 | 5 | 4 | 50 | 0.29 | [1] |
| MM.1S | 5 | 5 | 38 | 92 | 0.37 | [1] |
| MM.1R | - | - | - | - | 0.43 - 0.58 | [1] |
A Combination Index (CI) lower than 0.7 indicates a synergistic effect.
Experimental Protocols
Western Blotting for Phosphorylated Akt and ERK
-
Cell Lysis:
-
Seed cells and treat with this compound and/or other inhibitors for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.[9][10]
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with various concentrations of this compound and/or other drugs. Include a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
Visualizations
References
- 1. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of PI3K/AKT and MEK/ERK Pathways Induces Synergistic Antitumor Effects in Diffuse Intrinsic Pontine Glioma Cells. [vivo.weill.cornell.edu]
- 4. researchhub.com [researchhub.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Perifosine's limited efficacy as a monotherapy in glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of perifosine in glioblastoma (GBM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in glioblastoma?
This compound is an oral alkylphospholipid compound that acts as an inhibitor of the PI3K/Akt signaling pathway.[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in glioblastoma and plays a central role in cell growth, proliferation, survival, and therapeutic resistance.[3][4] this compound exerts its effect by targeting the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the cell membrane and subsequent activation.[5][6] By inhibiting Akt phosphorylation, this compound aims to suppress downstream signaling that promotes tumor progression.[7]
Q2: What is the clinical efficacy of this compound as a monotherapy for recurrent glioblastoma?
Clinical evidence has demonstrated that this compound has limited efficacy as a monotherapy in patients with recurrent glioblastoma.[1][2] A phase II open-label, single-arm clinical trial (NCT00590954) investigating this compound in this patient population was terminated for futility.[2][7] The study reported a 6-month progression-free survival (PFS6) rate of 0%.[1][2][7]
Q3: Why does this compound monotherapy show limited efficacy in glioblastoma?
The limited efficacy of this compound as a single agent in glioblastoma is thought to be due to the presence of redundant signaling pathways that can bypass the inhibition of Akt.[7] Glioblastoma is characterized by complex and interconnected signaling networks, and targeting a single node like Akt may be insufficient to halt tumor growth.[5][7] Activation of parallel pathways, such as the Ras-MEK-ERK pathway, can compensate for the inhibition of PI3K/Akt signaling, leading to treatment resistance.[7]
Q4: Is there potential for using this compound in combination with other therapies for glioblastoma?
Yes, preclinical data strongly suggest that this compound may be more effective when used in combination with other anti-cancer agents.[2] Synergistic effects have been observed in preclinical models when this compound is combined with the standard-of-care chemotherapy for glioblastoma, temozolomide (TMZ).[8] The combination of this compound and TMZ has been shown to synergistically inhibit glioblastoma cell viability, impede DNA repair mechanisms, and induce caspase-dependent apoptosis.[1][8] Combination with other targeted therapies, such as mTOR inhibitors, has also shown promise in preclinical studies.[1]
Troubleshooting Guides
Guide 1: Assessing this compound Activity in Glioblastoma Cell Lines
Issue: Inconsistent IC50 values for this compound in our glioblastoma cell lines.
-
Possible Cause 1: Cell Line Variability. Different glioblastoma cell lines exhibit varying sensitivity to this compound. This can be due to differences in their genetic background, such as PTEN status or EGFR mutations, which affect the baseline activation of the PI3K/Akt pathway.
-
Solution: Always use a panel of well-characterized glioblastoma cell lines for your experiments. It is also advisable to perform baseline characterization of the PI3K/Akt pathway activity (e.g., basal p-Akt levels) in your cell lines.
-
-
Possible Cause 2: Assay Conditions. The IC50 value can be influenced by the specifics of the cell viability assay used (e.g., MTT, MTS, CellTiter-Glo), seeding density, and incubation time.
-
Solution: Standardize your protocol. Ensure consistent cell seeding densities and a fixed endpoint for the assay (e.g., 48 or 72 hours). When comparing results, use the same assay across all experiments.
-
Issue: We are not observing a significant decrease in phosphorylated Akt (p-Akt) levels after this compound treatment in our Western blot analysis.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration of this compound and the duration of treatment may not be optimal to achieve significant inhibition of Akt phosphorylation.
-
Solution: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 1-20 µM) and collect cell lysates at different time points (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions for observing p-Akt inhibition.
-
-
Possible Cause 2: Technical Issues with Western Blotting. The detection of phosphorylated proteins can be challenging.
-
Solution:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Blocking Buffer: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[9][10]
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of Akt (e.g., p-Akt Ser473 or p-Akt Thr308).
-
Positive Control: Include a positive control, such as lysates from cells known to have high p-Akt levels or cells stimulated with a growth factor (e.g., IGF-1), to validate your antibody and protocol.[9]
-
-
-
Possible Cause 3: Feedback Loop Activation. Inhibition of Akt can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs), which can counteract the inhibitory effect.
-
Solution: Investigate the phosphorylation status of upstream RTKs, such as EGFR or PDGFR, in response to this compound treatment.
-
Guide 2: Investigating Synergistic Effects with Combination Therapies
Issue: We are not observing a clear synergistic effect when combining this compound with temozolomide (TMZ).
-
Possible Cause 1: Suboptimal Dosing Schedule. The timing and sequence of drug administration can significantly impact the outcome of combination therapies.
-
Solution: Experiment with different administration schedules. For example, pre-treating the cells with this compound for a certain period before adding TMZ might enhance the synergistic effect by first inhibiting the pro-survival Akt pathway.
-
-
Possible Cause 2: Cell Line-Specific Resistance to TMZ. The glioblastoma cell line you are using may have intrinsic resistance to TMZ, for example, due to high expression of O6-methylguanine-DNA methyltransferase (MGMT).
-
Solution: Determine the MGMT status of your cell lines. The synergistic effect of this compound might be more pronounced in TMZ-resistant, MGMT-expressing cell lines.
-
-
Possible Cause 3: Inappropriate Method for Assessing Synergy.
Data Presentation
Table 1: Clinical Efficacy of this compound Monotherapy in Recurrent Glioblastoma
| Endpoint | Result | Reference |
| 6-Month Progression-Free Survival (PFS6) | 0% | [1][2][7] |
| Median Progression-Free Survival (PFS) | 1.58 months | [2][7] |
| Median Overall Survival (OS) | 3.68 months | [2][7] |
Data from a Phase II clinical trial (NCT00590954) in patients with recurrent glioblastoma (n=16).
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) | Reference |
| Various Tumor Cell Lines | 0.6 - 8.9 | [11] |
| DU 145 (Prostate Cancer) | 28.8 | [12][13] |
| NCI-H1915 (Lung Cancer) | 2.5 | [12][13] |
Table 3: Preclinical Combination of this compound and Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Combination Effect | Quantitative Measure | Reference |
| U87MG | Synergistic Inhibition | ZIP Synergy Score: 20.349 ± 1.92 | [1][8] |
| U251 | Synergistic Inhibition | ZIP Synergy Score: 14.766 ± 1.33 | [1][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, TMZ, or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473 or Thr308) overnight at 4°C. Also, probe a separate blot with an antibody against total Akt as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat glioblastoma cells with this compound, TMZ, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the PI3K/Akt signaling pathway.
Caption: General experimental workflow for evaluating this compound's efficacy in glioblastoma cells.
Caption: Logical relationship illustrating a key mechanism of resistance to this compound monotherapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Akt inhibits growth of glioblastoma and glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The combination of temozolomide and this compound synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The combination of temozolomide and this compound synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Perifosine and Miltefosine in Anti-Cancer Applications
An objective guide for researchers on the mechanisms, preclinical efficacy, and clinical development of two pioneering alkylphospholipid anti-cancer agents.
Introduction
Perifosine and miltefosine are synthetic alkylphospholipids (APLs), a class of compounds that exert their anti-cancer effects primarily by targeting cellular membranes and key signaling pathways, rather than directly interacting with DNA.[1][2] Miltefosine, the prototype of this class, was initially developed as an anti-cancer agent in the 1980s and has been investigated for various malignancies.[2][3] this compound was developed later as an analog of miltefosine with a modified head group, aiming for an improved therapeutic index and better oral tolerance.[1] Both compounds share a primary mechanism of action: the inhibition of the crucial PI3K/Akt/mTOR cell survival pathway.[4][5][6]
This guide provides a detailed comparison of this compound and miltefosine, focusing on their anti-cancer activity. It presents a compilation of experimental data, outlines methodologies for key experiments, and visualizes the complex biological pathways and workflows involved, offering a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: A Tale of a Shared Target
The primary anti-neoplastic mechanism for both this compound and miltefosine is the disruption of the PI3K/Akt signaling cascade, a pathway frequently hyperactivated in many cancers, promoting cell proliferation, survival, and therapeutic resistance.[5][7][8]
This compound: This oral Akt inhibitor uniquely targets the pleckstrin homology (PH) domain of the Akt protein.[5][7] This action prevents Akt's translocation to the plasma membrane, a critical step for its activation (phosphorylation).[5][7] By blocking this localization, this compound effectively inhibits the phosphorylation of Akt at both Threonine 308 and Serine 473, thereby shutting down downstream survival signaling.[7][8] Beyond Akt inhibition, this compound's anti-cancer effects are also attributed to the activation of JNK and p38 pathways, induction of apoptosis through death receptor clustering in lipid rafts, and downregulation of the anti-apoptotic protein survivin.[1][7][9]
Miltefosine: Similar to its analog, miltefosine also functions as an inhibitor of the PI3K/Akt pathway.[4][6][10] Its anti-cancer activity is linked to the inhibition of Akt phosphorylation, interference with phosphatidylcholine biosynthesis, and the disruption of lipid-dependent cell signaling pathways.[4][11] Miltefosine integrates into the lipid bilayer of cell membranes, altering their fluidity and disrupting the integrity of lipid rafts, which are crucial for signal transduction.[2][11] This disruption contributes to the induction of apoptosis, in some cases mediated by mitochondrial dysfunction.[4][12]
Figure 1: PI3K/Akt pathway showing inhibition by this compound and Miltefosine.
Preclinical Anti-Cancer Activity
Both this compound and miltefosine have demonstrated broad anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and in vivo models.
In Vitro Cytotoxicity
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. While direct comparative studies across a standardized panel of cell lines are limited, published data indicate that both drugs are active in the low micromolar range against various cancer types. This compound generally shows potent activity, with reported IC50 values often falling between 0.6 and 8.9 μM in tumor cell lines.[13][14] In a direct comparison against different Leishmania species, this compound and edelfosine were found to be more potent than miltefosine.[15]
| Drug | Cancer Type | Cell Line(s) | Reported IC50 (µM) | Reference |
| This compound | Various | Panel of tumor cell lines | 0.6 - 8.9 | [8][13] |
| Head and Neck | Squamous carcinoma cells | 0.6 - 8.9 | [14] | |
| Lung Cancer | H1915 | 2.5 | [16] | |
| Prostate Cancer | DU 145 | 28.8 | [16] | |
| Multiple Myeloma | MM.1S | 4.7 | [14] | |
| Miltefosine | Breast Cancer | MCF7 | 34.6 | [10] |
| Cervical Cancer | HeLa | 6.8 | [10] |
Table 1: Summary of In Vitro IC50 Values for this compound and Miltefosine.
In Vivo Efficacy
Preclinical animal studies have corroborated the in vitro findings.
-
This compound: Orally administered this compound has shown significant antitumor efficacy in various xenograft models. In murine models of brain metastasis, this compound effectively distributed to the brain and inhibited tumor growth, which was associated with the suppression of the PI3K/Akt pathway.[16][17] In multiple myeloma models, this compound treatment reduced tumor growth and increased survival in mice.[14][18]
-
Miltefosine: In vivo studies with miltefosine have also demonstrated anti-tumor effects. For instance, in a mouse model, miltefosine treatment resulted in an approximately 50% decrease in average tumor volume by day 14.[10] However, systemic administration in early cancer trials was often hampered by dose-limiting gastrointestinal toxicity.[2][19]
Clinical Development in Oncology
The clinical development paths for this compound and miltefosine in cancer treatment have diverged significantly, reflecting their differing efficacy and safety profiles in human trials.
This compound: this compound advanced to late-stage clinical trials for several cancers, buoyed by promising Phase I/II results.[1][20] It was investigated as a single agent and in combination with chemotherapy and other targeted agents for multiple myeloma, colorectal cancer (CRC), and other solid tumors.[1][21][22] For instance, a Phase II trial in metastatic CRC showed that the combination of this compound and capecitabine improved survival compared to capecitabine alone.[1][21][23] However, subsequent large, pivotal Phase III trials failed to replicate these positive outcomes. The X-PECT trial in CRC and a Phase III trial in multiple myeloma were halted in 2012 after it was determined that adding this compound offered no significant survival benefit, leading to the discontinuation of its development for these indications.[23]
Miltefosine: The clinical application of miltefosine in oncology has been more limited, primarily due to systemic toxicity observed in early trials.[19][24] Its main success in this field has been as a topical treatment. A 6% miltefosine solution (Miltex®) was approved and is used for the palliative treatment of cutaneous metastases from breast cancer.[2][25][26] Phase II and III trials demonstrated that topical application resulted in significant tumor responses with mainly localized skin reactions and no major systemic toxicities.[25][26] While its development for systemic cancer treatment was largely abandoned, miltefosine was successfully repurposed and is now a crucial oral therapy for the parasitic disease leishmaniasis.[3][6][24]
| Feature | This compound | Miltefosine |
| Highest Phase (Systemic) | Phase III (Discontinued) | Phase I/II (Limited by toxicity) |
| Key Indications Explored | Multiple Myeloma, Colorectal Cancer, other solid tumors[1][21] | Various solid tumors (early trials)[24] |
| Approved Cancer Indication | None | Topical treatment of cutaneous breast cancer metastases[25][26] |
| Primary Route | Oral | Oral (systemic), Topical |
| Outcome | Failed to meet primary endpoints in Phase III trials[23] | Found niche in topical oncology; successfully repurposed for leishmaniasis[6] |
Table 2: Comparison of Clinical Development in Oncology.
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating and comparing anti-cancer agents. Below are detailed protocols for key experiments commonly used to assess the activity of compounds like this compound and miltefosine.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Objective: To determine the IC50 value of the drug.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound or miltefosine in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Analysis of Akt Phosphorylation (Western Blot)
This technique is used to detect the levels of specific proteins (total Akt and phosphorylated Akt) to confirm the drug's mechanism of action.
-
Objective: To assess the inhibition of Akt phosphorylation at key activation sites (e.g., Ser473, Thr308).
-
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, then treat with various concentrations of the drug for a defined time (e.g., 6 hours).[14] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phospho-Akt levels to total Akt levels to determine the extent of inhibition.
-
Figure 2: General experimental workflow for anti-cancer drug evaluation.
Conclusion
This compound and miltefosine represent two generations of alkylphospholipid anti-cancer agents that both effectively target the PI3K/Akt cell survival pathway. This compound, developed as a more tolerable successor to miltefosine, demonstrated significant promise in preclinical and early clinical studies, progressing to Phase III trials before ultimately failing to show a survival benefit in large patient populations.[23] Its story serves as a critical case study in cancer drug development, where promising mechanistic action and early-phase success do not always translate to late-stage clinical efficacy.
Miltefosine's journey in oncology found a different endpoint. While its systemic use was curtailed by toxicity, it was successfully developed as a topical treatment for cutaneous breast cancer metastases, demonstrating a valuable, albeit niche, application.[25][26] More notably, its potent biological activity was successfully repurposed, establishing miltefosine as the first and only oral drug for the neglected tropical disease, leishmaniasis.[6]
For researchers, the study of these two molecules provides valuable insights into the complexities of targeting the Akt pathway and the challenges of translating preclinical findings into clinical success. While this compound's path in oncology has ended, the foundational research into APLs continues to inform the development of new membrane-targeting and signal-transducing anti-cancer therapies.
References
- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid raft‐disrupting miltefosine preferentially induces the death of colorectal cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Current view on the mechanism of action of this compound in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 18. apexbt.com [apexbt.com]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound , an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. KRX-0401 this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Phase II trial of topically applied miltefosine solution in patients with skin-metastasized breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Randomized, double-blind, placebo-controlled, multicenter trial of 6% miltefosine solution, a topical chemotherapy in cutaneous metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Perifosine and Other Akt Inhibitors for Cancer Research
For Immediate Release
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. This has led to the development of numerous inhibitors targeting the central kinase, Akt. This guide provides a detailed comparison of the efficacy of Perifosine, an allosteric Akt inhibitor, with other notable Akt inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Tale of Two Binding Sites
Akt inhibitors can be broadly categorized based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors. This compound is a prime example of an allosteric inhibitor . It targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane, a crucial step for its activation.[1] In contrast, many other Akt inhibitors, such as GSK690693 , are ATP-competitive , binding to the kinase domain and directly preventing the phosphorylation of downstream substrates.[2] This fundamental difference in their mechanism of action can lead to varied efficacy and off-target effect profiles.
dot
Caption: Mechanisms of Akt Inhibition.
Comparative Efficacy: In Vitro Studies
Direct head-to-head comparisons of the cytotoxic effects of this compound and other Akt inhibitors across a wide range of cancer cell lines are limited in the published literature. However, data from various studies provide insights into their relative potencies. This compound has been shown to inhibit the proliferation of various tumor cell lines with IC50 values typically in the low micromolar range. For instance, in multiple myeloma cells, this compound completely inhibits Akt phosphorylation.[3]
One study directly comparing the allosteric inhibitor MK-2206 with this compound in thyroid cancer cells found that while both drugs potently inhibited cell growth when used alone, their effects in combination with other targeted therapies differed significantly. MK-2206 acted synergistically with BRAF and MEK inhibitors, whereas this compound exhibited an antagonistic effect in some contexts.[4] This highlights the importance of considering the specific genetic background of the cancer and potential drug-drug interactions when selecting an Akt inhibitor.
Table 1: Comparative in vitro Efficacy of Akt Inhibitors (Data compiled from multiple sources)
| Inhibitor | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Allosteric (PH domain) | Multiple Myeloma (MM.1S) | ~5 | [5] |
| Head and Neck Squamous Carcinoma | 0.6 - 8.9 | [5] | ||
| Neuroblastoma (AS) | ~16.5 | [6] | ||
| MK-2206 | Allosteric | Neuroblastoma (NGP) | 0.6 | [6] |
| Breast Cancer (PTEN/PIK3CA mutant) | < 0.5 | [3] | ||
| GSK690693 | ATP-competitive | Pan-cancer cell line screen | Varies | [7] |
| Triciribine | Indirect (inhibits Akt phosphorylation) | Cervical Cancer (SiHa) | ~100 (at 48h) | [8] |
Note: IC50 values are highly dependent on the cell line and experimental conditions and should be interpreted with caution when comparing across different studies.
Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to evaluate the efficacy of Akt inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Akt inhibitors (e.g., this compound, MK-2206) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
dot
Caption: MTT Assay Workflow.
Western Blot for Akt Phosphorylation
-
Cell Lysis: Treat cells with Akt inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer the Akt inhibitors (e.g., this compound orally, MK-2206 by oral gavage) or vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
dot
Caption: Xenograft Study Workflow.
Conclusion
This compound represents a distinct class of Akt inhibitors with its allosteric mechanism of action targeting the PH domain. While it has demonstrated preclinical efficacy, its clinical development has faced challenges. Other Akt inhibitors, such as the allosteric inhibitor MK-2206 and ATP-competitive inhibitors like GSK690693, have also shown promise. The choice of an appropriate Akt inhibitor for research or therapeutic development should be guided by the specific cancer type, its underlying genetic alterations, and the potential for combination therapies. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these and other emerging Akt inhibitors. Further head-to-head comparative studies are warranted to delineate the most effective therapeutic strategies targeting the Akt pathway.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Akt Inhibitor MK2206 Synergizes, but this compound Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: GSK690693 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Perifosine's On-Target Effects on Akt Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Perifosine's on-target effects on the Akt signaling pathway with other well-characterized Akt inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological and experimental workflows.
Introduction to this compound and the Akt Signaling Pathway
This compound is an alkylphospholipid drug candidate that inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[1] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound is an allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt.[1][2] This interaction prevents the translocation of Akt to the cell membrane, a crucial step for its activation by upstream kinases like PDK1. By inhibiting Akt activation, this compound can modulate downstream cellular processes, including cell growth, proliferation, and survival.
The validation of this compound's on-target effects is critical for its clinical development and for understanding its therapeutic potential. This guide compares this compound with three other prominent Akt inhibitors: MK-2206, an allosteric inhibitor, and Ipatasertib (GDC-0068) and Capivasertib (AZD5363), which are ATP-competitive inhibitors.
Comparative Analysis of Akt Inhibitors
To objectively assess the on-target effects of this compound, we compare its performance with MK-2206, Ipatasertib, and Capivasertib. The following tables summarize key biochemical and cellular data for these inhibitors.
Table 1: Biochemical Comparison of Akt Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 (Akt1) | IC50 (Akt2) | IC50 (Akt3) |
| This compound | Allosteric (PH domain) | Akt translocation | Not directly applicable | Not directly applicable | Not directly applicable |
| MK-2206 | Allosteric | Akt1/2 | 8 nM | 12 nM | 65 nM |
| Ipatasertib (GDC-0068) | ATP-competitive | Pan-Akt | 5 nM | 18 nM | 8 nM |
| Capivasertib (AZD5363) | ATP-competitive | Pan-Akt | 3 nM | 8 nM | 8 nM |
Note: As an inhibitor of Akt translocation, a direct enzymatic IC50 value for this compound is not applicable in the same way as for allosteric and ATP-competitive inhibitors.
Table 2: Cellular Activity of Akt Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / Effect |
| This compound | MM.1S (Multiple Myeloma) | Cell Proliferation | 4.7 µM |
| HaCaT (Keratinocytes) | Cell Proliferation | 0.6 - 8.9 µM | |
| Head and Neck Squamous Carcinoma | Cell Proliferation | 0.6 - 8.9 µM | |
| MK-2206 | Thyroid Cancer Cells (OCUT1, K1) | Cell Proliferation | Potent inhibition |
| Breast Cancer Cell Lines | Cell Proliferation | More sensitive in PTEN/PIK3CA mutated lines[3] | |
| Ipatasertib (GDC-0068) | Solid Tumor Cell Lines | Cell Viability | More potent in PTEN-null or PIK3CA mutated lines |
| Capivasertib (AZD5363) | Solid & Hematologic Tumor Cell Lines | Cell Proliferation | IC50 < 3 µM in 41/182 cell lines |
Experimental Protocols for Validating On-Target Effects
Accurate validation of an inhibitor's on-target effects is paramount. Below are detailed protocols for key experiments used to assess the impact of inhibitors on the Akt signaling pathway.
Western Blotting for Phospho-Akt (Ser473 and Thr308)
This method is used to determine the phosphorylation status of Akt at its key activation sites.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the Akt inhibitor (e.g., this compound, MK-2206) or vehicle control for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signals to the total Akt signal.
In Vitro Akt Kinase Assay
This assay directly measures the enzymatic activity of Akt.
Protocol:
-
Immunoprecipitation of Akt:
-
Lyse treated or untreated cells as described for Western blotting.
-
Incubate the cell lysates with an anti-Akt antibody conjugated to agarose beads overnight at 4°C to immunoprecipitate Akt.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific Akt substrate (e.g., GSK-3 fusion protein) and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., phospho-GSK-3α/β (Ser21/9)).
-
-
Analysis: Quantify the phosphorylation of the substrate to determine Akt kinase activity.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Akt inhibitor or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Akt signaling pathway, a typical experimental workflow for validating on-target effects, and the logical relationship of the comparative data.
Caption: The PI3K/Akt signaling pathway and the mechanism of action of this compound.
References
Head-to-Head Comparison: Perifosine vs. MK-2206 in Akt-Targeted Cancer Therapy
For Immediate Release
[City, State] – November 20, 2025 – In the landscape of targeted cancer therapy, the serine/threonine kinase Akt stands out as a pivotal node in signaling pathways governing cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for drug development. Among the numerous Akt inhibitors, Perifosine and MK-2206 have emerged as prominent investigational agents. This guide provides a comprehensive head-to-head comparison of their mechanisms of action, preclinical efficacy, and key experimental data to assist researchers, scientists, and drug development professionals in their ongoing efforts.
Executive Summary
This compound and MK-2206 are both potent inhibitors of the Akt signaling pathway, yet they employ distinct mechanisms of action. This compound, an alkylphospholipid, primarily targets the pleckstrin homology (PH) domain of Akt, thereby preventing its localization to the cell membrane, a crucial step for its activation.[1][2] In contrast, MK-2206 is a highly selective allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks Akt in an inactive state.[2] This fundamental difference in their interaction with the Akt protein underlies their unique pharmacological profiles and may influence their efficacy in different cancer contexts.
Chemical and Physical Properties
A snapshot of the key chemical and physical properties of this compound and MK-2206 is presented below.
| Property | This compound | MK-2206 |
| Chemical Structure | Alkylphospholipid | 8-(4-(1-aminocyclobutyl)phenyl)-9-phenyl-[1][3][4]triazolo[3,4-f][3][5]naphthyridin-3(2H)-one |
| Molecular Formula | C₂₅H₅₂NO₄P | C₂₅H₂₁N₅O |
| Molecular Weight | 461.66 g/mol | 407.47 g/mol |
| Mechanism of Action | PH domain inhibitor, prevents membrane translocation | Allosteric inhibitor |
| Target Specificity | Akt | Akt1, Akt2, Akt3 |
Mechanism of Action: A Tale of Two Inhibitory Strategies
The PI3K/Akt/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis. Both this compound and MK-2206 effectively dampen this pathway by targeting Akt, but at different junctures of its activation sequence.
This compound acts as a surrogate for phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the natural lipid messenger that recruits Akt to the plasma membrane. By competitively binding to the PH domain of Akt, this compound prevents its translocation, thereby inhibiting its subsequent phosphorylation and activation by upstream kinases like PDK1.[1]
MK-2206 , on the other hand, functions as a non-ATP-competitive, allosteric inhibitor. It binds to a pocket formed by the kinase and PH domains of Akt, stabilizing an inactive conformation of the enzyme. This allosteric inhibition prevents the conformational changes necessary for Akt to become fully active, regardless of its subcellular localization.
Figure 1: PI3K/Akt/mTOR signaling pathway with the inhibitory actions of this compound and MK-2206.
Preclinical Efficacy: A Comparative Look at IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) | MK-2206 IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | 4.7 | 0.284 | [6][7] |
| HaCaT | Immortalized Keratinocytes | 0.6 - 8.9 | N/A | [6] |
| Head & Neck | Squamous Carcinoma | 0.6 - 8.9 | N/A | [6] |
| Various | Various Cancer Types | 0.6 - 8.9 | N/A | [8][9] |
| NCI-H929 | Multiple Myeloma | N/A | 0.077 | [7] |
| LNCaP | Prostate Cancer | N/A | 0.196 | [7] |
| DOHH-2 | B-cell Lymphoma | N/A | 0.251 | [7] |
| KE-37 | T-cell Leukemia | N/A | 0.264 | [7] |
N/A: Data not available in the searched literature under comparative settings.
Generally, MK-2206 appears to exhibit greater potency with IC50 values often in the nanomolar to low micromolar range, while this compound's IC50 values are typically in the low to mid-micromolar range.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound or MK-2206 and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][10]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.
Figure 2: A typical workflow for an MTT cell viability assay.
Western Blot Analysis for Akt Phosphorylation
Western blotting is used to detect the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308), which is indicative of its activation state.
Protocol:
-
Cell Lysis: Treat cells with this compound or MK-2206 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473, p-Akt Thr308) and total Akt overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
Clinical Development and Future Perspectives
Both this compound and MK-2206 have been evaluated in numerous clinical trials for a variety of solid tumors and hematological malignancies, both as monotherapies and in combination with other anticancer agents.[3][4][10][11] While this compound's development has faced challenges, MK-2206 continues to be actively investigated in clinical settings.
A study in thyroid cancer cells revealed that while both drugs individually inhibited cell growth, their effects in combination with BRAF or MEK inhibitors were strikingly different. MK-2206 exhibited synergistic effects, whereas this compound showed antagonism.[2][11][12] This highlights the importance of understanding the nuanced molecular consequences of targeting the same pathway with different inhibitory mechanisms, especially in the context of combination therapies.
Conclusion
This compound and MK-2206 represent two distinct and valuable chemical tools for probing the function of the Akt signaling pathway and for the potential treatment of cancers with a dysregulated PI3K/Akt/mTOR axis. While MK-2206 generally demonstrates higher potency in preclinical models, the unique mechanism of action of this compound may offer advantages in specific contexts or in combination with other therapies. The choice between these inhibitors for research or clinical development will depend on the specific cancer type, its underlying genetic alterations, and the desired therapeutic strategy. Further head-to-head studies under standardized conditions are warranted to fully elucidate their comparative efficacy and to guide their optimal application in the fight against cancer.
References
- 1. chondrex.com [chondrex.com]
- 2. The Akt Inhibitor MK2206 Synergizes, but this compound Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. selleckchem.com [selleckchem.com]
- 7. Drug: MK-2206 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. broadpharm.com [broadpharm.com]
- 11. The Akt Inhibitor MK 2206 Synergizes , but this compound Antagonizes , the BRAFV 600 E Inhibitor PLX 4032 and the MEK 1 / 2 Inhibitor AZD 6244 in the Inhibition of Thyroid Cancer Cells | Semantic Scholar [semanticscholar.org]
- 12. The Akt inhibitor MK2206 synergizes, but this compound antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Perifosine's Anti-Tumor Effects: A Comparative Guide
An objective analysis of Perifosine's performance across various preclinical cancer models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, an oral alkylphospholipid, has been extensively investigated as a potent anti-tumor agent primarily targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3] This guide provides a comparative overview of this compound's efficacy across different in vitro and in vivo cancer models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines, with varying degrees of potency. In vivo studies using xenograft models have further substantiated its anti-tumor effects, showing significant tumor growth inhibition and increased survival in several cancer types.
In Vitro Anti-Proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary across different cancer cell lines, indicating differential sensitivity to the drug.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Multiple Myeloma | MM.1S | 4.7 | [4] |
| Head and Neck Squamous Carcinoma | Various | 0.6 - 8.9 | [4][5] |
| Immortalized Keratinocytes | HaCaT | 0.6 - 8.9 | [4] |
| Glioblastoma | C6 | 19.95 (IC10) | [6] |
| Breast Cancer | MCF-7 | >10 | [7] |
In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Animal xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds. The following table summarizes the significant anti-tumor activity of this compound in various cancer models.
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Neuroblastoma | Nude mice with AS, NGP, BE2, KCNR xenografts | 24 mg/kg/day, oral gavage | Increased survival; tumor regression (AS), growth inhibition (BE2), slower growth (NGP, KCNR).[8][9] | [8][9][10] |
| Multiple Myeloma | BNX mice with MM.1S xenografts | 36 mg/kg/day or 250 mg/kg/week, oral | Significant reduction in tumor growth and increased survival.[11] | [11][12] |
| Brain Cancer Metastasis | Nude mice with DU 145, NCI-H1915 orthotopic xenografts | Not specified | Significantly prolonged survival; complete tumor regression in NCI-H1915 model.[13] | [2][13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability and Proliferation Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[15] Include untreated cells as a control.
-
MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 1-4 hours at 37°C.[16] Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.[14]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm for MTT or 490 nm for MTS. The intensity of the color is proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Western Blotting for Protein Phosphorylation Analysis
Western blotting is a technique used to detect specific proteins in a sample and is commonly employed to assess the phosphorylation status of signaling proteins like Akt.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[17][19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt (Ser473), total Akt) overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Animal Xenograft Studies
Xenograft models are established by implanting human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents in an in vivo setting.[21]
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[11]
-
Tumor Cell Implantation: Subcutaneously inject the tumor cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[22][23] For orthotopic models, cells are injected into the corresponding organ (e.g., brain).[24][25][26]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers regularly (e.g., twice a week).[22][27] Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[27]
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8] Administer this compound (or vehicle control) orally according to the specified dosing schedule.[8]
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.[21]
-
Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting to assess target engagement (e.g., inhibition of Akt phosphorylation) or immunohistochemistry to evaluate markers of proliferation and apoptosis.[9][28]
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clearly illustrate the molecular mechanism of this compound and the workflow of key experiments.
Caption: this compound's mechanism of action targeting the PI3K/Akt pathway.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 3. Emerging treatment options for the treatment of neuroblastoma: potential role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo inhibition of neuroblastoma tumor cell growth by AKT inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Metabolic Consequences of Treatment with the AKT Inhibitor this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. veterinarypaper.com [veterinarypaper.com]
- 23. sites.math.duke.edu [sites.math.duke.edu]
- 24. An experimental xenograft mouse model of diffuse pontine glioma designed for therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 28. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Perifosine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Perifosine, an oral alkylphospholipid, has been the subject of extensive preclinical and clinical research as a potential anti-cancer agent. Its primary mechanism of action is widely cited as the inhibition of the serine/threonine kinase Akt (also known as protein kinase B), a critical node in signaling pathways regulating cell growth, proliferation, survival, and apoptosis. This guide provides a comparative analysis of published research findings on this compound, focusing on the reproducibility of its anti-cancer effects. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to aid researchers in evaluating and potentially reproducing these findings.
In Vitro Efficacy: A Look at Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for a drug's potency. Below is a summary of reported IC50 values for this compound in various cancer cell lines from different studies.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | 4.7 | |
| U266 | Multiple Myeloma | ~5-10 | |
| RPMI 8226 | Multiple Myeloma | ~5-10 | |
| OPM-2 | Multiple Myeloma | ~5-10 | |
| THP-1 | Acute Myeloid Leukemia | 15.8 (at 24h) | |
| MV4-11 | Acute Myeloid Leukemia | <10 (at 48h) | |
| PC-3 | Prostate Cancer | ~5-10 | |
| DU145 | Prostate Cancer | Not specified | |
| NCI-H1915 | Lung Cancer | Not specified | |
| HaCaT | Keratinocytes (non-cancerous) | 0.6-8.9 | |
| Various Head and Neck Squamous Carcinoma | Head and Neck Cancer | 0.6-8.9 |
Observation on Reproducibility: The reported IC50 values for this compound generally fall within the low micromolar range (approximately 1-20 µM) across a variety of cancer cell lines. While the exact values vary, likely due to differences in experimental conditions (e.g., incubation time, cell density, assay method), the overall finding of this compound's in vitro anti-proliferative activity in the micromolar range appears to be a reproducible finding.
In Vivo Efficacy: Xenograft Models
The anti-tumor efficacy of this compound has also been assessed in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts. These studies provide insights into the drug's activity in a more complex biological system.
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Multiple Myeloma | MM.1S | 36 mg/kg daily or 250 mg/kg weekly (oral) | Significant tumor growth inhibition and increased survival. | |
| Neuroblastoma | AS, NGP, BE2, KCNR | Not specified | Increased survival; tumor regression in AS model, growth inhibition in BE2, and slower growth in NGP and KCNR models. | |
| Brain Metastases | DU 145, NCI-H1915 | Not specified | Significantly prolonged survival; complete tumor regression in the NCI-H1915 model. | |
| Prostate Cancer | PC3, Du145 | Daily administration | Significant correlation between this compound dose, tumor growth inhibition, and decreased Akt phosphorylation. |
Observation on Reproducibility: In vivo studies consistently demonstrate that oral administration of this compound can inhibit tumor growth and improve survival in various xenograft models. The finding that this compound's anti-tumor effect is associated with the inhibition of Akt phosphorylation in the tumor tissue is also a recurring theme.
Clinical Trial Outcomes: A Mixed Landscape
The translation of preclinical findings to clinical efficacy has been a key area of investigation for this compound. It has been evaluated in numerous Phase I and II clinical trials, and at least one Phase III trial, both as a single agent and in combination with other therapies. The results, however, have been mixed, with promising activity in some hematological malignancies but disappointing outcomes in many solid tumors.
| Cancer Type | Trial Phase | Treatment | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| Waldenström's Macroglobulinemia | Phase II | This compound monotherapy | 35% (Minimal Response or better) | Median: 12.6 months | Not Reported | |
| Multiple Myeloma (relapsed/refractory) | Phase I/II | This compound + Bortezomib +/- Dexamethasone | 55% (in bortezomib-relapsed patients) | Median: 8.5 months (in bortezomib-relapsed patients) | Not Reported | |
| Colorectal Cancer (metastatic) | Phase II (randomized) | This compound + Capecitabine vs. Placebo + Capecitabine | 20% vs. 7% | Not Reported | 60% increase in overall survival rate with this compound combination. | |
| Various Solid Tumors | Phase I/II | This compound monotherapy | Limited single-agent activity reported. | Not Reported | Not Reported |
Observation on Reproducibility and Clinical Translation: While preclinical data showed broad anti-cancer potential, the clinical trial results suggest that the efficacy of this compound is more context-dependent. The promising results in Waldenström's macroglobulinemia and multiple myeloma indicate a potential therapeutic niche for this compound in these hematologic malignancies. The disappointing single-agent activity in many solid tumors highlights the challenge of translating preclinical findings and suggests that combination therapies or patient selection based on specific biomarkers may be crucial for its successful clinical application. The inconsistency between broad preclinical efficacy and narrow clinical success is a critical aspect of this compound's research history.
Experimental Protocols
To facilitate the reproducibility of the findings presented, detailed protocols for key in vitro assays are provided below.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted from standard methodologies for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells. For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle enzyme-free dissociation solution or trypsin. Combine the floating and adherent cells. For suspension cells, directly collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt levels by Western blotting to assess the inhibitory effect of this compound on the Akt signaling pathway.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-Akt
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-Akt and total Akt (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of Akt inhibition.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified PI3K/Akt signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: Logical relationship of this compound research reproducibility.
Perifosine's Efficacy in PTEN-Null vs. PTEN-Wildtype Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine, an oral alkylphospholipid, was developed as a targeted anticancer agent that inhibits the PI3K/Akt signaling pathway.[1] The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of this pathway. Loss or mutation of PTEN, a common event in many cancers, leads to hyperactivation of Akt, promoting cell survival, proliferation, and resistance to therapy.[2][3] This guide provides a comparative analysis of this compound's efficacy in cancers with deficient versus intact PTEN function, supported by available preclinical data and detailed experimental protocols.
The central hypothesis is that PTEN-null tumors, due to their reliance on the PI3K/Akt pathway, would exhibit heightened sensitivity to Akt inhibitors like this compound. This guide will explore the experimental evidence supporting this hypothesis and present a nuanced view of this compound's activity in different genetic contexts.
The PI3K/Akt/mTOR Pathway and the Role of PTEN
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Loss of PTEN function is a key mechanism for the aberrant activation of this pathway in cancer.[2]
Preclinical Efficacy of this compound: A Comparative Analysis
While the theoretical rationale for increased sensitivity of PTEN-null cancers to this compound is strong, direct comparative studies with quantitative IC50 values in isogenic cell lines were not prominently available in the reviewed literature. However, existing preclinical studies provide some insights.
One study investigated the antitumor activity of this compound in two PTEN-deficient cancer cell lines, MDA-MB-468 (breast cancer) and PC3 (prostate cancer).[4] this compound was found to reduce the baseline levels of phosphorylated Akt in a dose-dependent manner in these cell lines.[4] Another report indicated that cell lines with activating PI3K/Akt genomic alterations, including PTEN loss, were more sensitive to this compound in vitro.[5]
A key study by Geng et al. (2011) in murine glioblastoma models provides a direct, albeit complex, comparison. This study used genetically engineered PTEN-intact (PTEN+/+) and PTEN-deficient (PTEN-/-) PDGF-driven glioblastoma models. While the study primarily focused on the combination of this compound with the mTOR inhibitor CCI-779, it provides valuable data on the effects in different PTEN backgrounds.
In Vivo Efficacy in Glioblastoma Xenografts
In this study, mice with established intracranial tumors were treated with this compound. The effects on tumor cell proliferation and apoptosis were assessed.
Table 1: Effect of this compound on Apoptosis and Proliferation in Glioblastoma Xenografts
| Treatment Group | PTEN Status | Mean Increase in Apoptosis (TUNEL Positive Cells) |
| This compound | +/+ | 5.25% |
| This compound | -/- | 9.31% |
Data adapted from Geng et al., 2011. The increases in apoptosis with this compound alone were not statistically significant in this study.
The data suggests a trend towards a greater increase in apoptosis in PTEN-null tumors treated with this compound alone, although this was not statistically significant. The study concluded that the combination of this compound and an mTOR inhibitor was effective in decreasing proliferation and increasing cell death independent of PTEN status.[1]
Clinical Development and Outcomes
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the efficacy of this compound.
Cell Viability and IC50 Determination: MTT Assay
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Assessment of Apoptosis: TUNEL Assay on Tumor Sections
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Antigen Retrieval: Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP for 1 hour at 37°C in a humidified chamber.
-
Detection: If using a biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate, followed by a DAB substrate to produce a colored precipitate. For fluorescently labeled dUTP, proceed directly to imaging.
-
Counterstaining: Counterstain with a nuclear stain like hematoxylin or DAPI.
-
Imaging and Quantification: Visualize the slides under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Analysis of Protein Phosphorylation: Western Blot for p-Akt
Western blotting is used to detect the levels of specific proteins, including their phosphorylated (activated) forms.
Protocol:
-
Cell Lysis: Lyse treated cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Logical Workflow for Assessing this compound Efficacy
The following diagram illustrates the experimental workflow to compare the efficacy of this compound in PTEN-null versus PTEN-wildtype cancers.
Conclusion
The loss of PTEN function provides a strong biological rationale for the use of Akt inhibitors like this compound. Preclinical data suggests that this compound can inhibit Akt signaling in PTEN-deficient cancer cells. However, the available direct comparative evidence on the differential sensitivity of PTEN-null versus PTEN-wildtype cancers to this compound as a single agent is limited. The study in glioblastoma models indicates that in combination with an mTOR inhibitor, the efficacy might be independent of PTEN status. The ultimate discontinuation of this compound's clinical development due to lack of efficacy in late-stage trials underscores the complexities of translating preclinical findings to clinical success. Future research with next-generation Akt inhibitors should prioritize the use of PTEN status as a biomarker to potentially identify patient populations who would derive the most benefit.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Qilu gains China rights to Laekna’s AKT inhibitor in ¥2B deal | BioWorld [bioworld.com]
- 8. Phase II trial of an AKT inhibitor (this compound) for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Perifosine: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Perifosine's performance in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. The data presented herein, supported by detailed experimental protocols, aims to illuminate the nuanced differences in cellular response to this compound treatment in these distinct microenvironments.
Executive Summary
This compound, a potent inhibitor of the PI3K/Akt signaling pathway, demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. However, emerging evidence highlights a disparity in its efficacy when evaluated in 2D versus 3D cell culture systems. Generally, cells cultured as 3D spheroids exhibit increased resistance to this compound compared to their 2D monolayer counterparts, as evidenced by higher IC50 values and potentially altered apoptotic responses. This discrepancy underscores the importance of utilizing 3D models for a more accurate prediction of in vivo drug efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the differential effects of this compound on cell viability in 2D and 3D culture models.
| Cell Line | Culture Model | This compound IC50 (µM) | Reference |
| Neuroblastoma | |||
| SH-SY5Y | 2D | ~5 | [1][2] |
| SK-N-AS | 2D | ~8.7 | [1][2] |
| BE(2)-C | 2D | ~4 | [1][2] |
| BE(2)-C | 3D Spheroid | Cytotoxic effect confirmed, specific IC50 not provided | [2] |
| Colorectal Cancer | |||
| HT-29 | 2D | pH-dependent cytotoxicity observed | [3] |
| HCT-116 | 2D | pH-dependent cytotoxicity observed | [3] |
| HT-29 | 3D Spheroid | Cytotoxicity observed, influenced by tumor microenvironment | [3][4] |
| HCT-116 | 3D Spheroid | Cytotoxicity observed, influenced by tumor microenvironment | [3][4] |
Note: Direct comparative IC50 values for the same cell line in both 2D and 3D models are not always available in a single study. The data suggests a trend of increased resistance in 3D cultures. For instance, while specific IC50 values for neuroblastoma spheroids were not detailed, the literature confirms a dose-dependent cytotoxic effect[2]. Studies on colorectal cancer spheroids indicate that the tumor microenvironment, which is better replicated in 3D, significantly influences this compound's cytotoxicity[3][4]. Generally, higher concentrations of anticancer drugs are required to achieve the same cytotoxic effect in 3D cultures compared to 2D systems[5].
Signaling Pathway Analysis: PI3K/Akt Inhibition
This compound primarily exerts its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[6][7]
Caption: this compound inhibits Akt translocation to the cell membrane, blocking downstream signaling.
Experimental Workflow: 2D vs. 3D Drug Screening
The workflow for assessing drug efficacy differs significantly between 2D and 3D models, with the latter requiring additional steps for spheroid formation and analysis.
Caption: Workflow for comparing this compound's effects in 2D and 3D cell cultures.
Logical Relationship: Modeling In Vivo Conditions
3D cell cultures offer a more representative model of in vivo tumors compared to 2D cultures by recapitulating key architectural and microenvironmental features.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Functional Activity of AKT Has Efficacy against Aggressive Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic cytotoxicity of this compound and ABT‐737 to colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Consequences of Treatment with the AKT Inhibitor this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings: A Comparative Guide to Perifosine and Other Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alkylphospholipid drug Perifosine with other relevant alternatives, focusing on the in vivo validation of its in vitro anticancer properties. This compound, a potent inhibitor of the serine/threonine kinase Akt, has been extensively studied for its therapeutic potential in a variety of cancers. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in oncology and drug development.
At a Glance: this compound and Key Comparators
This compound's primary mechanism of action is the inhibition of Akt (also known as Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1][2] Unlike many kinase inhibitors that target the ATP-binding site, this compound is an allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation.[3] This guide compares this compound to its parent compound, Miltefosine , and another well-characterized allosteric Akt inhibitor, MK-2206 .
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators across various cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Head and Neck | Squamous Carcinoma Cells | 0.6 - 8.9 | [1] |
| Multiple Myeloma | MM.1S | 4.7 | [1] | |
| Neuroblastoma | NGP | 0.6 | [4] | |
| Neuroblastoma | AS | 16.5 | [4] | |
| MK-2206 | Neuroblastoma | NGP | 0.6 | [4] |
| Neuroblastoma | AS | 16.5 | [4] | |
| Breast Cancer | Multiple | 0.02 - 5+ | [5] | |
| Non-Small Cell Lung | A431, HCC827, NCI-H292 | 4.3 - 5.5 | [6] | |
| Non-Small Cell Lung | NCI-H358, NCI-H23, NCI-H1299, Calu-6 | 13.5 - 28.6 | [6] | |
| Miltefosine | Leishmania | L. donovani | 13.6 | [7] |
| Various Cancers | Multiple Cell Lines | Generally in the low micromolar range | [8] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Neuroblastoma | AS Xenograft | 200 mg/kg | 22% | [4] |
| Neuroblastoma | NGP Xenograft | 200 mg/kg | 40% | [4] | |
| Neuroblastoma (Combination with Etoposide) | AS Xenograft | 200 mg/kg this compound + 10 mg/kg Etoposide | 52% | [4] | |
| Neuroblastoma (Combination with Etoposide) | NGP Xenograft | 200 mg/kg this compound + 10 mg/kg Etoposide | 66% | [4] | |
| MK-2206 | Colorectal Cancer | GEO Xenograft | 120 mg/kg | Significant reduction in tumor volume and weight | [9] |
| Endometrial Cancer | Patient-Derived Xenografts | 120 mg/kg | Significant reduction in tumor volume | [10] | |
| Breast Cancer | ZR75-1 Xenograft | 240 mg/kg | Significant tumor growth inhibition | [5] | |
| Breast Cancer | ZR75-1 Xenograft | 480 mg/kg | Dose-dependent tumor growth inhibition | [5] | |
| Miltefosine | Squamous Cell Carcinoma | KB Tumor Xenograft | Not specified | Growth inhibition and regression of established tumors | [2] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: this compound inhibits Akt signaling by preventing its recruitment to the cell membrane.
Caption: Workflow for in vivo efficacy studies using xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments discussed in this guide.
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and its comparators on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, MK-2206, or Miltefosine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of anticancer agents.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers three times a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, MK-2206). Administer the drugs orally or via intraperitoneal injection according to the specified dosing schedule (e.g., daily, thrice weekly).
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. Overall survival may also be monitored.
-
Biomarker Analysis: At the end of the study, tumors can be excised for downstream analysis, such as Western blotting to assess target engagement.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to confirm the on-target effect of Akt inhibitors.
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473 and Thr308) and total Akt, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt to determine the extent of target inhibition.
Conclusion
The in vivo validation of in vitro findings is a critical step in the preclinical development of anticancer drugs. The data presented in this guide demonstrate that this compound effectively inhibits the Akt signaling pathway, leading to reduced tumor growth in various cancer models. When compared to its parent compound, Miltefosine, and another allosteric Akt inhibitor, MK-2206, this compound shows a distinct profile of activity and tolerability. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of Akt inhibitors in oncology. While clinical trials with this compound have had mixed results, the preclinical data strongly support the continued exploration of this and similar compounds, particularly in combination with other targeted therapies and in patient populations with specific molecular alterations in the PI3K/Akt pathway.
References
- 1. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the immunological effects of miltefosine, a new anticancer agent under development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cell lines ic50: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways: Perifosine Versus Other Anti-Cancer Agents
For Immediate Release
Shanghai, China – November 20, 2025 – A comprehensive review of the apoptotic pathways induced by the novel Akt inhibitor Perifosine, in comparison to other established and emerging anti-cancer agents, reveals distinct and overlapping mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data, protocols, and pathway visualizations to facilitate informed decisions in cancer research and therapy development.
This compound, an oral alkylphospholipid, primarily functions by inhibiting the translocation of the serine/threonine kinase Akt to the cell membrane, a critical step in the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] This inhibition triggers programmed cell death, or apoptosis, through context-dependent mechanisms involving both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
This compound's Dual Induction of Apoptosis
In hematologic malignancies, this compound predominantly activates the extrinsic apoptotic pathway. This is achieved through the stimulation of death receptors such as CD95/FAS, leading to the cleavage and activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3 and caspase-9.[1] Concurrently, c-Jun N-terminal kinase (JNK) activation plays a crucial role in mediating this compound-induced apoptosis in these cancer types.[2]
Conversely, in epithelial cancer cells, this compound's apoptotic induction is often associated with an upregulation of Death Receptor 5 (DR5) and a reduction in the levels of the anti-apoptotic protein c-FLIP.[3] This sensitization to apoptosis highlights a broader mechanism of action that extends beyond simple Akt inhibition.
Comparative Analysis with Other Apoptotic Inducers
To provide a clear perspective on this compound's efficacy and mechanism, this guide compares it with conventional chemotherapeutic agents and other targeted therapies.
Conventional Chemotherapeutics: Agents like Etoposide and Doxorubicin primarily induce apoptosis by causing DNA damage. Etoposide, a topoisomerase II inhibitor, leads to DNA strand breaks, which can trigger the intrinsic apoptotic pathway through p53 activation and mitochondrial events.[4][5][6] Doxorubicin also intercalates into DNA and inhibits topoisomerase II, leading to the generation of reactive oxygen species and subsequent activation of the mitochondrial apoptotic pathway.[7][8][9][10]
Targeted Therapies: Other inhibitors of the PI3K/Akt pathway, such as BKM120 , AZD5363 , and MK-2206 , also induce apoptosis by suppressing this critical survival pathway. BKM120, a pan-class I PI3K inhibitor, has been shown to activate caspase-mediated apoptosis.[11][12][13] AZD5363, an inhibitor of all three Akt isoforms, induces apoptosis and cell cycle arrest.[14][15][16][17] MK-2206, an allosteric Akt inhibitor, promotes both caspase-dependent and -independent cell death.[18][19][20][21][22]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and comparator agents across various cancer cell lines, providing a quantitative basis for comparing their anti-proliferative and pro-apoptotic activities.
| Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HaCaT | Keratinocytes | 0.6 - 8.9 | [23][24] |
| This compound | Head and Neck Squamous Carcinoma | Head and Neck Cancer | 0.6 - 8.9 | [23][24] |
| This compound | MM.1S | Multiple Myeloma | 4.7 | [24] |
| This compound | H460 | Non-Small Cell Lung Cancer | ~1 | [3] |
| This compound | Various NSCLC lines | Non-Small Cell Lung Cancer | 8 - 15 | [3] |
| BKM120 | Various NSCLC lines | Non-Small Cell Lung Cancer | ≥ 1 | [11] |
| BKM120 | p110α/β/δ/γ | (Cell-free assays) | 0.052/0.166/0.116/0.262 | [25] |
| AZD5363 | BT474c | Breast Cancer | 1 (induces 11% apoptosis) | [15] |
| MK-2206 | MTC-TT | Medullary Thyroid Cancer | Dose-dependent growth suppression | [21] |
| Etoposide | MEFs | Mouse Embryonic Fibroblasts | 1.5 (clinically relevant) | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways discussed.
Caption: this compound-induced extrinsic apoptotic pathway.
Caption: this compound's inhibition of the PI3K/Akt pathway.
References
- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS One [journals.plos.org]
- 13. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A combination of AZD5363 and FH5363 induces lethal autophagy in transformed hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MK-2206 induces cell cycle arrest and apoptosis in HepG2 cells and sensitizes TRAIL-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MK-2206 induces apoptosis of AML cells and enhances the cytotoxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. selleckchem.com [selleckchem.com]
A Comparative Analysis of Perifosine's Therapeutic Index Against Standard Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of perifosine, a novel oral Akt inhibitor, with that of standard-of-care chemotherapy agents. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to offer a comprehensive resource for evaluating the preclinical and clinical potential of this compound.
Executive Summary
This compound, an alkylphospholipid, distinguishes itself from traditional cytotoxic chemotherapies by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Standard chemotherapeutic agents, such as doxorubicin, cisplatin, and paclitaxel, primarily act by inducing widespread DNA damage or disrupting microtubule function, which can lead to significant toxicity in healthy, rapidly dividing cells. This fundamental difference in mechanism of action suggests that this compound may offer a wider therapeutic window. Preclinical data indicate that this compound exhibits a different toxicity profile, with gastrointestinal issues being dose-limiting rather than the myelosuppression commonly associated with standard chemotherapy. While direct head-to-head comparisons of the therapeutic index are limited, this guide synthesizes available in vitro and in vivo data to provide a comparative benchmark.
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and standard chemotherapy agents across a range of cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| MM.1S | Multiple Myeloma | 4.7[1] | - | - | - |
| Various Tumor Cell Lines | Various | 0.6 - 8.9[2] | - | - | - |
| HCT116 | Colon Cancer | - | 24.30[3] | - | - |
| Hep-G2 | Liver Cancer | - | 14.72[3] | - | - |
| PC3 | Prostate Cancer | - | 2.64[3] | - | - |
| A549 | Lung Cancer | - | 1.50[4] | 7.49 - 10.91[5] | - |
| HeLa | Cervical Cancer | - | 1.00[4] | - | - |
| LNCaP | Prostate Cancer | - | 0.25[4] | - | - |
| MDA-MB-231 | Breast Cancer | - | - | 23[6] | 0.3 - 5,000[6] |
| SK-BR-3 | Breast Cancer | - | - | - | - |
| T-47D | Breast Cancer | - | - | - | - |
| Ovarian Carcinoma Lines | Ovarian Cancer | - | - | 0.1 - 0.45 (µg/ml)[7] | 0.4 - 3.4[7] |
| NSCLC Cell Lines | Lung Cancer | - | - | - | 27 - >32,000[8] |
| SCLC Cell Lines | Lung Cancer | - | - | - | <3.2 - >32,000[8] |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.
In Vivo Therapeutic Index: A Preclinical Comparison
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.
Therapeutic Index (TI) = Toxic Dose (e.g., MTD or LD50) / Effective Dose (e.g., ED50)
The following table compiles preclinical in vivo data for this compound and standard chemotherapies from studies in mice.
| Drug | Cancer Model | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) | Effective Dose (ED50) / Efficacy Measure | Estimated Therapeutic Index | Key Toxicities |
| This compound | Multiple Myeloma (MM.1S xenograft) | MTD: 36 mg/kg/day (oral)[9] | Significant tumor growth reduction at 36 mg/kg/day[10] | Not explicitly calculated, but efficacy seen at MTD | Gastrointestinal toxicity, fatigue; limited bone marrow suppression[11][12] |
| This compound | Brain Metastasis (DU 145 & H1915 xenografts) | MTD: 45 mg/kg (once-daily regimen, oral)[13] | Significant survival benefit at 45 mg/kg/day[13] | Not explicitly calculated, but efficacy seen at MTD | Polyuria observed in long-term survivors[2] |
| Doxorubicin | Breast Cancer (MDA-MB-231 xenograft) | MTD not specified in this study. Cumulative dose limit in humans is 400-450 mg/m² due to cardiotoxicity[14] | Tumor growth inhibition at 3 mg/kg (intraperitoneal, twice weekly)[6] | Narrow | Cardiotoxicity, myelosuppression[14] |
| Cisplatin | P388 Leukemia | LD50: ~10-16 mg/kg (intraperitoneal)[3] | Cure rate of 17% at 10 mg/kg[3] | Low | Nephrotoxicity[3] |
| Paclitaxel | Various | LD50: 37 µM (commercial formulation) | Tumor growth reduction | Low | Neurotoxicity, myelosuppression |
Note: The therapeutic indices are estimated based on available data, which may not be from direct comparative studies. Experimental conditions can significantly influence these values.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or standard chemotherapy agents for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: The media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy and Toxicity Assessment: Xenograft Model
Human tumor xenograft models in immunocompromised mice are a standard method for evaluating the in vivo efficacy and toxicity of anticancer agents.
-
Cell Implantation: Human cancer cells (e.g., 1-10 million cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is typically administered orally, while standard chemotherapies are often given via intravenous or intraperitoneal injection. Dosing schedules and concentrations are based on prior maximum tolerated dose (MTD) studies.
-
Efficacy Evaluation: The primary efficacy endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group. Other measures include tumor growth delay and overall survival.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as an indicator of general toxicity. At the end of the study, blood samples can be collected for complete blood counts (CBC) to assess hematological toxicity. Organs can be harvested for histopathological analysis to evaluate organ-specific toxicities.
-
Therapeutic Index Determination: The therapeutic index is calculated by dividing a measure of toxicity (e.g., MTD or the highest non-severely toxic dose) by a measure of efficacy (e.g., the dose required for 50% tumor growth inhibition, ED50).
Signaling Pathways and Mechanisms of Action
This compound: Targeting the PI3K/Akt Pathway
This compound is a synthetic alkylphospholipid that primarily inhibits the PI3K/Akt signaling pathway. It is thought to prevent the translocation of Akt to the cell membrane, thereby inhibiting its phosphorylation and activation. This leads to the downstream inhibition of pro-survival signals and the induction of apoptosis.
References
- 1. Synergistic cytotoxicity of this compound and ABT‐737 to colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. research.unipd.it [research.unipd.it]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 7. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 11. graphviz.org [graphviz.org]
- 12. lornajane.net [lornajane.net]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. This compound plus docetaxel in patients with platinum and taxane resistant or refractory high-grade epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Perifosine's Potent Anti-Cancer Activity: A Comparative Analysis in Drug-Sensitive and Drug-Resistant Cell Lines
For Immediate Release
A comprehensive analysis of the alkylphospholipid perifosine reveals its significant cytotoxic and apoptosis-inducing capabilities, particularly in drug-resistant cancer cell lines. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed comparison of this compound's activity and its underlying mechanisms in both drug-sensitive and chemoresistant cancer models.
This compound, a potent inhibitor of the PI3K/Akt signaling pathway, has demonstrated considerable promise in preclinical studies for its ability to overcome therapeutic resistance, a major obstacle in cancer treatment.[1][2][3][4][5][6] This guide delves into the comparative efficacy of this compound, summarizing critical data on its impact on cell viability, apoptosis, and key signaling pathways in various cancer cell lines.
Comparative Efficacy of this compound: Cell Viability
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Across multiple studies, this compound has shown potent growth-inhibitory effects in a dose-dependent manner against a range of cancer cell lines.[4][7] Notably, in certain drug-resistant lines, this compound exhibits enhanced or selective activity.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Drug-Sensitive | >10 µM (at 24h) | [8] |
| MCF-7/ADR | Breast Cancer | P-gp overexpression, Vincristine-resistant | Sensitized by 5 µM this compound | [8] |
| KBV20C | Oral Squamous Carcinoma | P-gp overexpression, Vincristine-resistant | Markedly sensitized by low-dose this compound | [9] |
| MM.1S | Multiple Myeloma | Dexamethasone-sensitive | 1 - 12.5 µM (at 48h) | [10] |
| MM.1R | Multiple Myeloma | Dexamethasone-resistant | 1 - 12.5 µM (at 48h) | [10] |
| RPMI-LR5 | Multiple Myeloma | Melphalan-resistant | 1 - 12.5 µM (at 48h) | [10] |
| RPMI-Dox-40 | Multiple Myeloma | Doxorubicin-resistant | 1 - 12.5 µM (at 48h) | [10] |
| Gastric Cancer Cell Lines (Median) | Gastric Cancer | - | 1.09 µM | |
| A549-P | Non-Small Cell Lung Cancer | Rapamycin-sensitive | - | [11] |
| A549-RR | Non-Small Cell Lung Cancer | Rapamycin-resistant | - | [11] |
Induction of Apoptosis: A Key Mechanism of Action
This compound's anti-cancer activity is significantly attributed to its ability to induce programmed cell death, or apoptosis.[12][13] Studies have shown that this compound triggers apoptosis in both drug-sensitive and -resistant cell lines, with a particularly pronounced effect in resistant variants at low concentrations.
A study on breast cancer cell lines demonstrated that 5 µM this compound significantly increased the apoptotic and necrotic regions in drug-resistant MCF-7/ADR cells, while the same dose had limited effect on drug-sensitive MCF-7 cells.[8] This selective sensitization of resistant cells highlights a key advantage of this compound.[8]
| Cell Line | Treatment | Apoptotic and Necrotic Regions (% of total) | Reference |
| MCF-7 | 5 µM this compound | Limited Increase | [8] |
| MCF-7/ADR | 5 µM this compound | Significant Increase | [8] |
The PI3K/Akt Signaling Pathway: A Primary Target
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and drug resistance when aberrantly activated in many cancers.[3][6] this compound primarily functions by inhibiting the activation of Akt, a central kinase in this pathway.[1][2][5] By preventing the translocation of Akt to the cell membrane, this compound blocks its phosphorylation and subsequent activation.[3][5]
References
- 1. A PHASE I/Ib TRIAL TARGETING THE PI3K/AKT PATHWAY USING this compound: LONG-TERM PROGRESSION-FREE SURVIVAL OF PATIENTS WITH RESISTANT NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]
- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces cell apoptosis in human osteosarcoma cells: new implication for osteosarcoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and vitamin D combination induces apoptotic and non-apoptotic cell death in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Perifosine Clinical Trials: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perifosine (KRX-0401) is an oral, synthetic alkylphospholipid that was investigated as a targeted anti-cancer agent.[1] Its primary mechanism of action is the inhibition of the serine/threonine kinase Akt (Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer, promoting cell survival, proliferation, and therapeutic resistance.[2] Unlike many kinase inhibitors that target the ATP-binding site, this compound is an allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[2][3] This meta-analysis provides a comparative guide to the clinical trial data of this compound across various cancer types, summarizing efficacy and safety data, detailing experimental protocols, and visualizing its mechanism of action and clinical trial workflows.
Efficacy of this compound in Clinical Trials
The clinical development of this compound has been extensive, with investigations as both a monotherapy and in combination with other anti-cancer agents across a range of solid tumors and hematologic malignancies.[1] While showing some promise in early-phase trials, the results of later-phase studies were mixed, ultimately leading to the discontinuation of its development for major indications.[3]
Solid Tumors
In solid tumors, this compound monotherapy demonstrated limited objective responses.[1] For instance, in a phase II trial for recurrent glioblastoma, this compound was well-tolerated but showed no efficacy, with a 6-month progression-free survival (PFS6) rate of 0%.[4] Similarly, phase II trials in advanced soft tissue sarcoma showed modest activity.[5]
However, more encouraging results were observed when this compound was used in combination with chemotherapy. A notable phase II randomized controlled trial in patients with metastatic colorectal cancer (mCRC) compared this compound plus capecitabine (P-CAP) to placebo plus capecitabine (CAP). The P-CAP arm showed a significant improvement in median time to progression (27.5 vs 10.1 weeks; P < .001) and median overall survival (17.7 vs 7.6 months; P = .0052).[3][6] Despite these promising phase II results, a subsequent phase III trial in mCRC was terminated due to futility.[3]
In advanced renal cell carcinoma (RCC) patients who had progressed on VEGF-targeted therapy, two phase II trials of single-agent this compound were conducted. In one trial (this compound 228), the objective response rate (ORR) was 4%, with a median PFS of 14.2 weeks. In the second trial (this compound 231), the ORR was 10%, with a median PFS of 14 weeks. While demonstrating some activity, it was not superior to other available second-line agents.[7][8]
| Cancer Type | Trial Phase | Treatment | No. of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Metastatic Colorectal Cancer | II | This compound + Capecitabine | 20 | 20% | 27.5 weeks | 17.7 months | [3][6] |
| II | Placebo + Capecitabine | 18 | 7% | 10.1 weeks | 7.6 months | [3][6] | |
| Advanced Renal Cell Carcinoma | II | This compound | 24 | 4% | 14.2 weeks | Not Reported | [7][8] |
| II | This compound | 50 | 10% | 14.0 weeks | Not Reported | [7][8] | |
| Advanced Soft Tissue Sarcoma | II | This compound | 23 | 1 Partial Response | 9% at 6 months | Not Reported | [5] |
| Recurrent Glioblastoma | II | This compound | 16 | 0% | 1.58 months | 3.68 months | [4] |
Hematologic Malignancies
This compound has also been extensively studied in hematologic malignancies, particularly multiple myeloma (MM) and Waldenström's macroglobulinemia (WM). In a phase II study in patients with relapsed/refractory WM, single-agent this compound resulted in a partial response in 11% of patients and a minimal response in 24%, with a median PFS of 12.6 months.[2][9][10]
In multiple myeloma, this compound was evaluated in combination with bortezomib and dexamethasone. While early phase I/II studies showed encouraging activity in heavily pretreated patients, a phase III randomized, placebo-controlled trial was discontinued.[8][11] The phase III study in patients with relapsed, refractory multiple myeloma previously treated with bortezomib showed no improvement in PFS for the this compound arm compared to the placebo arm (22.7 weeks vs. 39.0 weeks, respectively).[12][13]
| Cancer Type | Trial Phase | Treatment | No. of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Waldenström's Macroglobulinemia | II | This compound | 37 | 35% (PR+MR) | 12.6 months | Not Reported | [2][9][10] |
| Multiple Myeloma | III | This compound + Bortezomib + Dexamethasone | 67 | 20% | 22.7 weeks | 141.9 weeks | [12][13] |
| III | Placebo + Bortezomib + Dexamethasone | 68 | 27% | 39.0 weeks | 83.3 weeks | [12][13] |
Safety and Tolerability
Across clinical trials, this compound was generally well-tolerated, with the most common adverse events being gastrointestinal in nature (nausea, vomiting, diarrhea) and fatigue.[5][7] These side effects were typically mild to moderate (Grade 1-2) and manageable.[5] In the phase III multiple myeloma trial, the incidence of grade 3/4 adverse events was similar between the this compound and placebo arms (61% vs. 55%), with the most common being thrombocytopenia, anemia, hyponatremia, and pneumonia.[12]
Experimental Protocols
Key Clinical Trial Methodologies
Metastatic Colorectal Cancer (Phase II, NCT00398879) [3][6]
-
Patient Population: Patients with metastatic colorectal cancer who had progressed after as many as two prior therapies.
-
Treatment Arms:
-
This compound (50 mg orally once daily) + Capecitabine (825 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
-
Placebo + Capecitabine (825 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
-
-
Primary Endpoint: Time to progression.
-
Response Assessment: Disease assessment was performed every two cycles (6 weeks).
Multiple Myeloma (Phase III, NCT01002248) [12][13]
-
Patient Population: Patients with relapsed, refractory multiple myeloma who had received one to four prior therapies and had relapsed following a bortezomib-based therapy.
-
Treatment Arms:
-
This compound (50 mg orally once daily) + Bortezomib (1.3 mg/m² on days 1, 4, 8, and 11 of a 21-day cycle) + Dexamethasone (20 mg on the day of and day after bortezomib administration).
-
Placebo + Bortezomib + Dexamethasone.
-
-
Primary Endpoint: Progression-free survival.
-
Response Assessment: Response and progression were assessed according to the International Myeloma Working Group (IMWG) uniform response criteria.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary molecular target is the PI3K/Akt/mTOR pathway. It also appears to modulate other signaling cascades, including the MAPK and JNK pathways.[9]
Caption: this compound inhibits Akt translocation, blocking the PI3K/Akt/mTOR survival pathway.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of this compound.
Caption: A typical randomized clinical trial workflow for this compound.
Conclusion
The clinical development of this compound illustrates the challenges of translating promising preclinical activity and early-phase clinical signals into late-stage success. While this compound demonstrated a manageable safety profile and some efficacy in combination therapies for certain cancers like metastatic colorectal cancer in phase II, these results were not consistently replicated in larger phase III trials. The data suggest that while Akt is a valid therapeutic target, its inhibition by this compound may not be sufficient to overcome the complex and redundant signaling networks driving tumor growth and resistance in many cancer types. This meta-analysis provides a valuable resource for understanding the clinical trajectory of this compound and informing the future development of Akt inhibitors and other targeted therapies.
References
- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase II trial of an AKT inhibitor (this compound) for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Perifosine's Binding to the Akt PH Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of perifosine's binding to the Pleckstrin Homology (PH) domain of the serine/threonine kinase Akt (also known as Protein Kinase B) with alternative small molecule inhibitors. The information presented is supported by experimental data from independent studies, offering a valuable resource for researchers in oncology and cell signaling.
Introduction to Akt and the PH Domain
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making Akt a prime target for therapeutic intervention.[2] Akt is recruited to the plasma membrane through the binding of its N-terminal PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K.[1] This translocation is a crucial step for Akt's subsequent phosphorylation and activation.[3] Consequently, inhibiting the interaction between the Akt PH domain and PIP3 presents a promising strategy for anticancer drug development.[4]
This compound, an oral alkylphospholipid, has been characterized as an inhibitor of Akt activation by targeting its PH domain.[5][6] However, questions regarding its binding affinity and the availability of more potent or specific alternatives necessitate a comparative analysis. This guide aims to provide such a comparison, summarizing quantitative binding data and detailing the experimental methodologies used for their determination.
Comparative Analysis of Akt PH Domain Inhibitors
The following table summarizes the binding affinities of this compound and other notable small molecules that target the Akt PH domain. The data has been compiled from various independent studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Method | Binding Affinity (K_d_ or K_i_) | Reference(s) |
| This compound | SPR | K_i_ = 56 µM | [4] |
| Edelfosine | SPR | No binding detected (K_i_ > 100 µM) | [4] |
| Triciribine | SPR | No binding detected (K_i_ > 100 µM) | [4] |
| Triciribine Phosphate (TCN-P) | SPR | K_d_ = 690 nM | [3] |
| DPIEL | Molecular Modeling | Predicted K_d_ = 4.0 µM | [4][7] |
| NSC348900 (PH-316) | Molecular Modeling | Predicted K_d_ = 1.2 µM | [4] |
| NSC348900 Analogues | SPR | K_d_ = 0.4 - 3.6 µM | [7] |
| SC66 | (Inhibitor of PH domain binding) | Dual-function inhibitor, direct K_d_ not specified | [8][9] |
Key Observations:
-
This compound exhibits relatively weak binding to the Akt PH domain, with a K_i_ in the mid-micromolar range.[4] Some studies have even reported that its direct binding is difficult to detect by methods like isothermal titration calorimetry.[5]
-
Edelfosine and Triciribine , other alkylphospholipids, showed no significant binding to the Akt PH domain in SPR assays.[4]
-
Triciribine Phosphate (TCN-P) , the active metabolite of triciribine, demonstrates a significantly higher affinity for the Akt PH domain with a K_d_ in the nanomolar range, as determined by SPR.[3] This highlights the importance of metabolic activation for some inhibitors.
-
DPIEL and NSC348900 , identified through in silico screening and medicinal chemistry efforts, show promising low micromolar binding affinities.[4][7]
-
SC66 has been identified as a dual-function inhibitor that interferes with the PH domain's binding to PIP3 and also promotes Akt ubiquitination, leading to its degradation.[8][9]
Experimental Protocols
The determination of binding affinities for small molecule inhibitors to the Akt PH domain relies on various biophysical techniques. Below are detailed methodologies for three commonly employed methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time interactions between a ligand (e.g., Akt PH domain) immobilized on a sensor chip and an analyte (e.g., small molecule inhibitor) in solution.
Protocol Outline:
-
Protein Immobilization:
-
The purified recombinant Akt PH domain is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The sensor surface is first activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
The Akt PH domain, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of the small molecule inhibitor, dissolved in a suitable running buffer (e.g., HBS-EP), are injected over both the protein and reference flow cells.
-
The association of the inhibitor to the Akt PH domain is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
The sensor surface is regenerated between different inhibitor concentrations using a pulse of a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any bound inhibitor.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the protein flow cell sensorgrams to obtain specific binding data.
-
The association (k_on_) and dissociation (k_off_) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K_d_) is then calculated as the ratio of k_off_ to k_on_.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Purified Akt PH domain is placed in the sample cell of the calorimeter.
-
The small molecule inhibitor is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.
-
It is crucial that both the protein and the ligand are in the exact same buffer to minimize heats of dilution. The buffer should be degassed prior to the experiment.
-
-
Titration:
-
A series of small, precise injections of the inhibitor from the syringe into the sample cell are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry of binding (n), the binding affinity (K_a_, from which K_d_ is calculated as 1/K_a_), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about the binding interaction between a protein and a ligand. Chemical shift perturbation (CSP) mapping is a common NMR method to identify the binding site and determine the binding affinity.
Protocol Outline:
-
Sample Preparation:
-
A solution of ¹⁵N-labeled Akt PH domain is prepared in a suitable NMR buffer.
-
A concentrated stock solution of the unlabeled small molecule inhibitor is prepared in the same buffer.
-
-
Titration and Data Acquisition:
-
A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Akt PH domain is recorded in the absence of the inhibitor. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.
-
Aliquots of the inhibitor stock solution are then titrated into the protein sample.
-
A 2D ¹H-¹⁵N HSQC spectrum is acquired after each addition of the inhibitor.
-
-
Data Analysis:
-
Changes in the chemical shifts of the protein's amide peaks upon addition of the inhibitor are monitored.
-
Residues in the protein that experience significant chemical shift changes are likely to be at or near the binding site of the inhibitor.
-
The dissociation constant (K_d_) can be determined by fitting the chemical shift changes as a function of the inhibitor concentration to a binding equation.
-
Visualizations
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of inhibition by PH domain binders.
Experimental Workflow for SPR
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance.
Logical Relationship of Binding Inhibition
Caption: Logical flow illustrating the mechanism of action for Akt PH domain inhibitors.
Conclusion
The independent verification of this compound's binding to the Akt PH domain confirms its interaction, albeit with a relatively low affinity compared to other emerging inhibitors. The development of compounds like TCN-P and those identified through advanced screening methods has provided alternatives with significantly higher potency. This comparative guide, by presenting quantitative data and outlining the rigorous experimental methodologies, serves as a valuable resource for researchers aiming to select and validate inhibitors for their studies on the Akt signaling pathway. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental workflows, further aiding in the comprehension and application of this critical information in the field of drug discovery.
References
- 1. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel class of AKT pleckstrin homology (PH) domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Perifosine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of perifosine, an alkylphospholipid compound investigated for its antineoplastic properties. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Double chemotherapy gloves are required.[2] |
| Eye Protection | Safety glasses or goggles to prevent eye contact.[1] |
| Lab Coat | A dedicated lab coat, preferably disposable. |
| Respiratory Protection | Use in a chemical fume hood to avoid inhalation of dust or aerosols.[1] |
In the event of exposure, follow these first aid measures immediately:
-
After eye contact: Rinse continuously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1]
-
After skin contact: Wash with soap and water. If skin irritation or a rash occurs, seek medical advice.[1]
-
If inhaled: Move to fresh air and monitor breathing. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel.[1]
Step-by-Step Disposal Protocol for this compound
As an antineoplastic agent, this compound waste must be managed as hazardous chemical waste.[2][3][4] Do not dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer.[4]
Step 1: Segregation of Waste
-
All materials that have come into contact with this compound must be segregated from other laboratory waste streams.[3] This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips, culture plates), and contaminated PPE.
Step 2: Collection of Solid Waste
-
Place all solid waste contaminated with this compound, including used PPE and labware, into a designated, leak-proof, and puncture-resistant container.[4]
-
This container must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[4][5]
Step 3: Collection of Liquid Waste
-
Collect all liquid waste containing this compound in a dedicated, leak-proof container with a secure lid.[4]
-
This container must also be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[4][5]
-
Do not mix this compound waste with other chemical waste.[3]
Step 4: Spill Management
-
In case of a spill, wear appropriate PPE.
-
Cover the spill with absorbent material.[1]
-
Carefully sweep up the material and place it in the designated chemotherapeutic waste container.[1]
-
Clean the spill area thoroughly.
Step 5: Final Disposal
-
Once the waste containers are full, they must be collected and disposed of by a licensed hazardous waste management company.
-
Follow your institution's specific procedures for hazardous waste pickup.
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the logical flow for handling and disposing of this compound in a laboratory setting.
Mechanism of Action: Inhibition of the Akt Signaling Pathway
This compound exerts its antiproliferative effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] this compound specifically targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[6]
The diagram below illustrates the key steps in the Akt signaling pathway and the point of inhibition by this compound.
References
Personal protective equipment for handling Perifosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Perifosine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
This compound is an alkylphospholipid investigated for its antitumor properties.[1][2] It acts as an inhibitor of the PI3K/AKT/mTOR pathway.[2][3] Due to its cytotoxic nature, stringent safety protocols must be followed during handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, the following personal protective equipment is mandatory to prevent exposure.[4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy-rated gloves (e.g., nitrile) | Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated.[7][8] |
| Eye and Face Protection | Safety glasses with side shields or a face shield | Protects against splashes and airborne particles.[5][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when handling the powder form outside of a certified fume hood to prevent inhalation.[6][7] |
| Body Protection | Disposable, solid-front protective gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing. Gowns should be changed regularly and immediately after a spill.[7][8][9] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work with this compound in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[4][8]
-
Ensure adequate ventilation in the laboratory.[4]
Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[4][8]
-
Avoid generating dust when handling the solid form.[4]
-
Weigh and prepare solutions in a contained environment like a fume hood.
-
After handling, wash hands thoroughly with soap and water.[4]
Storage:
-
Store this compound at -20°C in a tightly sealed container.[3]
-
The storage area should be clearly labeled for chemotherapeutic agents.[8]
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Emergency Scenario | Procedural Steps |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Small Spill (<5 mL) | Wear appropriate PPE. Cover the spill with absorbent material. Clean the area with a detergent solution followed by water.[8] |
| Large Spill (>5 mL) | Evacuate the area. Wear a respirator in addition to other PPE. Contain and clean up the spill as with a small spill.[8] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Categorization:
-
Bulk Hazardous Waste: Unused or expired this compound, and any solutions containing the compound.
-
Trace Contaminated Waste: Items with minimal contamination, such as used gloves, gowns, absorbent pads, and empty vials.
Disposal Procedures:
-
Segregation: Do not mix this compound waste with other laboratory waste.[10]
-
Containers:
-
Place bulk hazardous waste in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Dispose of trace-contaminated disposable items in a designated chemotherapy waste container.[8]
-
Used sharps (needles, syringes) must be placed in a sharps container specifically for chemotherapy waste.[8]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and "Chemotherapy Waste" and include the name of the chemical.
-
Collection: Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste.[10][11]
Below is a diagram illustrating the procedural flow for safely handling and disposing of this compound.
Caption: Procedural workflow for this compound handling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. gerpac.eu [gerpac.eu]
- 7. aaha.org [aaha.org]
- 8. uwyo.edu [uwyo.edu]
- 9. dupont.com.sg [dupont.com.sg]
- 10. web.uri.edu [web.uri.edu]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
